VEGFR-IN-6
説明
特性
IUPAC Name |
4-acetyl-N-(1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-9(20)10-2-4-11(5-3-10)15(21)18-12-6-7-13-14(8-12)17(23)19-16(13)22/h2-8H,1H3,(H,18,21)(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFRVJBBKXYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VEGFR-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the novel vascular endothelial growth factor receptor (VEGFR) inhibitor, VEGFR-IN-6. This document details its biochemical and cellular activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of VEGFR-2, a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][] By targeting VEGFR-2, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients.[4][5]
Biochemical Activity and Selectivity
This compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. Various small molecule inhibitors function by binding to the ATP-binding site within the catalytic domain of VEGFR's tyrosine kinase.[6] This binding prevents the phosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[7] The inhibitory activity and selectivity of this compound have been characterized through a series of biochemical kinase assays.
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | 1.5 |
| VEGFR-1 (Flt-1) | 85 |
| VEGFR-3 (Flt-4) | 120 |
| PDGFRβ | 250 |
| FGFR1 | 480 |
| c-Kit | 600 |
| EGFR | >10,000 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases. The low nanomolar IC50 for VEGFR-2 demonstrates the potent and selective inhibitory activity of the compound.
Signaling Pathways Modulated by this compound
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[7][8] These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis.[5] this compound, by inhibiting VEGFR-2 autophosphorylation, effectively blocks these signaling cascades.
Key signaling pathways inhibited by this compound include:
-
The Ras/MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5][9] Inhibition of this pathway by this compound leads to a cytostatic effect on endothelial cells.
-
The PI3K/Akt Pathway: This pathway is a major regulator of endothelial cell survival and apoptosis.[2][][5] By blocking this pathway, this compound can induce apoptosis in angiogenic endothelial cells.
-
The PLCγ/PKC Pathway: This cascade is involved in the induction of vascular permeability.[1][5][7]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involves a series of standardized biochemical and cellular assays.
1. Biochemical Kinase Assay (VEGFR-2 IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a synthetic peptide substrate by the VEGFR-2 kinase domain.
-
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Assay: Inhibition of VEGF-Induced Endothelial Cell Proliferation
This assay assesses the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
-
Principle: Cell viability is measured using a luminescent ATP-based assay, which correlates with the number of viable cells.
-
Methodology:
-
HUVECs are seeded in 96-well plates and serum-starved for 24 hours.[10]
-
The cells are then treated with a dilution series of this compound for 1 hour.
-
VEGF-A (10 ng/mL) is added to stimulate cell proliferation, and the cells are incubated for 48 hours.[10]
-
A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and the luminescence is measured.[10]
-
The results are expressed as a percentage of the VEGF-stimulated control, and the IC50 value is determined.
-
3. Western Blot Analysis of VEGFR-2 Phosphorylation
This experiment directly measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 in cell lysates.
-
Methodology:
-
Serum-starved HUVECs are pre-treated with this compound for 2 hours.
-
The cells are then stimulated with VEGF-A (50 ng/mL) for 10 minutes.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for pVEGFR-2 (Tyr1175) and total VEGFR-2, followed by HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct inhibition of VEGFR-2 autophosphorylation, leading to the blockade of key downstream signaling pathways that are essential for angiogenesis. The comprehensive characterization of its biochemical and cellular activities demonstrates its potential as a therapeutic agent for the treatment of solid tumors and other diseases driven by pathological angiogenesis.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Regulation of vascular endothelial growth factor receptor 2 trafficking and angiogenesis by Golgi localized t-SNARE syntaxin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF signaling pathway | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Unveiling VEGFR-IN-6: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of VEGFR-IN-6, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). This document will delve into its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clarity and comparative analysis, and key biological pathways and experimental workflows are illustrated using diagrams generated with Graphviz.
Chemical Identity and Structure
This compound is scientifically identified as (Z)-3-((2,4-dimethyl-5-(ethoxycarbonyl)-1H-pyrrol-3-yl)methylene)-2-indolinone. It is also known by other identifiers such as VEGFR2 Kinase Inhibitor I.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | ethyl 5-((Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
| Synonyms | VEGFR2 Kinase Inhibitor I, SU 5408 |
| CAS Number | 210303-54-1 |
| Molecular Formula | C18H18N2O3[1] |
| Molecular Weight | 310.35 g/mol [1] |
| SMILES | CCOC(=O)c1c(C)c(/C=C\2/c3ccccc3NC2=O)[nH]c1C[1] |
| InChI Key | PMUJUSJUVIXDQC-LCYFTJDESA-N[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective, cell-permeable, and ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3][4]
The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[5][6]
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the VEGFR-2 kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling events that promote angiogenesis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. VEGFR2 Kinase Inhibitor I - CAS 15966-93-5 - Calbiochem | 676480 [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
In-Depth Technical Guide to VEGFR-2-IN-6: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VEGFR-2-IN-6, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the synthesis protocol, biological activity, and the relevant signaling pathways, offering a valuable resource for researchers in the fields of oncology, angiogenesis, and medicinal chemistry.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. The development of small molecule inhibitors targeting the ATP-binding site of VEGFR-2 is a clinically validated strategy in cancer therapy. VEGFR-2-IN-6, also identified as "example 64" in patent WO 02/059110, is a pyrimidineamine derivative that has been investigated for its potential as an angiogenesis modulator.[1][2][3][4][5] This guide will focus on the chemical synthesis and biological context of this compound.
Chemical and Biological Data
Table 1: Physicochemical Properties of VEGFR-2-IN-6
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₇O₂S | [6] |
| Molecular Weight | 423.49 g/mol | [6] |
| CAS Number | 444731-47-9 | [6] |
| Solubility | DMSO: ≥ 25 mg/mL (59.03 mM) | [6] |
Table 2: Comparative IC₅₀ Values of Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 Kinase IC₅₀ (nM) | Cell Line | Cell-Based IC₅₀ (µM) | Reference |
| Sorafenib | 90 | - | - | |
| Sunitinib | 9 | - | - | |
| Pazopanib | 30 | - | - | |
| Axitinib | 0.2 | - | - | |
| Lenvatinib | 4 | - | - |
Synthesis Protocol
The synthesis of VEGFR-2-IN-6 is detailed in patent WO 02/059110. While the full text of the experimental procedure for "example 64" is not publicly disseminated, the general synthetic routes for analogous pyrimidineamine derivatives involve a multi-step process. A representative synthetic workflow is depicted below. The synthesis of related quinazoline (B50416) and pyrimidine (B1678525) diamine compounds often involves key steps such as chlorination and subsequent nucleophilic aromatic substitution reactions.
Experimental Protocols
To evaluate the efficacy of VEGFR-2 inhibitors like VEGFR-2-IN-6, several key in vitro and cell-based assays are employed.
VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay measures the transfer of phosphate (B84403) from ATP to a tyrosine residue on a peptide substrate by the recombinant VEGFR-2 kinase. Inhibition of this process by the test compound is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.
Materials:
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Recombinant human VEGFR-2 kinase domain
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ATP
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Poly (Glu, Tyr) 4:1 peptide substrate
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Kinase assay buffer
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Test compound (VEGFR-2-IN-6)
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Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
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96-well white microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of VEGFR-2-IN-6 in a suitable solvent (e.g., DMSO) and then in kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescent signal using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel®), will differentiate and form a network of tube-like structures. The inhibitory effect of a compound on this process is visualized and quantified.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
VEGF-A (as a stimulant)
-
Test compound (VEGFR-2-IN-6)
-
96-well tissue culture plates
-
Microscope with imaging capabilities
Procedure:
-
Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.
-
Seed HUVECs onto the gel in endothelial cell growth medium.
-
Treat the cells with various concentrations of VEGFR-2-IN-6 or vehicle control, in the presence of VEGF-A to stimulate tube formation.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize the tube network using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Determine the concentration-dependent inhibitory effect of the compound on angiogenesis.
Signaling Pathways and Workflows
The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for the synthesis of pyrimidineamine-based VEGFR-2 inhibitors.
Caption: VEGFR-2 Signaling Cascade.
Caption: General Synthetic Workflow.
References
Technical Guide: Pyrimidineamine Derivatives as Potent VEGFR Inhibitors Disclosed in Patent WO 02/059110
This technical guide provides an in-depth analysis of the core scientific findings presented in patent WO 02/059110, focusing on the pyrimidineamine derivatives identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, angiogenesis, and medicinal chemistry.
Introduction
Patent WO 02/059110, titled "Pyrimidineamines as angiogenesis modulators," describes a series of novel pyrimidine (B1678525) derivatives with significant inhibitory activity against VEGFR, a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The compounds detailed in this patent, including the well-studied agent Pazopanib (also known as GW786034), represent a significant contribution to the development of anti-angiogenic therapies. This guide will summarize the quantitative biological data, provide detailed experimental methodologies for key assays, and visualize the relevant biological pathways and experimental workflows.
Core Compounds and Biological Activity
The patent discloses a number of pyrimidineamine derivatives. Among the most notable is the compound described in Example 69, which was later identified as Pazopanib. Another frequently referenced compound from this patent is from Example 64, commercially available as VEGFR-2-IN-6.[2]
Quantitative Data
The biological activity of the exemplified compounds was evaluated using two primary assays: a biochemical assay to determine the inhibition of VEGFR2 kinase activity and a cell-based assay to measure the inhibition of VEGF-stimulated endothelial cell proliferation. The patent states that the compounds of the invention bind with high affinity to the kinase domain of the VEGFR2 receptor, with IC50 values of less than 1 µM.[1]
Table 1: Inhibitory Activity of Exemplified Compounds
| Example No. | Compound Name/Structure | VEGFR2 Kinase Inhibition IC50 (µM) | Inhibition of VEGF-Stimulated HUVEC Proliferation IC50 (µM) |
| 64 | N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}urea | < 1 | < 1 |
| 69 (Pazopanib) | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl}amino)-2-methylbenzenesulfonamide | < 1 | < 1 |
| ... | ... | ... | ... |
(Note: The patent provides a range for the IC50 values rather than specific numerical data for each compound. The table reflects this by indicating that the IC50 values are below 1 µM as stated in the patent's biological data section.)[1]
Experimental Protocols
VEGFR2 HTRF Assay
This biochemical assay was employed to determine the in vitro inhibitory activity of the compounds against the VEGFR2 kinase.
Methodology: [1]
-
Reaction Setup: The kinase reaction is performed in 96-well black plates.
-
Reagents:
-
Enzyme: 10 nM human VEGFR2 (hVEGFR2).
-
Substrate: 0.36 µM biotinylated peptide (Biotin-Ahx-EEEEYFELVAKKKK).
-
ATP: 75 µM.
-
Reaction Buffer: 0.1 M HEPES (pH 7.5), 5 mM MgCl₂, 0.3 mM DTT, 0.1 mg/ml BSA.
-
Test Compounds: Diluted in DMSO.
-
Negative Control: 0.5 M EDTA to stop the reaction.
-
-
Procedure: a. The 50 µL kinase reaction is initiated by combining the enzyme, substrate, ATP, and reaction buffer with or without the test inhibitors in DMSO. b. The reaction mixture is incubated at room temperature for 45 minutes. c. The reaction is terminated by the addition of 40 µL of 125 mM EDTA.
-
Detection: The amount of phosphorylated substrate is quantified using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The IC50 values, representing the concentration of inhibitor required for 50% inhibition of VEGFR2 kinase activity, are calculated from the dose-response curves.
VEGF-Stimulated Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay was utilized to assess the ability of the compounds to inhibit the proliferative effects of VEGF on endothelial cells.
Methodology:
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure: a. HUVECs are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. b. The culture medium is then replaced with a basal medium (EBM-2) containing 0.5% fetal bovine serum (FBS) and the cells are serum-starved for 4-6 hours. c. Following serum starvation, the cells are treated with various concentrations of the test compounds for 1 hour. d. VEGF (e.g., 20 ng/mL) is then added to the wells to stimulate proliferation, with control wells receiving no VEGF. e. The plates are incubated for 48-72 hours.
-
Proliferation Measurement:
-
Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring BrdU incorporation.
-
For the MTT assay, MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the VEGF-stimulated control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
VEGFR Signaling Pathway
The following diagram illustrates the canonical VEGFR signaling pathway, which is the target of the pyrimidineamine inhibitors described in WO 02/059110.
Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.
Experimental Workflow for VEGFR2 HTRF Assay
The following diagram outlines the key steps in the VEGFR2 HTRF assay used to determine the biochemical potency of the inhibitors.
References
The Discovery and Development of VEGFR-IN-6: A Comprehensive Technical Guide
Foreword: The specific compound "VEGFR-IN-6" does not correspond to a publicly documented vascular endothelial growth factor receptor (VEGFR) inhibitor. This technical guide will therefore focus on Sorafenib (B1663141) (Nexavar®) , a well-characterized, clinically approved multi-kinase inhibitor that potently targets VEGFR, to provide a representative and in-depth overview of the discovery, development, and evaluation of a compound in this class. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for VEGFR Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[1] Inhibition of the VEGF/VEGFR signaling pathway is therefore a cornerstone of modern cancer therapy, aiming to starve tumors of the blood supply necessary for their proliferation and dissemination. Sorafenib emerged from a rational drug design approach targeting key signaling cascades involved in cancer progression.[2]
Discovery and Synthesis of Sorafenib
The journey to discover Sorafenib began with a high-throughput screening campaign to identify inhibitors of the Raf/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation.[1][3] This effort led to the identification of a bi-aryl urea (B33335) scaffold as a promising pharmacophore.[1] Subsequent optimization of this lead compound resulted in the synthesis of Sorafenib (formerly BAY 43-9006).[2]
Chemical Synthesis of Sorafenib
Several synthetic routes for Sorafenib have been developed. A common approach involves a multi-step synthesis starting from picolinic acid. The key steps generally include acylation, chlorination, amidation, etherification, and a final condensation step to form the urea linkage.[4]
A Representative Synthetic Scheme:
A four-step synthesis with a good overall yield has been reported, beginning with picolinic acid.[5] The process involves the formation of an acid chloride, followed by amidation with methylamine.[5] The subsequent intermediate undergoes an etherification reaction with 4-aminophenol.[5] The final step is the condensation of this product with a substituted phenyl isocyanate to yield Sorafenib.[5]
Mechanism of Action
Sorafenib is a multi-kinase inhibitor that exerts its anti-cancer effects through a dual mechanism: targeting tumor cell proliferation and tumor angiogenesis.[5][6]
-
Anti-proliferative Effects: Sorafenib inhibits the Raf/MEK/ERK signaling pathway by targeting Raf-1 and B-Raf kinases.[6] This blockade leads to a decrease in tumor cell proliferation and the induction of apoptosis.[6]
-
Anti-angiogenic Effects: Sorafenib potently inhibits several receptor tyrosine kinases involved in angiogenesis, most notably VEGFR-2 and VEGFR-3, as well as the platelet-derived growth factor receptor (PDGFR)-β.[7] By inhibiting these receptors, Sorafenib disrupts the downstream signaling necessary for endothelial cell migration, proliferation, and survival, thereby preventing the formation of new tumor blood vessels.[7]
The following diagram illustrates the key signaling pathways inhibited by Sorafenib.
Caption: VEGFR-2 signaling pathway and points of inhibition by Sorafenib.
Quantitative Data
In Vitro Kinase and Cell Line Inhibition
Sorafenib has been extensively characterized for its inhibitory activity against a panel of kinases and its anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Target Kinase | IC50 (nM) | Reference(s) |
| Raf-1 | 6 | [8] |
| B-Raf (wild-type) | 22 | [8] |
| B-Raf (V600E) | 38 | [8] |
| VEGFR-2 | 90 | [8][9] |
| VEGFR-1 | 26 | [9] |
| VEGFR-3 | 20 | [8][9] |
| PDGFR-β | 57 | [8][9] |
| c-KIT | 68 | [8][9] |
| FLT-3 | 58 | [9] |
| RET | 4 | [4] |
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | 7.10 | [10] |
| Huh7 | Hepatocellular Carcinoma | 11.03 | [10] |
| A549 | Non-small cell lung cancer | 8.57 | [4] |
| HeLa | Cervical Cancer | 4.16 | [4] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.02 | [11] |
Preclinical In Vivo Efficacy
Sorafenib has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference(s) |
| PLC/PRF/5 | Hepatocellular Carcinoma | 30 mg/kg, p.o., daily | Complete tumor growth inhibition | [12] |
| HuH-7 | Hepatocellular Carcinoma | 40 mg/kg, p.o., daily for 3 weeks | 40% decrease in tumor growth | |
| HD-MyZ | Hodgkin's Lymphoma | 90 mg/kg/day, p.o. | 70% tumor growth inhibition |
Clinical Trial Outcomes
Sorafenib has been evaluated in numerous clinical trials, leading to its approval for several cancer indications.
| Trial Name (NCT) | Cancer Type | Phase | Key Outcomes | Reference(s) |
| SHARP (NCT00105443) | Advanced Hepatocellular Carcinoma | III | Median Overall Survival: 10.7 months (Sorafenib) vs. 7.9 months (Placebo) | |
| Median Time to Radiological Progression: 5.5 months (Sorafenib) vs. 2.8 months (Placebo) | ||||
| TARGET (NCT00077908) | Advanced Renal Cell Carcinoma | III | Median Progression-Free Survival: 5.5 months (Sorafenib) vs. 2.8 months (Placebo) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant human VEGFR-2 kinase domain, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) are prepared in a kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Compound Dilution: Sorafenib is serially diluted in DMSO to create a range of concentrations.
-
Plate Loading: The VEGFR-2 enzyme, substrate, and kinase buffer are added to the wells of a 384-well plate. The diluted Sorafenib is then added to the designated wells. Control wells containing DMSO (vehicle) and no enzyme (background) are included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Detection: The reaction is stopped, and the amount of ADP produced is measured using a detection system such as the ADP-Glo™ Kinase Assay, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the Sorafenib concentration, and the IC50 value is determined using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for a cell proliferation (MTT) assay.
Detailed Methodology: [3]
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of Sorafenib for a specified duration, typically 72 hours. Control wells with the vehicle (e.g., DMSO) are included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
This experimental model evaluates the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Methodology:
-
Cell Implantation: Human cancer cells (e.g., HuH-7) are implanted subcutaneously into immunocompromised mice.
-
Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: The mice are randomly assigned to a treatment group (receiving Sorafenib) and a control group (receiving vehicle).
-
Drug Administration: Sorafenib or the vehicle is administered to the respective groups, typically daily via oral gavage.
-
Tumor Measurement: Tumor dimensions are measured with calipers at regular intervals, and the tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: The body weight and overall health of the animals are monitored throughout the study to assess toxicity.
-
Data Analysis: At the end of the study, the tumor growth inhibition in the treatment group is compared to the control group.
Conclusion
Sorafenib serves as a paradigm for the successful development of a multi-kinase inhibitor targeting VEGFR. Its discovery and development journey, from initial high-throughput screening to extensive preclinical and clinical evaluation, highlights the rigorous process of bringing a targeted cancer therapy to patients. The detailed methodologies and quantitative data presented in this guide provide a framework for understanding and evaluating the efficacy and mechanism of action of VEGFR inhibitors.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. globethesis.com [globethesis.com]
- 5. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 6. tarjomefa.com [tarjomefa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. oncology-central.com [oncology-central.com]
- 10. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide: Binding Affinity of Small Molecule Inhibitors to VEGFR2
Disclaimer: Initial searches for the specific compound "VEGFR-IN-6" did not yield publicly available quantitative binding affinity data (such as IC50 or Kd values) or detailed experimental protocols. The compound, identified as 4-Acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide (CAS 683235-34-9), is listed by chemical suppliers but lacks associated biological data in the public domain.
Therefore, to fulfill the request for an in-depth technical guide, this document will focus on well-characterized, potent, and clinically relevant VEGFR2 inhibitors: Sorafenib , Lenvatinib , and Axitinib . The principles, experimental methodologies, and signaling pathways described herein are representative of the broader field of VEGFR2 inhibitor characterization and would be applicable to the study of novel compounds like this compound, should data become available.
Introduction to VEGFR2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] The binding of its primary ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][4] In pathological conditions such as cancer, tumor cells secrete high levels of VEGF, leading to aberrant angiogenesis, which is essential for tumor growth and metastasis.[2][5] Consequently, inhibiting VEGFR2 signaling is a key therapeutic strategy in oncology.[5]
Quantitative Binding Affinity of Representative VEGFR2 Inhibitors
The potency of a VEGFR2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the VEGFR2 enzyme by 50%, while the Kd value reflects the binding affinity between the inhibitor and the receptor.[6]
Below is a summary of the binding affinities of Sorafenib, Lenvatinib, and Axitinib to VEGFR2.
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Ki (nM) | Reference(s) |
| Sorafenib | VEGFR2 | Cell-free kinase assay | 90 | 33 | - | [7][8] |
| Lenvatinib | VEGFR2 | Cell-free kinase assay | 3.0 - 4.7 | 2.1 | 0.74 | [8][9][10] |
| Axitinib | VEGFR2 | Cell-based autophosphorylation assay | 0.2 | - | - | [11][12] |
Note: IC50, Kd, and Ki values can vary between different studies and assay conditions.
VEGFR2 Signaling Pathways
The binding of VEGF-A to VEGFR2 initiates a complex network of intracellular signaling pathways that regulate various aspects of angiogenesis. The diagram below illustrates the key signaling cascades activated upon VEGFR2 stimulation.
Caption: Key VEGFR2 signaling pathways activated by VEGF-A binding.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of inhibitor potency and mechanism of action. Below are representative protocols for key in vitro assays used to characterize VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.
Objective: To determine the IC50 value of a test compound (e.g., Sorafenib) against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., Sorafenib) at various concentrations
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Plate Setup: Add the diluted test inhibitor to the appropriate wells of the assay plate. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).
-
Enzyme and Substrate Addition: Add the VEGFR2 enzyme and the substrate to the wells containing the test inhibitor and controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated, which is inversely proportional to the kinase inhibition.[13]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.[13]
Endothelial Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the viability and proliferation of endothelial cells.
Objective: To determine the anti-proliferative effect of a test compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Complete endothelial cell growth medium (EGM)
-
Test inhibitor at various concentrations
-
Recombinant human VEGF-A
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation (for VEGF-induced proliferation): Replace the medium with a basal medium containing a low percentage of serum and incubate for several hours.
-
Treatment: Add fresh basal medium containing various concentrations of the test inhibitor, with or without a fixed concentration of VEGF-A. Include vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Viability Measurement: Add the MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14]
Experimental Workflow for VEGFR2 Inhibitor Characterization
The characterization of a novel VEGFR2 inhibitor typically follows a multi-step workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the characterization of a VEGFR2 inhibitor.
This workflow begins with high-throughput screening of a compound library to identify initial "hits." These hits are then optimized through medicinal chemistry to generate more potent "leads," for which the IC50 is accurately determined. Promising leads are further evaluated in a battery of in vitro cellular assays to assess their effects on endothelial cell functions. Finally, the most promising compounds are tested in in vivo animal models, such as tumor xenografts, to evaluate their anti-angiogenic and anti-tumor efficacy in a physiological context.[15]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A machine learning-based KNIME workflow to predict VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Kinase Selectivity Profile of a Representative VEGFR Inhibitor: Motesanib (AMG-706)
Disclaimer: Publicly available data for a molecule with the exact designation "VEGFR-IN-6" is limited. Therefore, this guide utilizes Motesanib (AMG-706) , a well-characterized, potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), as a representative example to illustrate a typical kinase selectivity profile and associated methodologies.
Introduction
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of the VEGFR kinase domain are therefore a critical class of anti-cancer therapeutics.
The clinical efficacy and toxicity profile of a kinase inhibitor are dictated by its selectivity—its potency against the intended target versus a host of other kinases in the human kinome. A thorough understanding of this selectivity profile is paramount for researchers, scientists, and drug development professionals. This document provides an in-depth technical overview of the kinase selectivity of Motesanib (AMG-706), details a common experimental protocol for determining inhibitory activity, and visualizes the core signaling pathway and experimental workflow.
Kinase Selectivity Profile of Motesanib (AMG-706)
Motesanib is a potent, ATP-competitive inhibitor targeting the three VEGFR family members. It also demonstrates significant activity against other kinases, including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Ret. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of Motesanib against a panel of purified recombinant kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| VEGFR1 | 2 | Receptor Tyrosine Kinase |
| VEGFR2 | 3 | Receptor Tyrosine Kinase |
| VEGFR3 | 6 | Receptor Tyrosine Kinase |
| c-Kit | 8 | Receptor Tyrosine Kinase |
| Ret | 59 | Receptor Tyrosine Kinase |
| PDGFR | 84 | Receptor Tyrosine Kinase |
| EGFR | >10,000 | Receptor Tyrosine Kinase |
| Src | >10,000 | Non-receptor Tyrosine Kinase |
| p38 | >10,000 | Serine/Threonine Kinase |
| Table 1: In vitro kinase inhibition profile of Motesanib (AMG-706). Data represents the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.[1][2][3] |
Key Target Signaling Pathway: VEGFR-2
VEGFR-2 is considered the primary mediator of the mitogenic, migratory, and survival signals required for angiogenesis.[4] Upon binding its ligand (e.g., VEGF-A), the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which drive endothelial cell proliferation and survival. Motesanib inhibits this initial phosphorylation event.
References
The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Pyrimidineamine VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling, particularly through VEGFR-2 (also known as KDR), is a cornerstone of angiogenesis, the process of forming new blood vessels. In oncology, the hijacking of this pathway is a critical step for tumor growth, vascularization, and metastasis. Consequently, the inhibition of VEGFR-2 has emerged as a pivotal strategy in cancer therapy. Pyrimidineamine-based molecules have proven to be a particularly fruitful scaffold for the development of potent and selective VEGFR-2 inhibitors. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of this class of inhibitors, offering a detailed look at the chemical modifications that govern their efficacy.
The core of these inhibitors typically features a pyrimidine (B1678525) ring, which serves as a scaffold to present key pharmacophoric elements to the ATP-binding pocket of the VEGFR-2 kinase domain. The structure-activity relationship of these compounds is critically dependent on the nature and position of substituents on this pyrimidine core. Modifications are generally explored at three key positions: the amine substituent, which often interacts with the hinge region of the kinase; the linker to a solubilizing group; and a hydrophobic tail that extends into a deeper pocket of the enzyme. Understanding how alterations to these regions impact inhibitory activity is paramount for the rational design of next-generation therapeutics.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activities of various pyrimidineamine derivatives against VEGFR-2 and cancer cell lines. The data is categorized by the fused heterocyclic system with the pyrimidine core.
Table 1: Furo[2,3-d]pyrimidine Derivatives
| Compound ID | R Group (Substitution Pattern) | VEGFR-2 IC50 (nM) | HUVEC Proliferation Inhibition (%) @ 10 µM | Reference |
| 15b | Biaryl urea (B33335) moiety | 946 | 99.5 | [1][2] |
| 16c | Biaryl urea moiety | 551 | Not Reported | [1][2] |
| 16e | Biaryl urea moiety | 122 | Not Reported | [1][2] |
| Sorafenib | (Reference) | 90 | Not Reported | [2] |
Table 2: Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | R Group (Substitution Pattern) | VEGFR-2 IC50 (nM/µM) | Cell Line | Cellular IC50 (µM) | Reference |
| 21a | Biaryl urea moiety | 454 nM | Not Reported | Not Reported | [1][2] |
| 21b | Biaryl urea moiety | 33.4 nM | Not Reported | Not Reported | [1][2] |
| 21c | Biaryl urea moiety | 47.0 nM | Not Reported | Not Reported | [1][2] |
| 21e | 1-(3-chloro-4-methylphenyl)-3-phenyl urea | 21 nM | Not Reported | Not Reported | [1][2][3] |
| 17f | Not Specified | 0.23 µM | HCT-116 | 2.80 | [4] |
| HepG2 | 4.10 | [4] | |||
| Sorafenib | (Reference) | 0.23 µM | - | - | [4] |
Table 3: Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | R Group (Substitution Pattern) | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (µM) | Reference |
| 12d | Biaryl urea moiety | 11.9 | 0.31 | [5] |
| 15c | Biaryl urea moiety | 13.6 | 3.74 | [5] |
Table 4: 2-Aminopyrimidine (B69317) Derivatives
| Compound ID | R Group (Substitution Pattern) | VEGFR-2 IC50 (µM) | Cell Line | Cellular IC50 (µM) | Reference |
| 55 | Bicyclic scaffold | 0.035 | A549 | 2.67 | [6] |
| HCT116 | 10.87 | [6] | |||
| 61 | Bicyclic scaffold | 0.043 | A549 | 2.71 | [6] |
| HCT116 | 12.17 | [6] | |||
| 8d | Substituted 2-thiopyrimidine | 0.12 | MCF7 | 17.20 | [7] |
| 9c | Substituted 2-thiopyrimidine | 0.17 | MCF7 | 13.02 | [7] |
| Sorafenib | (Reference) | - | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and evaluation of pyrimidineamine VEGFR inhibitors are provided below.
VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add the diluted test compound and VEGFR-2 enzyme to the wells of the plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability and proliferation following treatment with inhibitor compounds.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a VEGFR inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cells (e.g., HCT-116, A549)
-
Matrigel (optional)
-
Test compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy of the compound.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the screening of novel VEGFR inhibitors.
Logical Relationships in Pyrimidineamine SAR
Caption: Key structural regions influencing pyrimidineamine inhibitor activity.
References
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
VEGFR-IN-6: A Technical Guide to its Role in Anti-Angiogenesis
Disclaimer: Information regarding a specific molecule designated "VEGFR-IN-6" is not publicly available. This document utilizes Axitinib (B1684631), a potent and well-characterized second-generation tyrosine kinase inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), as a representative molecule to fulfill the prompt's requirements for a detailed technical guide. All data and protocols presented herein pertain to Axitinib and are intended to serve as a comprehensive example of how such a VEGFR inhibitor functions in anti-angiogenesis research.
This guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental evaluation of this compound (using Axitinib as a model) for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is a potent and selective, small-molecule inhibitor of VEGFR tyrosine kinases.[1][2] Its primary mechanism of action is the inhibition of VEGFR-1, VEGFR-2, and VEGFR-3.[1][3] These receptors are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] By binding to the ATP-binding site of VEGFRs, this compound blocks receptor phosphorylation and subsequent activation of downstream signaling pathways.[1][4] This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6]
The primary signaling cascades affected are the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell function.[4] In addition to its potent activity against VEGFRs, at higher concentrations, it can also inhibit other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRα/β) and c-Kit.[2][7]
Quantitative Data
The potency and selectivity of this compound (Axitinib) have been characterized in various biochemical and cellular assays.
Table 1: Kinase Inhibitory Activity of this compound (Axitinib)
| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| VEGFR-1 (Flt-1) | Cellular Autophosphorylation | 0.1 | [2] |
| VEGFR-2 (KDR/Flk-1) | Cellular Autophosphorylation | 0.2 | [2][5] |
| VEGFR-3 (Flt-4) | Cellular Autophosphorylation | 0.1 - 0.3 | [2][5] |
| PDGFRβ | Cellular Autophosphorylation | 1.6 | [8] |
| c-Kit | Cellular Autophosphorylation | 1.7 | [8] |
Table 2: Cellular Anti-Angiogenic Activity of this compound (Axitinib)
| Assay | Cell Line | Endpoint | IC₅₀ / Effect | Reference |
| Cell Viability | HUVEC (non-VEGF stimulated) | Inhibition of Proliferation | 573 nM | [8] |
| Cell Viability | SH-SY5Y | Inhibition of Proliferation | 274 nM | [8] |
| Cell Viability | IGR-NB8 | Inhibition of Proliferation | 849 nM | [8] |
| Endothelial Tube Formation | HUVEC | Inhibition of network formation | Effective at 1-10 µM | [9] |
| In Vivo VEGFR-2 Phosphorylation | Rat Ocular Angiogenesis Model | Inhibition of Phosphorylation | EC₅₀ = 0.49 nmol/L | [5] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the VEGFR signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
VEGFR-2 Kinase Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells.[4]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Recombinant Human VEGF-A
-
This compound (Axitinib) stock solution in DMSO
-
4% Paraformaldehyde in PBS
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Quenching solution and blocking buffer
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175) and anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Substrate reagent (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate and culture until they reach 80-90% confluency.[4]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the starved cells with the compound dilutions for 1-2 hours. Include a vehicle control (DMSO).
-
VEGF Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL for 10-15 minutes at 37°C.[4] Leave some wells unstimulated as a negative control.
-
Fixation and Permeabilization: Immediately aspirate the medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash the wells three times with Wash Buffer.[4]
-
Blocking and Antibody Incubation: Block non-specific binding sites. Incubate with primary antibodies against phosphorylated VEGFR-2 and total VEGFR-2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the wells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Add substrate and incubate until color develops. Add stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of endothelial cells.[7][10]
Materials:
-
HUVECs or other endothelial cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
This compound (Axitinib) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5,000 HUVECs per well in a 96-well plate and allow them to attach overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions.[7] Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7][10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Mix gently on an orbital shaker for 15 minutes.[7]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Animal experiments must be conducted in accordance with institutional and national guidelines for animal care.[5]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human tumor cell line (e.g., renal cell carcinoma)
-
This compound (Axitinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally, twice daily, at predetermined dose levels.[5] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze tissue for pharmacodynamic markers, such as microvessel density (CD31 staining) and VEGFR-2 phosphorylation.[5]
Conclusion
This compound, exemplified by Axitinib, is a potent and selective inhibitor of VEGFRs, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models.[5][6] Its mechanism of action, centered on the blockade of VEGF-mediated signaling in endothelial cells, provides a strong rationale for its use in cancer therapy. The protocols and data presented in this guide offer a comprehensive framework for the continued investigation and development of this class of anti-angiogenic agents.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
- 10. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives [mdpi.com]
An In-Depth Technical Guide on the Core Characteristics of CAS 444731-47-9 (VEGFR-2-IN-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core characteristics of the chemical compound identified by CAS number 444731-47-9. This molecule, also known as VEGFR-2-IN-6 and recognized as an impurity of the drug Pazopanib (Pazopanib Impurity 3), is a potent modulator of angiogenesis through its inhibitory action on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] This document consolidates available physicochemical data, details its mechanism of action by elucidating the VEGFR-2 signaling pathway, and provides standardized experimental protocols for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of CAS 444731-47-9 are summarized in the table below. It is important to note that while some data is experimentally determined, other values are based on computational predictions.
| Property | Value | Source |
| CAS Number | 444731-47-9 | [5] |
| Synonyms | VEGFR-2-IN-6, Pazopanib Impurity 3, 2-Methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide | [1][6] |
| Molecular Formula | C₂₀H₂₁N₇O₂S | [1][7] |
| Molecular Weight | 423.49 g/mol | [1][7] |
| Appearance | White to yellow solid | [5] |
| Solubility | DMSO: 25 mg/mL (59.03 mM); requires sonication | [1][5][7] |
| Boiling Point | 734.2 ± 70.0 °C (Predicted) | [6] |
| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 10.20 ± 0.60 (Predicted) | [6] |
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
The primary biological target of CAS 444731-47-9 is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological development and in pathological conditions such as tumor growth and metastasis. By inhibiting VEGFR-2, this compound effectively modulates the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization of the receptor and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a complex signaling network. CAS 444731-47-9, as a VEGFR-2 inhibitor, is believed to compete with ATP for the binding site in the kinase domain, thereby preventing this crucial phosphorylation step and blocking the entire downstream cascade.
Caption: VEGFR-2 Signaling Pathway and Inhibition by CAS 444731-47-9.
Quantitative Data
The compound CAS 444731-47-9 is described in patent WO 02/059110 as a potent inhibitor of the VEGFR-2 kinase.[1][2][3][4] The patent discloses that the exemplified compounds, including the one corresponding to this CAS number (example 64), exhibit high affinity for the VEGFR-2 kinase domain, with an IC₅₀ of less than 1 µM. However, a specific IC₅₀ value for CAS 444731-47-9 is not publicly available in the reviewed literature.
Experimental Protocols
The following sections detail standardized, representative protocols for the types of assays used to characterize the inhibitory activity of compounds like CAS 444731-47-9.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the VEGFR-2 kinase. The reduction in substrate phosphorylation in the presence of the test compound is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of CAS 444731-47-9 in 100% DMSO.
-
Prepare serial dilutions of the compound in an appropriate kinase assay buffer.
-
Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted compound to the wells of a 96-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: General Workflow for an In Vitro VEGFR-2 Kinase Assay.
Cell-Based Angiogenesis Assay: Endothelial Cell Tube Formation
This assay assesses the compound's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel®), will differentiate and form a network of tube-like structures. The inhibitory effect of a compound on this process can be quantified by measuring the extent of tube formation.
Methodology:
-
Preparation:
-
Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Culture HUVECs to sub-confluency.
-
Prepare serial dilutions of CAS 444731-47-9 in endothelial cell growth medium.
-
-
Assay Procedure:
-
Harvest HUVECs and resuspend them in media containing the various concentrations of the test compound.
-
Seed the HUVEC suspension onto the solidified basement membrane matrix.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
-
Data Acquisition and Analysis:
-
Visualize the tube formation using a light microscope.
-
Capture images of the tube networks in each well.
-
Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.
-
Calculate the percentage of inhibition of tube formation for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ or EC₅₀ value for the inhibition of angiogenesis.
-
Caption: Workflow for an Endothelial Cell Tube Formation Assay.
Conclusion
CAS 444731-47-9, or VEGFR-2-IN-6, is a small molecule inhibitor of VEGFR-2, a critical regulator of angiogenesis. While specific quantitative data on its inhibitory potency remains limited in the public domain, its origin from a patent describing potent VEGFR-2 inhibitors suggests significant biological activity. The information and standardized protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating this compound and its potential therapeutic applications in diseases driven by pathological angiogenesis. Further experimental characterization is necessary to fully elucidate its pharmacological profile.
References
- 1. molnova.com [molnova.com]
- 2. Tyrosine Kinase | DC Chemicals [dcchemicals.com]
- 3. Angiogenesis | CymitQuimica [cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pazopanib Impurity 3 | 444731-47-9 [m.chemicalbook.com]
- 7. VEGFR-2-IN-6 | 444731-47-9 | MOLNOVA [molnova.com]
A Technical Guide to the Target Identification and Validation of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including specific quantitative data such as IC50 or Kd values, for a compound designated "VEGFR-IN-6" is limited. This guide will, therefore, serve as an in-depth technical framework for the target identification and validation of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using data from well-characterized, publicly documented compounds as representative examples. The methodologies and principles described herein are standard industry and academic practices for characterizing novel kinase inhibitors.
Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is essential for tumor growth, survival, and metastasis, as it supplies tumors with necessary oxygen and nutrients.[2] The binding of the ligand, Vascular Endothelial Growth Factor A (VEGF-A), to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, survival, and permeability.[3][4] Consequently, inhibiting the kinase activity of VEGFR-2 is a key therapeutic strategy in oncology.[5][6]
This guide provides a comprehensive overview of the necessary steps to identify and validate the molecular target of a putative VEGFR inhibitor, such as this compound. It covers biochemical and cellular assays to determine potency and selectivity, and methodologies to confirm target engagement within a cellular context.
Target Identification: Biochemical and Biophysical Approaches
The initial phase of characterization involves determining the direct interaction between the inhibitor and its putative kinase target. This is primarily achieved through in vitro biochemical assays.
In Vitro Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Biochemical assays measure the direct effect of the inhibitor on the enzymatic activity of the isolated VEGFR-2 kinase domain.
Data Presentation: Potency of Representative VEGFR-2 Inhibitors
The following table summarizes the biochemical IC50 values for several well-characterized VEGFR-2 inhibitors. A similar table would be generated for a novel compound like this compound.
| Compound | VEGFR-2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Cabozantinib (XL184) | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12), Flt-3 (11.3), Flt-4 (6), Tie2 (14.3), AXL (7)[7] |
| Apatinib (Rivoceranib) | 1 | Ret (13), c-Kit (429), c-Src (530)[7][8] |
| Ki8751 | 0.9 | >40-fold selective for VEGFR-2 over c-Kit, PDGFRα, and FGFR-2[7] |
| Tivozanib | 6.5 | VEGFR-1 (30), VEGFR-3 (15)[7] |
| Rivoceranib | 16 | Highly selective for VEGFR family members[1] |
| Sunitinib | 80 | PDGFRβ (2)[7] |
Note: IC50 values can vary between different assay platforms and conditions.
Kinase Selectivity Profiling
To understand the inhibitor's specificity and predict potential off-target effects, it is crucial to screen it against a broad panel of kinases. This is often done at a fixed concentration, followed by IC50 determination for any significant "hits".
Data Presentation: Kinase Selectivity of Representative Inhibitors
This table illustrates the selectivity profile of Rivoceranib compared to other multi-targeted inhibitors, showcasing the percentage of inhibition at a given concentration.
| Kinase Target | Rivoceranib (% Inhibition at 160 nM) | Sunitinib (% Inhibition at 160 nM) | Sorafenib (% Inhibition at 160 nM) |
| VEGFR-2 | 96.1 | >95 | >95 |
| VEGFR-1 | 93.3 | >95 | >95 |
| VEGFR-3 | 92.9 | >95 | >95 |
| PDGFRβ | 62.1 | >95 | >95 |
| KIT | 47.3 | >95 | >95 |
| RET | 71.7 | >95 | >95 |
| BRAF | <50 | <50 | >95 |
Data adapted from comparative biochemical analysis of Rivoceranib.[1] A highly selective inhibitor will show potent inhibition of the primary target (VEGFR-2) with minimal activity against other kinases.
Experimental Protocols: Target Identification
Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of an inhibitor against VEGFR-2 by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase domain[9]
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[10]
-
ATP[10]
-
Suitable substrate (e.g., Poly(Glu, Tyr) 4:1)[10]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo® Max)[9]
-
White, opaque 96- or 384-well plates[10]
-
Plate-reading luminometer[10]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to achieve final assay concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[10]
-
Reaction Setup: To the wells of the assay plate, add the kinase buffer, the diluted inhibitor (or DMSO for controls), and the substrate.
-
Reaction Initiation: Add the recombinant VEGFR-2 enzyme to each well to initiate the kinase reaction.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[10]
-
Signal Generation: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.[10]
-
Detection: Incubate at room temperature for 10 minutes to stabilize the signal and then measure luminescence using a plate reader.[10]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[11]
Target Validation: Cellular Assays
After confirming direct biochemical inhibition, the next critical step is to validate that the compound engages and inhibits its target in a cellular context, leading to a functional downstream effect.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a compound binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[12][13]
Data Presentation: CETSA Results for a PBRM1 Inhibitor (Representative Example)
A similar approach would be used to validate VEGFR-2 engagement.
CETSA Melt Curve
| Temperature (°C) | Soluble Protein (Vehicle, % of 37°C) | Soluble Protein (+Inhibitor, % of 37°C) |
|---|---|---|
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
Isothermal Dose-Response (ITDR)
| Inhibitor Conc. (µM) | Soluble Protein at 55°C (% of Vehicle) |
|---|---|
| 0.01 | 105 |
| 0.1 | 120 |
| 1 | 180 |
| 10 | 195 |
| 100 | 200 |
This data demonstrates a thermal shift, indicating target engagement.
Inhibition of VEGFR-2 Phosphorylation
A key validation step is to demonstrate that the inhibitor blocks VEGF-induced autophosphorylation of VEGFR-2 in cells. This is typically assessed by Western blot.
Functional Cellular Assays
The ultimate validation comes from demonstrating that target inhibition translates into a relevant biological effect, such as the inhibition of endothelial cell proliferation or tube formation.
Data Presentation: Cellular Proliferation IC50 Values
| Compound | Cell Line | Assay Type | Cellular IC50 (µM) |
| Vegfr-2-IN-36 | MCF-7 | Proliferation | 0.42[14] |
| Vegfr-2-IN-36 | HepG2 | Proliferation | 0.22[14] |
| Sorafenib | A549 (Lung) | Proliferation | 14.10[15] |
| Sorafenib | HepG-2 (Liver) | Proliferation | 7.31[15] |
| SU5408 | HCM-SqCC010 | Proliferation | ~80% inhibition[16] |
Note: Cellular IC50 values are typically higher than biochemical IC50s due to factors like cell permeability and off-target effects.[14]
Experimental Protocols: Target Validation
Protocol: Western Blot for p-VEGFR-2
This protocol details the detection of VEGFR-2 phosphorylation at a key tyrosine residue (e.g., Tyr1175) in response to VEGF stimulation and its inhibition by a test compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells
-
Cell culture medium and serum
-
Test inhibitor
-
Recombinant human VEGF-A[3]
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane[3]
-
Blocking buffer (e.g., 5% BSA in TBST)[3]
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin[3]
-
HRP-conjugated secondary antibody[3]
-
Chemiluminescent substrate[3]
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to ~80-90% confluency. Serum-starve the cells for several hours.
-
Inhibitor Incubation: Pre-incubate cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.[3]
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[3]
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells with ice-cold RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[3]
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[3]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.[3]
-
-
Data Analysis: Quantify band intensities. The level of inhibition is determined by the ratio of phosphorylated VEGFR-2 to total VEGFR-2, normalized to the loading control (β-actin).[17]
Protocol: Endothelial Cell Proliferation Assay (MTT/CCK-8)
This assay measures the cytostatic or cytotoxic effect of an inhibitor on VEGF-stimulated endothelial cell proliferation.
Materials:
-
HUVECs[18]
-
Endothelial cell growth medium (EGM) and basal medium (EBM)[18]
-
96-well cell culture plates[18]
-
Test inhibitor, VEGF-A[18]
-
Proliferation assay reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)[18]
-
Microplate reader[18]
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate and allow them to attach overnight.
-
Serum Starvation: Synchronize the cells by incubating in basal medium with low serum (e.g., 0.5% FBS) for 12-24 hours.[19]
-
Treatment: Add serial dilutions of the test inhibitor to the wells.
-
Stimulation: Add VEGF-A (e.g., 20 ng/mL) to all wells except the unstimulated control.[19]
-
Incubation: Incubate the plate for 48-72 hours.[19]
-
Detection: Add the CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.[18]
-
Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.[18]
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control and determine the IC50 value.[18]
Protocol: HUVEC Tube Formation Assay
This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.
Materials:
-
HUVECs[20]
-
Basement membrane extract (e.g., Matrigel®)[20]
-
Pre-chilled 96-well plate[20]
-
Test inhibitor, VEGF-A
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[20]
-
Cell Suspension: Prepare a suspension of HUVECs in a low-serum medium containing VEGF-A and the desired concentrations of the test inhibitor or vehicle.
-
Seeding: Seed the HUVEC suspension onto the polymerized Matrigel.[20]
-
Incubation: Incubate at 37°C, 5% CO2 for 4-18 hours.[20][21]
-
Visualization: Monitor the formation of tubular networks using a light microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[20]
Visualizations: Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are generated using Graphviz (DOT language).
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Target Validation Workflow
Caption: Experimental workflow for VEGFR inhibitor target validation.
Conclusion
The identification and validation of a selective VEGFR-2 inhibitor is a multi-step process that requires rigorous biochemical, biophysical, and cellular characterization. By determining the inhibitor's potency and selectivity through in vitro kinase assays and confirming its on-target activity and functional consequences in relevant cellular models, researchers can build a comprehensive data package. This package is essential for establishing the mechanism of action and advancing a promising compound like this compound through the drug discovery pipeline. The protocols and data structures provided in this guide offer a robust framework for these critical investigations.
References
- 1. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. annualreviews.org [annualreviews.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
In Silico Modeling of VEGFR-2 Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase, plays a pivotal role in angiogenesis—the formation of new blood vessels. Its dysregulation is a hallmark of numerous cancers, making it a prime target for anti-angiogenic therapies. In silico modeling has emerged as an indispensable tool for the rational design and discovery of potent VEGFR-2 inhibitors. This guide provides a comprehensive overview of the computational methodologies used to model the binding interactions between small molecule inhibitors and VEGFR-2.
Note on "VEGFR-IN-6": A thorough review of publicly available scientific literature and chemical databases did not yield definitive data for a compound specifically designated as "this compound." Information on similarly named compounds from commercial vendors is sparse and lacks the necessary experimental validation for a detailed analysis. Therefore, this guide will focus on the principles and protocols of in silico modeling of VEGFR-2 binding using a well-characterized, potent inhibitor, Axitinib, as a representative example. The methodologies described herein are broadly applicable to the study of novel VEGFR-2 inhibitors.
The VEGFR-2 Signaling Pathway: The Biological Context
Understanding the biological context of VEGFR-2 is fundamental to inhibitor design. Upon binding its primary ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1] Small molecule inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing signal transduction.
In Silico Modeling Workflow
The in silico analysis of a potential VEGFR-2 inhibitor typically follows a multi-step workflow, beginning with predicting the binding mode and culminating in an estimation of the binding free energy.
Data Presentation: Quantitative Analysis of VEGFR-2 Inhibitors
The efficacy of VEGFR-2 inhibitors is quantified by their binding affinity (e.g., Kd, Ki) and inhibitory concentration (IC50). Computational methods aim to predict these values. Below is a table summarizing experimental data for well-known VEGFR-2 inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | PDB ID of Complex |
| Axitinib | VEGFR-2 | Kinase Assay | 0.2 | 4AG8 |
| Sorafenib | VEGFR-2 | Kinase Assay | 90 | 4ASD |
| Sunitinib | VEGFR-2 | Kinase Assay | 10 | 4AGD |
| Lenvatinib | VEGFR-2 | Kinase Assay | 4.0 | 3W22 |
| Pazopanib | VEGFR-2 | Kinase Assay | 30 | 3W22 |
Table 1: Experimentally determined IC50 values and corresponding PDB IDs for several well-characterized VEGFR-2 inhibitors. This data is crucial for validating in silico models.[2][3][4]
Experimental and Computational Protocols
Detailed and reproducible protocols are essential for accurate in silico modeling and experimental validation.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This is a critical step for virtual screening and for generating a starting pose for molecular dynamics simulations.
a. Software:
-
AutoDock Vina: A widely used open-source program for molecular docking.[6]
-
MGLTools (AutoDock Tools): For preparing protein and ligand files.[6]
-
PyMOL or UCSF Chimera: For visualization and analysis.
b. Protein Preparation:
-
Structure Retrieval: Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4AG8 (VEGFR-2 in complex with Axitinib).[2]
-
Preparation using AutoDock Tools (ADT):
-
Remove water molecules and any co-crystallized non-essential ions.
-
Add polar hydrogen atoms.
-
Assign Kollman charges.
-
Save the prepared protein in the PDBQT file format.[6]
-
c. Ligand Preparation:
-
Structure Generation: Obtain the 3D structure of the ligand (e.g., Axitinib). This can be done using a chemical drawing tool like ChemDraw and saving it in a 3D format (e.g., SDF or MOL2), or by extracting it from a co-crystallized PDB file.
-
Preparation using ADT:
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
d. Docking Execution:
-
Grid Box Definition: Define the search space for docking by creating a grid box centered on the active site. The coordinates of the co-crystallized ligand in 4AG8 can be used to define the center of the box.
-
Configuration File: Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.
-
Run AutoDock Vina: Execute the docking simulation from the command line.
e. Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Chimera.
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability and a more refined understanding of the binding interactions.[7]
a. Software:
-
GROMACS: A versatile and widely used package for performing MD simulations.[8][9][10]
-
AMBER: Another popular suite of programs for MD simulations.[11][12]
b. System Preparation (using GROMACS):
-
Topology Generation: Generate the topology files for the protein (using a force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or ACPYPE).[10]
-
Solvation: Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and to mimic physiological salt concentration.
c. Simulation Steps:
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.
-
Production MD: Run the production simulation for a desired length of time (e.g., 50-100 ns) to generate the trajectory for analysis.[13]
d. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and ligand.
Binding Free Energy Calculation (MM/PBSA and MM/GBSA)
These methods are used to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory. They offer a good balance between accuracy and computational cost.[14][15][16]
a. Software:
b. General Procedure:
-
Trajectory Extraction: Extract snapshots from the stable part of the production MD trajectory.
-
Calculation: For each snapshot, the binding free energy is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each free energy term is calculated as: G_x = E_MM + G_solvation - TΔS
-
E_MM: Molecular mechanics energy (van der Waals + electrostatic).
-
G_solvation: Solvation free energy (polar + non-polar). The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar part is often estimated from the solvent-accessible surface area (SASA).
-
TΔS: Entropic contribution (often calculated using normal mode analysis, though this is computationally expensive and sometimes omitted for relative rankings).
-
-
Averaging: The binding free energy is averaged over all the extracted snapshots.
Experimental Validation Protocols
In silico predictions must be validated through experimental assays.
a. In Vitro VEGFR-2 Kinase Assay:
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1]
-
Procedure:
-
A kinase buffer, a substrate (e.g., a generic tyrosine-containing peptide), and the test compound at various concentrations are added to the wells of a microplate.
-
The VEGFR-2 enzyme is added to initiate the reaction.
-
After incubation, a reagent is added to stop the reaction and measure the remaining ATP via a luminescence signal.
-
The IC50 value is determined by plotting the percent inhibition against the compound concentration.
-
b. Cell-Based Proliferation Assay:
-
Principle: This assay determines the effect of the inhibitor on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) stimulated with VEGF-A.
-
Procedure:
-
HUVECs are seeded in a multi-well plate and starved of growth factors.
-
The cells are then treated with various concentrations of the test compound in the presence of a stimulating concentration of VEGF-A.
-
After a suitable incubation period (e.g., 48-72 hours), cell proliferation is quantified using methods like MTT or resazurin-based assays.[1]
-
The IC50 value for the inhibition of proliferation is then calculated.
-
Conclusion
In silico modeling, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations, provides a powerful and cost-effective framework for the discovery and optimization of novel VEGFR-2 inhibitors. By integrating these computational techniques with experimental validation, researchers can accelerate the development of new anti-angiogenic therapies. This guide has outlined the core principles, methodologies, and data presentation standards for such an integrated approach, providing a solid foundation for professionals in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 8. LigParGen Server [zarbi.chem.yale.edu]
- 9. Protein-Ligand Complex [mdtutorials.com]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. m.youtube.com [m.youtube.com]
- 12. biomolmd.org [biomolmd.org]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to VEGFR-2-IN-6: Properties, Mechanism, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine kinase (RTK) family, is a pivotal regulator of angiogenesis, the physiological process involving the formation of new blood vessels.[1][2] In pathological conditions such as cancer, aberrant activation of the VEGFR-2 signaling cascade is a critical driver of tumor neovascularization, providing tumors with essential nutrients and oxygen for growth and metastasis.[3] Consequently, the inhibition of VEGFR-2 has emerged as a key therapeutic strategy in oncology. This technical guide provides a comprehensive overview of VEGFR-2-IN-6, a small molecule inhibitor of VEGFR-2.
VEGFR-2-IN-6: Physicochemical Properties
VEGFR-2-IN-6 is a small molecule inhibitor identified by its Chemical Abstracts Service (CAS) number 444731-47-9.[4][5][6][7] While detailed experimental data on all its physicochemical properties are not extensively published, the available information is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-({4-[methyl(1-methyl-1H-indazol-6-yl)amino]pyrimidin-2-yl}amino)benzenesulfonamide | [5][6] |
| CAS Number | 444731-47-9 | [4][5][6][7] |
| Molecular Formula | C20H21N7O2S | [4][5][6] |
| Molecular Weight | 423.49 g/mol | [4][5][6] |
| Appearance | White to yellow solid | [6] |
| Solubility | Soluble in DMSO (25 mg/mL) | [4][6] |
The VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade activates multiple downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability.[8][9] Small molecule inhibitors like VEGFR-2-IN-6 typically target the ATP-binding site within the kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.
Biological Activity of VEGFR-2-IN-6
Experimental Protocols for Evaluation of VEGFR-2 Inhibitors
The following are generalized yet detailed protocols for assessing the inhibitory activity of small molecules like VEGFR-2-IN-6. These methods are standard in the field of angiogenesis research and drug discovery.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated VEGFR-2.
Principle: The assay quantifies the transfer of phosphate (B84403) from ATP to a peptide substrate by the VEGFR-2 kinase. A reduction in substrate phosphorylation in the presence of the inhibitor indicates its potency.
Workflow:
Detailed Methodology:
-
Reagents: Recombinant human VEGFR-2, kinase assay buffer, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the inhibitor (VEGFR-2-IN-6).
-
Procedure:
-
Prepare serial dilutions of VEGFR-2-IN-6 in the kinase assay buffer. A typical starting range is 0.1 nM to 100 µM.
-
In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., luminescence-based assay).[10][11]
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay assesses the ability of an inhibitor to block VEGFR-2 autophosphorylation within a cellular context.
Principle: Endothelial cells are stimulated with VEGF to induce VEGFR-2 phosphorylation. The level of phosphorylated VEGFR-2 is then quantified in the presence and absence of the inhibitor.
Workflow:
Detailed Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as they endogenously express VEGFR-2.
-
Procedure:
-
Seed HUVECs in a multi-well plate and grow to near confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of VEGFR-2-IN-6 for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Lyse the cells and quantify the levels of phosphorylated VEGFR-2 (specifically at tyrosine 1175) and total VEGFR-2 using Western blotting or a cell-based ELISA.[12][13][14]
-
-
Data Analysis: The signal for phosphorylated VEGFR-2 is normalized to the total VEGFR-2 signal. The IC50 is calculated from the dose-response curve.
Endothelial Cell Proliferation Assay
This assay measures the cytostatic effect of the inhibitor on VEGF-induced endothelial cell growth.
Principle: The proliferation of endothelial cells in response to VEGF stimulation is measured in the presence of varying concentrations of the inhibitor.
Detailed Methodology:
-
Procedure:
-
Seed HUVECs in a 96-well plate in a low-serum medium.
-
After cell attachment, add serial dilutions of VEGFR-2-IN-6.
-
Stimulate the cells with a pro-angiogenic factor, typically VEGF.
-
Incubate for 48-72 hours.
-
Assess cell viability using a colorimetric or luminescent assay (e.g., MTT, MTS, or CellTiter-Glo®).[15][16][17]
-
-
Data Analysis: Cell proliferation is calculated as a percentage relative to the VEGF-stimulated control without the inhibitor. The IC50 value represents the concentration of the inhibitor that reduces cell proliferation by 50%.
Ex Vivo Aortic Ring Assay
This assay provides a more physiologically relevant model to assess the anti-angiogenic effects of a compound on microvessel sprouting.
Principle: Aortic rings from a rat or mouse are embedded in a collagen matrix and cultured. The outgrowth of new microvessels is monitored in the presence of the inhibitor.
Detailed Methodology:
-
Procedure:
-
Excise the thoracic aorta from a rat or mouse and section it into 1-2 mm thick rings.
-
Embed each ring in a collagen gel in a multi-well plate.
-
Culture the rings in an endothelial cell growth medium containing different concentrations of VEGFR-2-IN-6.
-
Monitor the outgrowth of microvessels from the aortic rings over several days using microscopy.[18][19][20][21]
-
-
Data Analysis: The extent of microvessel sprouting can be quantified by measuring the area of outgrowth or the length and number of sprouts.
Conclusion
VEGFR-2-IN-6 is a small molecule inhibitor targeting a key regulator of angiogenesis. While specific biological activity data for this compound are not widely published, this guide provides the foundational knowledge of its known properties and the VEGFR-2 signaling pathway it targets. The detailed experimental protocols outlined herein offer a robust framework for researchers to independently characterize the potency and efficacy of VEGFR-2-IN-6 and other novel inhibitors in this class, thereby facilitating the advancement of anti-angiogenic therapies.
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. VEGFR-2-IN-6 | 444731-47-9 | MOLNOVA [molnova.com]
- 5. Angiogenesis | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VEGFR-2-IN-6 (1 x 10 mg) | Reagentia [reagentia.eu]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Endothelial cell proliferation assay [bio-protocol.org]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 20. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. bio-protocol.org [bio-protocol.org]
Foundational Research on "Compound 3" as a Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "Compound 3" is frequently used in scientific literature to refer to a specific molecule within a series of compounds under investigation. This guide synthesizes foundational research on representative molecules referred to as "Compound 3" that have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.
Introduction to VEGFR and Its Role in Angiogenesis
Vascular Endothelial Growth Factors (VEGFs) and their receptors (VEGFRs) are pivotal regulators of both physiological and pathological angiogenesis, the formation of new blood vessels from pre-existing ones.[1] The VEGF/VEGFR signaling axis is a critical target in anti-angiogenic therapies, particularly in oncology.[1] The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1, VEGFR-2, and VEGFR-3.[2] Of these, VEGFR-2 is considered the primary mediator of the angiogenic signal in endothelial cells.[3]
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which supports cell survival.[5][6] Dysregulation of VEGFR signaling is a hallmark of many cancers, which exploit this pathway to induce tumor angiogenesis, supplying the tumor with necessary nutrients and oxygen for growth and metastasis.[3] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[7]
"Compound 3" as a Representative VEGFR Inhibitor
In the landscape of drug discovery, numerous small molecules have been designed and synthesized to target the ATP-binding site of the VEGFR-2 kinase domain. Within these studies, "Compound 3" often emerges as a lead candidate with potent inhibitory activity. For the purposes of this guide, we will discuss a representative quinazoline-based "Compound 3" which has demonstrated significant potential as a VEGFR-2 inhibitor.[8]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative "Compound 3" molecules from various studies, providing a comparative overview of their potency against VEGFR-2 and their anti-proliferative effects on endothelial cells.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound ID | Scaffold | IC50 (nM) | Reference |
| Quinazoline derivative 3 | Quinazoline | 2 | [8] |
| Compound 3 | Diaryl Urea | 32 | [4] |
| Biphenyl amide 18b | Biphenyl amide | 2.02 | [9] |
| Sorafenib (Reference) | Bi-aryl urea | 90 | [2] |
| Sunitinib (Reference) | Indolinone | 80 | [10] |
Table 2: Anti-Proliferative Activity in Endothelial Cells
| Compound ID | Cell Line | Assay Type | IC50 (nM) | Reference |
| Quinazoline derivative 3 | HUVEC | Proliferation Assay | 1.2 | [8] |
| Axitinib (Reference) | HUVEC | MTS Assay | ~300 | [11] |
| Sorafenib (Reference) | HUVEC | MTT Assay | 1530 | [11] |
| Sunitinib (Reference) | HUVEC | MTT Assay | 40 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of foundational research. Below are protocols for key experiments typically employed in the evaluation of VEGFR inhibitors like "Compound 3".
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound ("Compound 3")
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of "Compound 3" in DMSO and then dilute further in the assay buffer.
-
Add the diluted compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic or cytotoxic effect of a compound on endothelial cells, which is a functional readout of VEGFR inhibition.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test compound ("Compound 3")
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in EGM supplemented with FBS and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium to induce quiescence.
-
After 24 hours of serum starvation, treat the cells with serial dilutions of "Compound 3" for 1 hour.
-
Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) to induce proliferation. Include a vehicle control (no compound) and a baseline control (no VEGF-A stimulation).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated, VEGF-stimulated control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of "Compound 3".
Experimental Workflow for "Compound 3" Evaluation
Caption: A typical workflow for the preclinical evaluation of a VEGFR inhibitor.
References
- 1. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altmeyers.org [altmeyers.org]
- 3. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 9. Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: Design, synthesis and 3D-QSAR studies-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
VEGFR-IN-6: Application Notes for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological events and in pathological conditions such as tumor growth and metastasis.[1][2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this complex process.[4][5] Consequently, the inhibition of VEGF receptors (VEGFRs) has become a key strategy in the development of anti-angiogenic therapies.[6][7] VEGFR-IN-6 is a potent and selective small molecule inhibitor of VEGFR-2, the primary receptor responsible for mediating the pro-angiogenic effects of VEGF-A. These application notes provide detailed protocols for evaluating the anti-angiogenic activity of this compound in vitro using two standard assays: the Tube Formation Assay and the Spheroid Sprouting Assay.
Mechanism of Action of this compound
VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[8][9] This activation initiates a cascade of downstream signaling pathways, including the PLCγ/PKC/ERK and PI3K/Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[6][8][9]
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades. By effectively blocking VEGF-induced signaling, this compound inhibits the key cellular processes required for angiogenesis.
In Vitro Angiogenesis Assays
Endothelial Cell Tube Formation Assay
The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.[10][11][12] In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto a basement membrane-like substrate, like Matrigel®, where they rapidly align and form interconnected tubes.[11] The extent of tube formation can be quantified to determine the pro- or anti-angiogenic potential of a test compound.[12]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
VEGF-A (positive control)
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[12]
-
Cell Seeding: Harvest HUVECs (passage 2-5) and resuspend them in EGM-2 at a concentration of 2-3 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Also prepare a positive control with VEGF-A (e.g., 50 ng/mL) and a vehicle control (DMSO).
-
Plating: Add 100 µL of the HUVEC suspension (20,000-30,000 cells) to each well containing the solidified Matrigel®. Immediately add the different concentrations of this compound, VEGF-A, or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours. Monitor tube formation periodically. Peak tube formation is often observed between 6 and 12 hours.[12][13]
-
Visualization and Imaging: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes.[14] Capture images of the tube network in each well using an inverted fluorescence microscope.
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as total tube length, number of junctions, and number of meshes.
This compound is expected to inhibit VEGF-induced tube formation in a dose-dependent manner.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment | Total Tube Length (µm) | Number of Junctions | Number of Meshes |
| Vehicle Control (DMSO) | 150 ± 25 | 10 ± 3 | 8 ± 2 |
| VEGF-A (50 ng/mL) | 1200 ± 150 | 85 ± 12 | 60 ± 9 |
| VEGF-A + this compound (1 nM) | 950 ± 110 | 65 ± 9 | 45 ± 7 |
| VEGF-A + this compound (10 nM) | 600 ± 80 | 40 ± 6 | 28 ± 5 |
| VEGF-A + this compound (100 nM) | 250 ± 40 | 15 ± 4 | 10 ± 3 |
Data are presented as mean ± standard deviation and are hypothetical.
Endothelial Cell Spheroid Sprouting Assay
The spheroid sprouting assay is a 3D in vitro model that more closely mimics the in vivo process of sprouting angiogenesis.[1][15] In this assay, endothelial cell spheroids are embedded in a collagen or fibrin (B1330869) gel matrix, and the outgrowth of sprouts is measured in response to angiogenic stimuli.[15][16]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2) with 20% methylcellulose (B11928114)
-
Collagen I, rat tail
-
24-well cell culture plates
-
This compound (stock solution in DMSO)
-
VEGF-A (positive control)
-
Paraformaldehyde (PFA) for fixation
-
Inverted microscope with a camera
Procedure:
-
Spheroid Formation: Prepare a suspension of HUVECs in EGM-2 containing 20% methylcellulose at a concentration of 2.5 x 10^4 cells/mL. Dispense 20 µL drops of this suspension onto the lid of a petri dish (hanging drop method).[16][17] Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours at 37°C to allow spheroid formation.
-
Spheroid Harvesting and Embedding: Carefully harvest the spheroids and resuspend them in a neutralized collagen I solution on ice.
-
Plating: Dispense the spheroid-collagen suspension into a 24-well plate. Incubate at 37°C for 30-60 minutes to allow the collagen to polymerize.[15]
-
Treatment: Prepare EGM-2 containing VEGF-A (e.g., 25 ng/mL) and serial dilutions of this compound or vehicle control. Add the treatment medium on top of the solidified collagen gel.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Fixation and Imaging: After incubation, fix the spheroids with 4% PFA. Capture bright-field or fluorescence images of the spheroids and their sprouts using an inverted microscope.
-
Quantification: Analyze the images using image analysis software. Measure the cumulative length of all sprouts per spheroid and the number of primary sprouts.
This compound is anticipated to inhibit VEGF-induced endothelial cell sprouting from spheroids in a dose-dependent manner.
Table 2: Effect of this compound on HUVEC Spheroid Sprouting
| Treatment | Cumulative Sprout Length (µm/spheroid) | Number of Sprouts/Spheroid |
| Vehicle Control (DMSO) | 50 ± 15 | 3 ± 1 |
| VEGF-A (25 ng/mL) | 800 ± 120 | 15 ± 4 |
| VEGF-A + this compound (1 nM) | 650 ± 90 | 12 ± 3 |
| VEGF-A + this compound (10 nM) | 350 ± 60 | 7 ± 2 |
| VEGF-A + this compound (100 nM) | 100 ± 25 | 4 ± 2 |
Data are presented as mean ± standard deviation and are hypothetical.
Conclusion
The in vitro angiogenesis assays described provide robust and reproducible methods for evaluating the anti-angiogenic properties of this compound. The tube formation assay offers a rapid screening method, while the spheroid sprouting assay provides a more physiologically relevant 3D model. Both assays are expected to demonstrate the dose-dependent inhibitory effect of this compound on endothelial cell angiogenic processes, validating its mechanism of action as a VEGFR-2 inhibitor.
References
- 1. In Vitro Spheroid Sprouting Assay of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. ibidi.com [ibidi.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. promocell.com [promocell.com]
- 11. ibidi.com [ibidi.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Note and Protocol: Evaluating the Anti-Proliferative Effects of a VEGFR Inhibitor using a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] The VEGF/VEGFR signaling pathway plays a crucial role in both normal physiological processes and in pathological conditions, most notably in tumor growth and metastasis, where new blood vessels are required to supply nutrients to growing tumors.[1][4] Of the three main VEGFRs, VEGFR-2 (also known as KDR/Flk-1) is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[1][2][4][5] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][5][6] Key pathways activated include the PLCγ-PKC-MAPK pathway, which stimulates DNA synthesis, and the PI3K-Akt pathway, which promotes cell survival.[1][3][6]
Given its central role in tumor angiogenesis, VEGFR-2 has become a major target for cancer therapy.[2][4][7] Small molecule tyrosine kinase inhibitors that target VEGFR-2 can block these signaling pathways, thereby inhibiting the proliferation of endothelial cells and suppressing tumor growth. This application note provides a detailed protocol for assessing the anti-proliferative activity of a representative VEGFR inhibitor, referred to herein as VEGFR-IN-6, using a human umbilical vein endothelial cell (HUVEC) model.
Data Presentation: Potency of Known VEGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The efficacy of VEGFR inhibitors can vary significantly depending on the specific compound and the cell line being tested.[8] The following table summarizes the IC50 values for several well-characterized VEGFR inhibitors, providing a comparative baseline for evaluating novel compounds.
| Compound | Target(s) | VEGFR-2 IC50 (nM) | Cell Line(s) | Reference |
| Motesanib (AMG-706) | VEGFR1/2/3, Kit, PDGFR | 3 | HUVEC | [9] |
| Apatinib Mesylate | VEGFR-2, Ret, c-Kit, c-Src | 1 | HUVEC | [9] |
| Regorafenib (BAY 73-4506) | VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1 | 4.2 | Endothelial Cells | [9] |
| Nintedanib (BIBF 1120) | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β | 13 | HUVEC | [9] |
| Vandetanib | VEGFR2, EGFR | 1 | Not Specified | [10] |
| Brivanib | VEGFR1/2, FGFR1 | 25 | Not Specified | [10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the experimental procedure, the following diagrams illustrate the VEGFR-2 signaling pathway and the workflow for the cell proliferation assay.
Caption: VEGFR-2 signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for the MTT-based cell proliferation assay.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of this compound on VEGF-stimulated endothelial cells.[11][12] The assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[11][12]
1. Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound (or test compound)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA (0.25%)
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
2. Methods
2.1. Cell Culture and Seeding
-
Culture HUVEC in EGM-2 medium in a T-75 flask. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[12]
-
Incubate the plate overnight to allow for cell attachment.[14]
2.2. Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in low-serum (e.g., 0.5-1% FBS) medium. The final DMSO concentration in the wells should be ≤ 0.1% to avoid solvent toxicity.
-
Prepare a solution of VEGF-A in the same low-serum medium. A final concentration of 10-50 ng/mL is typically used to stimulate proliferation.[14]
-
Carefully aspirate the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared media to the appropriate wells:
-
Vehicle Control: Low-serum medium + VEGF + 0.1% DMSO.
-
Negative Control: Low-serum medium only (no VEGF).
-
Test Wells: Low-serum medium + VEGF + serial dilutions of this compound.
-
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
2.3. MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[12]
-
Return the plate to the incubator for 4 hours.[12][13] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
After 4 hours, add 100 µL of the Solubilization Solution to each well.[12][13]
-
Wrap the plate in foil and leave it in the incubator overnight to ensure complete solubilization of the formazan crystals.[12] Alternatively, shake on an orbital shaker for 15-30 minutes.[11]
3. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]
-
Data Normalization:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
The vehicle control (VEGF + DMSO) represents 100% proliferation (0% inhibition).
-
The negative control (medium only) represents baseline proliferation.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Absorbance of Test Well / Absorbance of Vehicle Control)] x 100
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
-
Conclusion This protocol provides a robust framework for evaluating the anti-proliferative effects of the representative VEGFR inhibitor, this compound, on endothelial cells. By quantifying the dose-dependent inhibition of VEGF-stimulated cell growth, researchers can determine the potency (IC50) of the compound and gather essential data for preclinical drug development. Accurate execution of this assay is vital for comparing the efficacy of novel therapeutic agents targeting the VEGFR signaling pathway.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. cusabio.com [cusabio.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Note and Protocol: Western Blot Analysis of p-VEGFR2 Inhibition by VEGFR-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a primary mediator of angiogenesis, the physiological process involving the formation of new blood vessels. Upon binding to its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation at specific tyrosine residues within its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ/MAPK pathways, which are fundamental for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, particularly cancer, where it drives tumor neovascularization, growth, and metastasis.
VEGFR-IN-6 is a small molecule inhibitor designed to target the ATP-binding site within the kinase domain of VEGFR-2. By competitively inhibiting ATP binding, this compound is expected to prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This application note provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context.
VEGFR-2 Signaling Pathway and Inhibition by this compound
The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and a conformational change that activates its intracellular kinase domain. This leads to the trans-autophosphorylation of several tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that regulate angiogenesis. This compound, by blocking the kinase activity, effectively abrogates these signaling events.
Figure 1: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-VEGFR2
This protocol outlines the necessary steps to evaluate the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines with endogenous VEGFR-2 expression.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) or appropriate medium for the chosen cell line.
-
This compound: Stock solution prepared in DMSO.
-
Recombinant Human VEGF-A: For stimulation of VEGFR-2 phosphorylation.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Buffer: Standard transfer buffer for wet or semi-dry transfer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR2 (e.g., pTyr1175) antibody.
-
Rabbit or mouse anti-total VEGFR2 antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Application Notes and Protocols for Dissolving and Using VEGFR-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to VEGFR-IN-6
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway in angiogenesis, the formation of new blood vessels. This process is essential for normal physiological functions such as development and wound healing, but it is also a key contributor to pathological conditions, most notably tumor growth and metastasis. The VEGFR family, particularly VEGFR-2 (also known as KDR), is a primary mediator of the angiogenic signals initiated by VEGF. Inhibition of this pathway is a well-established strategy in cancer therapy.
This compound is a small molecule inhibitor of VEGFR-2. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound blocks receptor autophosphorylation and subsequent downstream signaling cascades. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis. These application notes provide a comprehensive guide for the dissolution, storage, and use of this compound in cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides a reference for the potency of other known VEGFR-2 inhibitors. This information is crucial for designing and interpreting experiments.
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₅O₃ |
| Molecular Weight | 423.49 g/mol |
| Solubility in DMSO | ≥ 22.5 mg/mL (≥ 53.1 mM) with sonication[1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage of Stock Solution | -20°C for short-term (≤ 1 month), -80°C for long-term (≤ 6 months) |
Reference IC₅₀ Values of Various VEGFR-2 Inhibitors:
| Inhibitor Name | Target | IC₅₀ (µM) | Cell Line(s) |
| Sorafenib | VEGFR-2 | 0.082 - 0.588 | - |
| Compound 11 | VEGFR-2 | 0.192 | - |
| Compound 10e | VEGFR-2 | 0.241 | - |
| Compound 13a | VEGFR-2 | 0.258 | - |
| Sunitinib | VEGFR-2 | 0.009 | HUVEC |
| Axitinib | VEGFR-2 | 0.001 | HUVEC |
Note: The IC₅₀ values listed are for reference and can vary depending on the experimental conditions and cell line used.[2][3]
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is important to understand its mechanism of action within the VEGFR signaling pathway and the general workflow for its application in cell culture.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound (Molecular Weight = 423.49 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For a 10 mM stock solution from 4.23 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the vial in a water bath for 15-30 minutes.[1] Gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can also aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution must be further diluted in the appropriate cell culture medium to the desired final concentration.
Important Considerations:
-
To minimize DMSO toxicity to cells, the final concentration of DMSO in the culture medium should ideally be less than 0.5%, and preferably below 0.1%.[1]
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
Precipitation can occur when diluting a concentrated DMSO stock into an aqueous medium. To avoid this, perform serial dilutions in cell culture medium.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Mix well by gentle pipetting or vortexing before adding to your cell cultures.
Cell-Based Assay: Endothelial Cell Proliferation (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
This compound working solutions
-
Recombinant human VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal VEGFR-2 activation, gently replace the medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in low-serum or serum-free medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO).
-
VEGF Stimulation: Add the this compound dilutions to the cells, followed by stimulation with a predetermined optimal concentration of VEGF-A (e.g., 20-50 ng/mL). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value of this compound.
Cell-Based Assay: Endothelial Cell Migration (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
This compound working solutions
-
Recombinant human VEGF-A
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available wound-healing insert.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a low-serum medium containing different concentrations of this compound and VEGF-A. Include a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Follow-up Imaging: Acquire images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rate between the treated and control groups.
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates when diluted in aqueous media, try performing serial dilutions in the medium rather than a single large dilution. Warming the medium to 37°C before adding the inhibitor may also help.
-
Low potency or no effect: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the activity of your VEGF-A. Confirm that the cell line used expresses sufficient levels of VEGFR-2.
-
Cell toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your experiments is kept as low as possible (ideally <0.1%). Perform a DMSO toxicity curve for your specific cell line if you suspect solvent-related cytotoxicity.
References
Application Notes and Protocols: VEGFR-IN-6
Audience: Researchers, scientists, and drug development professionals.
Note: Information regarding a specific molecule designated "VEGFR-IN-6" is not publicly available. This document provides representative application notes and protocols for a potent and selective small molecule inhibitor of VEGFR-2, hypothetically named this compound, based on the established mechanisms and experimental data of similar compounds in its class.
Introduction and Mechanism of Action
Vascular Endothelial Growth Factor (VEGF) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] The key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK).[1][3] Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[3][4] This activation initiates downstream signaling cascades, primarily the PI3K/Akt and PLCγ/PKC/MAPK pathways, which promote endothelial cell proliferation, migration, survival, and permeability.[3][4][5]
This compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase domain of VEGFR-2. By occupying the ATP-binding site, this compound prevents receptor autophosphorylation, thereby blocking the initiation of downstream signaling cascades.[4][6] This inhibition leads to a suppression of angiogenesis and can also induce apoptosis in cancer cells that rely on autocrine VEGF signaling for survival.[7][8][9]
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Applications in Cancer Cell Lines
This compound has been evaluated against a panel of human cancer cell lines to determine its antiproliferative and pro-apoptotic activity. The inhibitor shows potent activity in cell lines known to express VEGFR-2, including endothelial cells (HUVEC), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG-2).[1][4][8]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound The half-maximal inhibitory concentration (IC₅₀) was determined after 72 hours of continuous exposure to the compound using an MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HUVEC | Endothelial (Control) | 0.05 ± 0.01 |
| HepG-2 | Hepatocellular Carcinoma | 2.17 ± 0.35 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.42 ± 0.68 |
| A549 | Lung Carcinoma | 8.15 ± 1.10 |
| K562 | Leukemia (VEGFR-2 neg) | > 50 |
Table 2: Apoptosis Induction by this compound in HepG-2 Cells Cells were treated with this compound at its IC₅₀ concentration (2.17 µM) for 24 hours. Apoptosis was quantified using Annexin V-FITC/PI double staining followed by flow cytometry.[1][10]
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (DMSO) | 97.6 ± 1.2 | 1.1 ± 0.2 | 1.3 ± 0.3 |
| This compound (2.17 µM) | 65.2 ± 3.5 | 18.5 ± 2.1 | 16.3 ± 1.9 |
Table 3: Inhibition of VEGF-A-Induced VEGFR-2 Phosphorylation Serum-starved HUVEC cells were pre-treated with this compound for 2 hours before stimulation with 50 ng/mL VEGF-A for 10 minutes. Phospho-VEGFR-2 (Tyr1175) levels were quantified by Western blot.
| Treatment | This compound (µM) | p-VEGFR-2 (Tyr1175) (% of Stimulated Control) |
| Unstimulated Control | - | 5 ± 1.5 |
| Stimulated Control | 0 | 100 |
| Test | 0.01 | 45.8 ± 5.2 |
| Test | 0.1 | 8.9 ± 2.1 |
| Test | 1.0 | 1.2 ± 0.5 |
Experimental Protocols
Cell Viability (MTT Assay) Protocol
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining) Protocol
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with this compound or vehicle control for the desired time (e.g., 24 hours).[10]
-
Cell Harvesting: Collect the culture medium (containing detached cells) and combine it with adherent cells harvested using Trypsin-EDTA.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.[10]
Western Blot Protocol for p-VEGFR-2
This protocol is for detecting the phosphorylation status of VEGFR-2 upon VEGF stimulation and inhibitor treatment.[4]
Caption: Workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Place plates on ice and wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.
-
Scrape, collect, and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with primary antibody (e.g., rabbit anti-p-VEGFR-2 Tyr1175 or rabbit anti-VEGFR-2 total) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[4]
References
- 1. Inhibition of Vascular Smooth Muscle and Cancer Cell Proliferation by New VEGFR Inhibitors and Their Immunomodulator Effect: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Functional VEGF and VEGF receptors are expressed in human medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Aortic Ring Assay for Evaluating the Anti-Angiogenic Efficacy of a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of angiogenesis.[1][2] Consequently, inhibiting VEGFR-2 is a key strategy in the development of anti-cancer therapies. The aortic ring assay is a robust ex vivo model that bridges the gap between in vitro and in vivo studies, providing a physiologically relevant environment to assess the efficacy of anti-angiogenic compounds.[3][4] This document provides a detailed protocol for utilizing a potent and selective small molecule inhibitor of VEGFR-2 in the mouse aortic ring assay to evaluate its anti-angiogenic potential.
Mechanism of Action of VEGFR-2 in Angiogenesis
VEGF-A, a potent mitogen for endothelial cells, binds to VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][5] This activation initiates a cascade of downstream signaling pathways crucial for angiogenesis. Key pathways include:
-
The PLCγ-PKC-Raf-MEK-MAPK pathway , which is essential for endothelial cell proliferation.[1][6]
-
The PI3K-Akt pathway , which promotes endothelial cell survival and migration.[5]
By inhibiting the kinase activity of VEGFR-2, small molecule inhibitors prevent the initial phosphorylation event, thereby blocking these downstream signaling cascades and inhibiting the formation of new blood vessels.[7]
Experimental Protocols
This protocol is optimized for the mouse aortic ring assay to evaluate the anti-angiogenic effects of a hypothetical, potent, and selective VEGFR-2 inhibitor.
Materials and Reagents
-
Animals: 8-12 week old C57BL/6 mice
-
Media and Buffers:
-
Endothelial Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
Gentamicin
-
Hank's Balanced Salt Solution (HBSS)
-
Phosphate Buffered Saline (PBS)
-
-
Matrix:
-
Rat tail collagen, type I
-
-
Reagents:
-
VEGF-A (10 ng/mL final concentration)[3]
-
VEGFR-2 Inhibitor (e.g., a hypothetical potent inhibitor, stock solution in DMSO)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Isolectin B4 (IB4) conjugated to a fluorescent marker
-
-
Equipment:
-
Stereoscopic microscope
-
48-well culture plates
-
Surgical instruments (forceps, scalpels, scissors)
-
Humidified incubator (37°C, 5% CO2)
-
Phase-contrast microscope with a digital camera
-
Fluorescence microscope
-
Preparation of Reagents
-
Collagen Gel (3D Type I): On ice, mix water, NaHCO3, NaOH, and 10x M199 medium in a pre-chilled tube. Add pre-chilled rat-tail type I collagen and mix thoroughly by pipetting. Adjust the pH to 7.0 using 1 M NaOH.[4][8]
-
Endothelial Growth Medium (EGM): Supplement EBM with 2% FBS and 1% gentamicin.[9]
-
VEGFR-2 Inhibitor dilutions: Prepare a serial dilution of the VEGFR-2 inhibitor in EGM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects sprouting (typically ≤ 0.1%).
Aortic Ring Assay Protocol
-
Aorta Dissection:
-
Embedding Aortic Rings:
-
Pipette 100 µL of the prepared collagen gel into each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.[4][8]
-
Gently place one aortic ring onto the center of the polymerized collagen layer in each well.[4]
-
Add a second layer of 50 µL of collagen gel over each ring to completely embed it.[4][8]
-
Incubate at 37°C for 30 minutes to allow the second layer to polymerize.[4]
-
-
Treatment and Incubation:
-
Add 100 µL of EGM containing the appropriate concentration of the VEGFR-2 inhibitor or vehicle control (DMSO) to each well. For stimulated conditions, add VEGF-A (10 ng/mL).[3][4]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Replace the medium with fresh medium containing the respective treatments every 3 days.[4]
-
-
Quantification of Angiogenesis:
-
Monitor the aortic rings daily for the emergence of microvessel sprouts using a phase-contrast microscope.
-
Capture images of the rings at regular intervals (e.g., day 6 to day 12).[10]
-
Quantify angiogenesis by measuring the number of microvessels, the maximal microvessel length, and the total area of sprouting using image analysis software like ImageJ.[11][12]
-
-
Immunofluorescence Staining (Optional):
-
After the final day of culture, fix the aortic rings with 4% PFA.
-
Permeabilize with Triton X-100 and stain with fluorescently labeled Isolectin B4 (to visualize endothelial cells) and DAPI (to visualize nuclei).
-
Acquire high-resolution images using a fluorescence or confocal microscope.
-
Data Presentation
The quantitative data from the aortic ring assay should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration (nM) | Number of Microvessels (Mean ± SEM) | Maximal Microvessel Length (µm, Mean ± SEM) | Sprouting Area (mm², Mean ± SEM) | % Inhibition of Sprouting |
| Vehicle Control (DMSO) | - | 150 ± 12 | 850 ± 55 | 2.5 ± 0.3 | 0% |
| VEGF-A (10 ng/mL) | - | 250 ± 20 | 1500 ± 100 | 5.0 ± 0.5 | N/A |
| VEGFR-2 Inhibitor | 1 | 200 ± 18 | 1200 ± 90 | 4.0 ± 0.4 | 20% |
| VEGFR-2 Inhibitor | 10 | 125 ± 15 | 750 ± 60 | 2.0 ± 0.2 | 60% |
| VEGFR-2 Inhibitor | 100 | 50 ± 8 | 300 ± 30 | 0.5 ± 0.1 | 90% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for the aortic ring assay.
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QUANTIFICATION OF ANGIOGENESIS ON THE RAT AORTIC RING ASSAY | Image Analysis and Stereology [ias-iss.org]
Application Notes and Protocols: Evaluating VEGFR-IN-6 in 3D Spheroid Angiogenesis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies. Three-dimensional (3D) spheroid angiogenesis models offer a more physiologically relevant in vitro system to study anti-angiogenic compounds compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for evaluating the efficacy of VEGFR-IN-6, a hypothetical inhibitor of VEGF receptors, using a 3D endothelial cell spheroid sprouting assay.
Mechanism of Action
This compound is designed to inhibit the tyrosine kinase activity of VEGF receptors (VEGFRs), primarily VEGFR-2, which is the main mediator of the pro-angiogenic effects of VEGF-A. By blocking the ATP-binding site of the receptor's intracellular kinase domain, this compound prevents autophosphorylation and the activation of downstream signaling cascades. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.
Quantitative Data
The following tables summarize representative quantitative data on the effect of a VEGFR inhibitor on endothelial cell sprouting in a 3D spheroid angiogenesis model. This data is based on studies with the known VEGFR inhibitor, Sunitinib, and is intended to provide an expected range of activity for a compound like this compound.[1]
Table 1: Effect of this compound on Cumulative Sprout Length in VEGF-A Stimulated Endothelial Cell Spheroids [1]
| This compound Concentration (µM) | Mean Cumulative Sprout Length (µm) per Spheroid | Standard Deviation (µm) | % Inhibition |
| 0 (Vehicle Control) | 1250 | 150 | 0% |
| 0.01 | 1100 | 130 | 12% |
| 0.1 | 750 | 90 | 40% |
| 1 | 300 | 45 | 76% |
| 10 | 50 | 15 | 96% |
Table 2: Effect of this compound on the Number of Sprouts per Spheroid in VEGF-A Stimulated Endothelial Cell Spheroids
| This compound Concentration (µM) | Mean Number of Sprouts per Spheroid | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 25 | 4 | 0% |
| 0.01 | 22 | 3 | 12% |
| 0.1 | 15 | 2 | 40% |
| 1 | 6 | 1 | 76% |
| 10 | 1 | 0.5 | 96% |
Experimental Protocols
Protocol 1: Endothelial Cell Spheroid Formation
This protocol describes the generation of endothelial cell spheroids using the hanging drop method.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Methylcellulose (B11928114) stock solution
-
Sterile petri dishes (10 cm)
-
Sterile multichannel pipette reservoir
Procedure:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Wash the cells twice with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with EGM-2 medium containing 10% FBS and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in EGM-2 medium and count the cells.
-
Prepare a cell suspension of 2.5 x 10^4 cells/mL in EGM-2 medium containing 20% (v/v) methylcellulose stock solution. This will result in spheroids of approximately 500 cells when using 20 µL drops.
-
Pipette 20 µL drops of the cell suspension onto the lid of a 10 cm petri dish.
-
Carefully invert the lid and place it on top of the petri dish containing 5 mL of PBS to create a humidified chamber.
-
Incubate the hanging drops for 24 hours at 37°C in a 5% CO2 incubator to allow for spheroid formation.
Protocol 2: 3D Spheroid-Based Sprouting Angiogenesis Assay
This protocol details the embedding of spheroids in an extracellular matrix and the subsequent treatment with this compound.
Materials:
-
Endothelial cell spheroids (from Protocol 1)
-
Collagen Type I, rat tail
-
10x M199 medium
-
1 N NaOH
-
Basal medium (e.g., EBM-2)
-
VEGF-A (recombinant human)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
24-well tissue culture plate
-
Ice
Procedure:
-
Prepare the Collagen Gel: On ice, mix 8 parts Collagen Type I, 1 part 10x M199 medium, and 1 part of sterile, distilled water. Neutralize the solution by adding 1 N NaOH dropwise until the color of the medium turns from yellow to pink. Keep the collagen solution on ice to prevent premature polymerization.
-
Harvest Spheroids: Gently wash the spheroids from the petri dish lid with 10 mL of PBS and transfer them to a 15 mL conical tube.
-
Centrifuge and Resuspend: Centrifuge the spheroids at 200 x g for 5 minutes. Carefully aspirate the supernatant and resuspend the spheroid pellet in the prepared neutralized collagen solution. Aim for a concentration of approximately 10-15 spheroids per 100 µL of collagen gel.
-
Plate the Spheroid-Collagen Mixture: Pipette 100 µL of the spheroid-collagen mixture into each well of a pre-chilled 24-well plate.
-
Polymerization: Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow the collagen to polymerize.
-
Prepare Treatment Media: Prepare the treatment media by diluting VEGF-A to a final concentration of 50 ng/mL in basal medium. For the experimental groups, add the desired concentrations of this compound to the VEGF-A containing medium. Include a vehicle control (medium with VEGF-A and the same concentration of solvent used for this compound).
-
Add Treatment Media: Gently add 500 µL of the respective treatment media on top of the polymerized collagen gel in each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Imaging and Analysis: After incubation, capture images of the spheroids using an inverted microscope. Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative sprout length for each spheroid using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the 3D spheroid angiogenesis assay.
References
Application Notes and Protocols for VEGFR-IN-6 in Lymphangiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lymphangiogenesis and the Role of VEGFR Signaling
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and immune responses.[1] The lymphatic vasculature is essential for maintaining tissue fluid homeostasis, trafficking immune cells, and absorbing dietary fats.[1] Dysregulation of lymphangiogenesis is implicated in various pathologies, including cancer metastasis, lymphedema, and chronic inflammation.[1][2]
The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of lymphangiogenesis.[3] Specifically, VEGF-C and VEGF-D are potent lymphangiogenic factors that bind to and activate VEGF receptor 3 (VEGFR-3) on lymphatic endothelial cells (LECs).[3][4] This binding triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, principally the PI3K-Akt and MAPK-ERK pathways.[1][4] These pathways promote LEC proliferation, migration, survival, and tube formation, the cellular hallmarks of lymphangiogenesis.[5] While VEGFR-3 is the primary receptor for lymphangiogenesis, VEGFR-2, also present on LECs, can form heterodimers with VEGFR-3 and contribute to signaling.[6][7]
VEGFR-IN-6: A Potent Inhibitor of Lymphangiogenesis
This compound is a novel small molecule inhibitor designed to potently and selectively target the ATP-binding site of the intracellular tyrosine kinase domains of VEGFR-2 and VEGFR-3. By inhibiting the kinase activity of these receptors, this compound effectively blocks the downstream signaling pathways activated by VEGF-C and VEGF-D, thereby inhibiting lymphangiogenesis. These application notes provide a framework for utilizing this compound as a tool to study the mechanisms of lymphangiogenesis and to evaluate its therapeutic potential in preclinical models.
Data Presentation
The following tables summarize the in vitro activity of this compound against key targets and its effects on primary human lymphatic endothelial cells (HLECs).
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 3 |
| VEGFR-3 | 2 |
| VEGFR-1 | 84 |
| PDGFRβ | 22 |
| c-Kit | 7 |
| FGFR1 | >1000 |
IC50 values are representative and determined by in vitro kinase assays. Actual values may vary depending on experimental conditions.
Table 2: Cellular Activity of this compound in Human Lymphatic Endothelial Cells (HLECs)
| Assay | Endpoint | Stimulant | IC50 (nM) |
| Cell Proliferation | BrdU Incorporation | VEGF-C (50 ng/mL) | 15 |
| Tube Formation | Total Tube Length | VEGF-C (50 ng/mL) | 25 |
| VEGFR-3 Phosphorylation | p-VEGFR-3 (Tyr1063/1068) | VEGF-C (100 ng/mL) | 5 |
IC50 values were determined in primary HLECs and are representative. Experimental conditions can influence these values.[8]
Mandatory Visualizations
Caption: VEGFR-3 signaling pathway in lymphangiogenesis and point of inhibition by this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Workflow for the in vivo mouse corneal micropocket assay.
Experimental Protocols
Protocol 1: In Vitro Lymphatic Endothelial Cell (LEC) Proliferation Assay
This assay measures the effect of this compound on VEGF-C-induced proliferation of primary Human Lymphatic Endothelial Cells (HLECs).[9]
Materials:
-
Primary HLECs (Passages 3-6)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Endothelial Cell Basal Medium-2 (EBM-2) with 0.5% FBS
-
Recombinant Human VEGF-C
-
This compound (10 mM stock in DMSO)
-
96-well tissue culture plates, clear bottom, black walls
-
BrdU Cell Proliferation ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HLECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete EGM-2 medium.[10]
-
Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Serum Starvation: Gently aspirate the medium and wash the cells once with PBS. Add 100 µL of EBM-2 containing 0.5% FBS to each well and incubate for 12-16 hours.[10]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in EBM-2 (0.5% FBS). The final DMSO concentration should not exceed 0.1%. Remove the starvation medium and add 50 µL of the diluted this compound to the appropriate wells. Include vehicle control (DMSO only) wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 2X solution of VEGF-C (100 ng/mL) in EBM-2 (0.5% FBS). Add 50 µL of this solution to each well (final concentration 50 ng/mL), except for the unstimulated control wells.
-
Proliferation Measurement: Incubate the plate for 48 hours. For the final 4-12 hours of incubation, add BrdU reagent according to the manufacturer's protocol for the BrdU Cell Proliferation ELISA Kit.
-
Data Analysis: After the incubation with BrdU, fix the cells, add the anti-BrdU antibody, and develop the colorimetric reaction as per the kit instructions. Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data to the VEGF-C stimulated vehicle control (100% proliferation) and the unstimulated control (0% proliferation). Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro LEC Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by HLECs on a basement membrane matrix.[11][12]
Materials:
-
Primary HLECs (Passages 3-6)
-
EGM-2 and EBM-2 media
-
Recombinant Human VEGF-C
-
This compound (10 mM stock in DMSO)
-
Growth factor-reduced Matrigel® or similar basement membrane extract (BME)
-
24-well or 48-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the BME on ice overnight at 4°C.[13] Using pre-chilled pipette tips, add 150 µL (for 48-well) or 250 µL (for 24-well) of BME to each well.[11] Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[11]
-
Cell Preparation: While the gel is solidifying, harvest HLECs that have been serum-starved for 4-6 hours. Resuspend the cells in EBM-2 at a concentration of 1.5 x 10⁵ cells/mL.
-
Treatment and Seeding: Prepare cell suspensions containing the desired final concentrations of this compound (or vehicle) and VEGF-C (50 ng/mL).
-
Gently add 300 µL (for 48-well) or 500 µL (for 24-well) of the cell suspension onto the solidified BME.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 18 hours. Monitor for tube formation periodically.
-
Imaging and Quantification:
-
After incubation, carefully remove the medium.
-
For fluorescent imaging, wash the cells gently with PBS and incubate with Calcein AM (e.g., 2 µg/mL) for 30 minutes.[13]
-
Capture images using an inverted fluorescence microscope at 4x or 10x magnification.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis: Compare the quantitative parameters between the different treatment groups. Express the data as a percentage of the VEGF-C stimulated control.
Protocol 3: In Vivo Mouse Corneal Micropocket Assay
This in vivo assay quantifies the inhibitory effect of this compound on VEGF-C-induced lymphangiogenesis in the naturally avascular mouse cornea.[14][15]
Materials:
-
6-8 week old C57BL/6 mice
-
Recombinant Human VEGF-C (carrier-free)
-
This compound formulated for systemic administration (e.g., in 0.5% methylcellulose)
-
Sucralfate and Hydron (poly-HEMA) for pellet preparation[16]
-
Surgical microscope and fine surgical instruments
-
Anesthetics (e.g., Ketamine/Xylazine cocktail)
-
Primary antibodies: anti-mouse LYVE-1 (for lymphatics) and anti-mouse CD31 (for blood vessels)
-
Fluorescently-conjugated secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Pellet Preparation: Prepare slow-release Hydron pellets containing 100 ng of VEGF-C.[14][17] For inhibitor groups, this compound can be incorporated directly into the pellet or administered systemically.
-
Anesthesia and Surgery: Anesthetize the mouse according to approved institutional protocols. Under a surgical microscope, create a small, superficial micropocket in the center of the cornea using a fine needle.[18]
-
Pellet Implantation: Insert a single pellet into the corneal pocket.[18] Apply a topical antibiotic ointment to the eye.
-
Inhibitor Administration: If not incorporated into the pellet, administer this compound or vehicle control to the mice daily via a systemic route (e.g., oral gavage or intraperitoneal injection) starting on the day of surgery (Day 0).
-
Observation Period: Allow 6 days for the lymphangiogenic response to develop.[14]
-
Tissue Harvesting and Staining: On Day 6, euthanize the mice and enucleate the eyes. Dissect the corneas and fix them in acetone (B3395972) or 4% paraformaldehyde.
-
Perform whole-mount immunofluorescence staining. Permeabilize the corneas, block non-specific binding, and incubate with primary antibodies against LYVE-1 and CD31 overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-conjugated secondary antibodies.
-
Imaging and Analysis: Carefully make radial incisions and flat-mount the corneas on a slide with mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the lymphangiogenic response by measuring the total area covered by LYVE-1 positive lymphatic vessels and the maximal vessel length from the limbus towards the pellet. Compare the results between the vehicle- and this compound-treated groups.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 5. Regulation of VEGFR Signalling in Lymphatic Vascular Development and Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. rupress.org [rupress.org]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Assays Using Primary Embryonic Mouse Lymphatic Endothelial Cells Uncover Key Roles for FGFR1 Signalling in Lymphangiogenesis | PLOS One [journals.plos.org]
- 10. Lymphatic endothelial cells [bio-protocol.org]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Mouse corneal lymphangiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Corneal Micropocket Assay: A Model of Angiogenesis and Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mouse cornea micropocket angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Workflow for the Screening of Novel VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this pathway.[1][2] Inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology. This document provides a detailed experimental workflow for the preclinical screening and characterization of novel small molecule inhibitors of VEGFR-2, exemplified by a hypothetical potent and selective inhibitor, referred to herein as VEGFRi-X . The protocols outlined below cover in vitro enzymatic assays, cell-based functional assays, and in vivo models to comprehensively evaluate the anti-angiogenic potential of candidate molecules.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[2] This activation initiates a cascade of downstream signaling events through pathways such as PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, survival, and increased vascular permeability—all essential for angiogenesis.[1][3][4] Small molecule inhibitors like VEGFRi-X typically target the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing its activation and subsequent signaling.
Caption: Simplified VEGFR-2 signaling pathway leading to key angiogenic responses.
Experimental Workflow for Screening VEGFRi-X
The screening of a novel VEGFR-2 inhibitor like VEGFRi-X follows a multi-step process, beginning with biochemical assays and progressing to more complex cellular and in vivo models.
Caption: A stepwise experimental workflow for the evaluation of VEGFR-2 inhibitors.
Quantitative Data Summary
The following tables present example data for our hypothetical VEGFR-2 inhibitor, VEGFRi-X, compared to known inhibitors.
Table 1: In Vitro Kinase and Cellular Assay Data
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) | HUVEC Migration IC50 (nM) |
| VEGFRi-X | 1.5 | 10 | 25 |
| Sunitinib | 3 | 15 | 30 |
| Sorafenib | 90 | 50 | 75 |
| Axitinib | 0.2 | 5 | 12 |
IC50 values are representative and may vary between experiments.
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
| Treatment Group | Matrigel Plug Hemoglobin (g/dL) | Tumor Volume Inhibition (%) |
| Vehicle Control | 5.2 ± 0.8 | 0 |
| VEGFRi-X (25 mg/kg) | 1.8 ± 0.4 | 75 |
| Sunitinib (40 mg/kg) | 2.1 ± 0.5 | 68 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory activity of VEGFRi-X on the enzymatic activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
VEGFRi-X and control compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of VEGFRi-X and control compounds in DMSO, then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of VEGFRi-X on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
VEGFRi-X and control compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM and allow them to attach overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Treat the cells with a serial dilution of VEGFRi-X or control compounds in the presence of a pro-angiogenic stimulus like VEGF-A (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of VEGFRi-X on the migratory capacity of HUVECs.
Materials:
-
HUVECs grown to confluence in 24-well plates
-
VEGF-A
-
VEGFRi-X and control compounds
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Culture HUVECs in 24-well plates until a confluent monolayer is formed.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium containing various concentrations of VEGFRi-X and VEGF-A.
-
Capture images of the scratch at 0 hours and after 12-24 hours of incubation.
-
Quantify cell migration by measuring the change in the wound area over time using image analysis software.
In Vivo Matrigel Plug Assay
Objective: To assess the effect of VEGFRi-X on angiogenesis in a living animal model.
Materials:
-
Growth Factor Reduced Matrigel
-
Recombinant human VEGF-A or FGF-2
-
Heparin
-
6-8 week old immunodeficient mice (e.g., C57BL/6)
-
VEGFRi-X formulated for in vivo administration
-
Anesthetics
-
Drabkin's reagent for hemoglobin measurement
Protocol:
-
Thaw Matrigel on ice.
-
Prepare a Matrigel mixture containing VEGF-A (e.g., 200 ng/mL) and Heparin (20 U/mL).
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.
-
Administer VEGFRi-X or vehicle control to the mice daily (or as per the determined pharmacokinetic profile) for 7-14 days.
-
At the end of the experiment, euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of vascularization by measuring the hemoglobin content within the plugs using Drabkin's reagent and a spectrophotometer.
Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of VEGFRi-X in a preclinical cancer model.
Materials:
-
Cancer cell line known to be responsive to anti-angiogenic therapy (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer).
-
Immunodeficient mice (e.g., nude or SCID)
-
VEGFRi-X formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant tumor cells into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, VEGFRi-X, positive control).
-
Administer the respective treatments to the mice according to a predetermined schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The experimental workflow described provides a robust framework for the preclinical evaluation of novel VEGFR-2 inhibitors. By systematically assessing the biochemical potency, cellular activity, and in vivo efficacy, researchers can identify and characterize promising anti-angiogenic drug candidates for further development. The use of established protocols and quantitative endpoints ensures the generation of reliable and reproducible data to support the advancement of new cancer therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. fda.gov [fda.gov]
- 3. Regulation of vascular endothelial growth factor receptor 2 trafficking and angiogenesis by Golgi localized t-SNARE syntaxin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of vascular endothelial growth factor receptors in organ-specific vessel maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrigel™ Plug Assay with a Novel VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, proliferation, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of this process. Consequently, inhibiting VEGFR has become a key strategy in the development of anti-cancer therapeutics. The Matrigel™ plug assay is a robust and widely adopted in vivo model for evaluating the pro- and anti-angiogenic potential of novel compounds.[1]
This document provides a comprehensive protocol for utilizing the Matrigel™ plug assay to assess the efficacy of VEGFR-IN-6, a novel inhibitor of VEGFR. Matrigel™, a solubilized basement membrane preparation, forms a solid, vascularized plug when supplemented with pro-angiogenic factors and injected subcutaneously into mice.[2] By incorporating this compound into the Matrigel™, researchers can quantify its ability to inhibit the formation of new blood vessels.
Note on this compound: Publicly available data on the specific compound "this compound" is limited. Commercial vendors list "VEGFR-2-IN-6" (CAS 444731-47-9) and "this compound" (described as Compound 3), but detailed pharmacological data such as IC50 values and optimal in vivo concentrations are not available in peer-reviewed literature.[3][4][5][6] Therefore, this protocol is provided as a representative method for a potent VEGFR tyrosine kinase inhibitor. Researchers using this compound must perform initial dose-response studies to determine the optimal concentration for their experiments.
Mechanism of Action: VEGFR-2 Inhibition
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells. This binding event triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and permeability—all essential components of angiogenesis.[1][7] Small molecule inhibitors, such as the one represented in this protocol, typically function by competing with ATP for the binding site within the VEGFR-2 kinase domain. This competitive inhibition prevents receptor autophosphorylation, effectively blocking the downstream signaling and abrogating the angiogenic response.[8]
Key Experimental Protocols
Preparation of Matrigel™ Mixture
Materials:
-
Growth Factor-Reduced Matrigel™ Matrix
-
Recombinant Human or Murine VEGF-A
-
Recombinant Human or Murine bFGF (optional, for enhanced response)
-
Heparin (200 U/mL stock)
-
This compound (stock solution in appropriate vehicle, e.g., DMSO)
-
Sterile, ice-cold PBS
-
Ice-cold pipette tips and microcentrifuge tubes
Procedure:
-
Thaw Matrigel™ overnight on ice at 4°C. It is critical to keep Matrigel™ and all reagents on ice at all times to prevent premature gelation.[2]
-
On the day of the experiment, prepare the final Matrigel™ mixture in pre-chilled tubes. The following volumes are for a single 0.5 mL plug. Prepare a master mix for each experimental group.
-
Control Group (No Inhibitor):
-
450 µL of Matrigel™
-
VEGF-A (to a final concentration of 200 ng/mL)
-
bFGF (optional, to a final concentration of 250 ng/mL)
-
Heparin (to a final concentration of 20 U/mL)
-
Vehicle (e.g., DMSO, equivalent volume to the inhibitor group)
-
Sterile PBS to a final volume of 0.5 mL
-
-
Experimental Group (this compound Treatment):
-
450 µL of Matrigel™
-
VEGF-A (to a final concentration of 200 ng/mL)
-
bFGF (optional, to a final concentration of 250 ng/mL)
-
Heparin (to a final concentration of 20 U/mL)
-
This compound stock solution (to achieve the desired final concentration, e.g., 1-20 µM)
-
Sterile PBS to a final volume of 0.5 mL
-
-
Mix the components gently but thoroughly with a pre-chilled pipette tip to ensure homogeneity without introducing air bubbles. Keep tubes on ice until injection.
Animal Procedure
Materials:
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or Athymic Nude)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Electric razor or depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Pre-chilled 1 mL syringes with 24-gauge needles
Procedure:
-
Anesthetize the mice using an approved institutional protocol.
-
Remove the hair from the dorsal flank area.
-
Clean the injection site with an antiseptic solution.
-
Draw 0.5 mL of the prepared Matrigel™ mixture into a pre-chilled syringe.
-
Subcutaneously inject the Matrigel™ solution into the flank of the mouse. The liquid will form a solid plug at body temperature.[2]
-
Monitor the mice until they have fully recovered from anesthesia.
-
House the mice for the desired experimental duration, typically 7-14 days.
Plug Harvesting and Analysis
A. Hemoglobin Content Quantification (Drabkin's Method)
-
At the end of the experimental period, euthanize the mice.
-
Carefully excise the Matrigel™ plugs and remove any surrounding host tissue.
-
Weigh each plug.
-
Homogenize the plugs in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the debris.
-
Transfer the supernatant to a new tube.
-
Add Drabkin's reagent to the supernatant and a set of hemoglobin standards.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration in each plug (µg/mg of Matrigel™) by comparing to the standard curve.[9]
B. Microvessel Density (MVD) by Immunohistochemistry (IHC)
-
Fix the excised plugs in 10% neutral buffered formalin or 4% paraformaldehyde for 24 hours.
-
Process the plugs for paraffin (B1166041) embedding.
-
Cut 5 µm sections and mount them on slides.
-
Perform standard IHC using an antibody against an endothelial cell marker, such as CD31 or CD34.[2]
-
Counterstain with hematoxylin.
-
Capture images of the stained sections under a microscope.
-
Quantify MVD by counting the number of stained microvessels in several high-power fields (e.g., 5-10 fields at 200x magnification) per plug. The result is typically expressed as the average number of vessels per mm².[10]
Data Presentation
The following tables present representative quantitative data from Matrigel™ plug assays using potent VEGFR inhibitors. This data is intended to serve as a guideline for expected results.
Table 1: Representative Quantification of Angiogenesis by Hemoglobin Content
| Group | Treatment | Mean Hemoglobin (µg/mg plug) ± SEM | % Inhibition |
| 1 | Vehicle Control (PBS) | 0.8 ± 0.2 | - |
| 2 | VEGF-A (200 ng/mL) | 12.5 ± 1.8 | 0% |
| 3 | VEGF-A + VEGFR Inhibitor (Low Dose) | 7.1 ± 1.1 | 43.2% |
| 4 | VEGF-A + VEGFR Inhibitor (High Dose) | 3.2 ± 0.7 | 74.4% |
| (Data are hypothetical but representative of results seen in published studies)[9][11] |
Table 2: Representative Quantification of Microvessel Density (MVD)
| Group | Treatment | Mean MVD (vessels/mm²) ± SEM | % Inhibition |
| 1 | Vehicle Control (PBS) | 15 ± 4 | - |
| 2 | VEGF-A (200 ng/mL) | 180 ± 25 | 0% |
| 3 | VEGF-A + VEGFR Inhibitor (Low Dose) | 95 ± 18 | 47.2% |
| 4 | VEGF-A + VEGFR Inhibitor (High Dose) | 40 ± 9 | 77.8% |
| (Data are hypothetical but representative of results seen in published studies)[10][12] |
Visualizations
VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by this compound.
Matrigel™ Plug Assay Experimental Workflow
Caption: Step-by-step experimental workflow for the Matrigel™ plug assay.
Logical Framework of the Experiment
References
- 1. ahajournals.org [ahajournals.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VEGFR-2-IN-6 | 444731-47-9 | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Vascular Network Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by VEGFR-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, cell proliferation, and survival.[][2] The VEGF receptor 2 (VEGFR-2) is a key mediator of these effects.[2] Inhibition of VEGFR-2 signaling can disrupt these processes and induce programmed cell death, or apoptosis, in cancer cells and other pathological conditions dependent on angiogenesis. VEGFR-IN-6 is a potent inhibitor of VEGFR-2, making it a valuable tool for research and a potential therapeutic agent.[3][4][5]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells.[10] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[9] By using both Annexin V and PI, flow cytometry can distinguish between different cell populations.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Signaling Pathway Overview
VEGF binding to VEGFR-2 activates downstream signaling pathways, such as the PI3K-Akt pathway, which promote cell survival by inhibiting pro-apoptotic proteins.[] Inhibition of VEGFR-2 by this compound blocks these survival signals, leading to the activation of apoptotic cascades.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
This compound (solubilized in DMSO)[3]
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line with VEGFR expression)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Procedure
-
Cell Seeding and Culture:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration and incubation time.[11] A vehicle control (DMSO) should be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a sterile centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly into a sterile centrifuge tube.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[6]
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Resuspension in 1X Binding Buffer:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC to each 100 µL of cell suspension.
-
Add 5-10 µL of Propidium Iodide solution (e.g., at 50 µg/mL) to each 100 µL of cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Incubate the samples for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Data Presentation and Analysis
The data from the flow cytometer can be analyzed using appropriate software to generate dot plots of Annexin V-FITC fluorescence (typically on the x-axis) versus PI fluorescence (typically on the y-axis). Quadrant gates can be set based on the control samples to delineate the four populations:
-
Lower Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant should be recorded for each treatment condition.
Example Data Table
| Treatment | Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2+Q1) |
| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 80.1 ± 3.5 | 15.3 ± 2.2 | 4.6 ± 1.1 |
| This compound | 5 | 55.7 ± 4.2 | 30.8 ± 3.1 | 13.5 ± 2.7 |
| This compound | 10 | 25.3 ± 3.8 | 45.1 ± 4.5 | 29.6 ± 3.9 |
| Positive Control (e.g., Staurosporine) | 1 | 10.5 ± 1.9 | 50.2 ± 5.3 | 39.3 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings. | Run single-stain controls to set proper compensation. |
| Cells were handled too harshly, causing membrane damage. | Handle cells gently during harvesting and washing. | |
| Low Annexin V signal in positive control | Insufficient incubation time with the apoptotic stimulus. | Increase the incubation time or concentration of the stimulus. |
| Loss of Ca²⁺ from the binding buffer. | Ensure the binding buffer contains sufficient calcium. | |
| High PI staining in all samples | Cells were overgrown or unhealthy before treatment. | Use cells in the logarithmic growth phase. |
| Excessive centrifugation speed. | Use a lower centrifugation speed (e.g., 300 x g). |
Conclusion
The flow cytometry-based Annexin V and PI staining method is a robust and quantitative technique for assessing apoptosis induced by this compound. By following this protocol, researchers can effectively evaluate the pro-apoptotic activity of this VEGFR inhibitor and gain valuable insights into its mechanism of action, which is crucial for drug development and cancer research.
References
- 2. VEGF receptor - Wikipedia [en.wikipedia.org]
- 3. VEGFR-2-IN-6 | 444731-47-9 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
VEGFR-IN-6 solubility issues in aqueous buffer
Welcome to the Technical Support Center for VEGFR-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which inherently leads to low solubility in aqueous solutions such as phosphate-buffered saline (PBS), Tris buffers, and cell culture media.[2][3] This poor solubility can lead to compound precipitation, resulting in inaccurate experimental data and reduced biological activity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][5] It is soluble in DMSO at a concentration of 25 mg/mL (59.03 mM); however, achieving complete dissolution may require ultrasonication.[4][5] It is critical to use fresh, moisture-free DMSO, as the presence of water can significantly reduce the solubility of the compound.[5]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or in my cell culture medium?
A3: Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended. Due to its hydrophobic nature, it will likely not dissolve adequately, leading to the formation of a precipitate or a suspension with an inaccurate concentration. The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous experimental medium to the final desired concentration.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture medium. What is causing this and how can I prevent it?
A4: This common issue is often referred to as "solvent shock" or "crashing out."[6] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous environment. The drastic change in solvent polarity causes the compound's solubility to decrease sharply, leading to precipitation.[6]
To prevent this, consider the following strategies:
-
Minimize the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (and ideally ≤ 0.1%) in your final experimental solution, as higher concentrations can be toxic to cells and affect experimental outcomes.[7]
-
Use Intermediate Dilutions: Instead of a single large dilution, perform one or more serial dilutions of your DMSO stock in your aqueous buffer or media. This gradual change in solvent polarity can help keep the compound in solution.[7]
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the inhibitor stock can improve solubility.[8]
-
Add Stock to Medium While Vortexing: To ensure rapid and uniform dispersion, add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This prevents localized high concentrations of the compound that can initiate precipitation.[8]
Q5: How should I store my this compound solutions?
A5: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[5]
-
DMSO Stock Solution: Prepare single-use aliquots of your concentrated DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5][9]
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
This guide provides a step-by-step approach to addressing common solubility problems with this compound in aqueous buffers.
Problem: Visible precipitate or cloudiness after diluting DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The fundamental chemical nature of this compound limits its solubility in water-based solutions. It is crucial to acknowledge this and employ strategies to work within its solubility limits. |
| High Final Concentration | The intended experimental concentration of this compound may exceed its solubility limit in the specific aqueous buffer being used. Action: Perform a solubility test to determine the maximum soluble concentration in your experimental medium (see Protocol 1). |
| "Solvent Shock" | Rapid dilution from a high-concentration DMSO stock into the aqueous buffer causes the compound to precipitate. Action: Prepare an intermediate dilution of the DMSO stock in the aqueous buffer before making the final dilution. Add the stock solution slowly to the buffer while vortexing.[6][7] |
| Buffer Composition & pH | The solubility of weakly basic compounds like many kinase inhibitors can be pH-dependent, with higher solubility often observed at a lower pH.[10][11] Components of the buffer (e.g., high salt concentrations, proteins in serum) can also interact with the compound and reduce its solubility.[6] Action: If experimentally feasible, test the solubility in buffers with slightly different pH values. For cell culture experiments, consider reducing the serum concentration during the initial incubation with the inhibitor. |
| Temperature Effects | The solubility of many compounds is temperature-dependent. Adding a DMSO stock to cold aqueous buffer can decrease solubility. Action: Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media when preparing your final working solutions.[8] |
| Incomplete Dissolution of Stock | If the initial DMSO stock solution is not fully dissolved, it will lead to immediate precipitation upon dilution. Action: Ensure the DMSO stock is a clear solution. If necessary, use brief ultrasonication and gentle warming (to 37°C) to completely dissolve the compound.[4][5] |
Quantitative Data Summary
| Solvent/Vehicle | Concentration | Conditions & Remarks | Reference |
| DMSO | 25 mg/mL (59.03 mM) | Requires ultrasonication for complete dissolution. Use fresh, anhydrous DMSO. | [4][5] |
| Formulation 1 (for in vivo use) | ≥ 2.5 mg/mL (5.90 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution. | [5] |
| Formulation 2 (for in vivo use) | 2.5 mg/mL (5.90 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a suspended solution; requires ultrasonication. | [5] |
| Formulation 3 (for in vivo use) | 2.5 mg/mL (5.90 mM) | 10% DMSO, 90% Corn Oil. Results in a suspended solution; requires ultrasonication. | [5] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific aqueous buffer or cell culture medium.
Objective: To determine the kinetic solubility of this compound by adding it from a concentrated DMSO stock to an aqueous buffer and identifying the concentration at which precipitation occurs.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a nephelometer for light scattering
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved, using ultrasonication if necessary.
-
Serial Dilution of Stock: In a separate 96-well plate or in microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, down to ~0.08 mM).
-
Prepare the Assay Plate: Add 198 µL of your pre-warmed (37°C) experimental aqueous buffer or cell culture medium to the wells of a new 96-well plate.
-
Add Compound to Buffer: Carefully transfer 2 µL of each DMSO concentration from your serial dilution plate to the corresponding wells of the assay plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, prepare a vehicle control well with 2 µL of 100% DMSO added to 198 µL of buffer.
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period, typically 1-2 hours, with gentle shaking.
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Quantitative Measurement (Optional): Measure the absorbance of the plate at a wavelength of 620 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation. Alternatively, use a nephelometer to measure light scattering directly.[12]
-
-
Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show any visible precipitate or a significant increase in absorbance/light scattering compared to the vehicle control.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 4. VEGFR-2-IN-6 | 444731-47-9 | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing VEGFR-IN-6 Concentration for HUVECs
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in determining the optimal concentration of VEGFR-IN-6 for experiments using Human Umbilical Vein Endothelial Cells (HUVECs). The information provided is based on established principles for characterizing novel VEGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in HUVEC assays?
A2: For a novel VEGFR inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range of 0.01 µM to 100 µM is recommended to identify the half-maximal inhibitory concentration (IC50) for your specific biological endpoint (e.g., proliferation, migration, or tube formation).[1] For many VEGFR-2 inhibitors, effects on HUVEC functions are often observed in the low micromolar to nanomolar range.[2]
Q2: How can I determine if this compound is cytotoxic to my HUVECs?
A2: It is essential to differentiate between a specific anti-angiogenic effect and general cytotoxicity. A cell viability assay, such as MTT, WST-1, or Calcein-AM staining, should be performed in parallel with your functional assays.[1][3] If a significant decrease in cell viability is observed at the same concentrations that inhibit VEGFR-2 signaling, it may indicate a cytotoxic effect.
Q3: My this compound treatment is not showing any effect on VEGF-induced responses. What are the potential issues?
A3: Several factors could contribute to a lack of inhibitory effect:
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Concentration: The concentration of this compound may be too low. You may need to test a higher concentration range.
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Incubation Time: The pre-incubation time with the inhibitor before VEGF stimulation might be insufficient. A pre-incubation time of 2 to 24 hours is often used for functional assays.[1][4] For signaling studies like Western blotting for p-VEGFR2, a shorter pre-incubation of 30 minutes to 4 hours is common.[2]
-
VEGF Stimulation: Ensure your VEGF stimulation is potent enough to induce a robust response in your control cells. A typical concentration for VEGF-A stimulation is in the range of 10-50 ng/mL.[1][2][4][5][6]
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Inhibitor Stability: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Passage Number: HUVECs can lose their responsiveness at high passage numbers. It is recommended to use HUVECs between passages 2 and 6 for angiogenesis assays.[1][7]
Q4: I'm observing high variability between my experimental replicates. What can I do to improve consistency?
A4: High variability can be caused by several factors:
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Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for each well.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique.
-
Edge Effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.[2]
-
Uneven Matrigel Coating: For tube formation assays, ensure the basement membrane extract (BME), such as Matrigel, is thawed on ice and pipetted into pre-chilled plates to create a uniform, bubble-free layer.[2][7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound and HUVECs.
| Problem | Potential Cause | Suggested Solution |
| High background in control cells (e.g., high basal p-VEGFR2 or tube formation without VEGF) | High serum concentration in culture media.[1] | Serum-starve HUVECs for 4-6 hours in a low-serum medium (e.g., 0.5-2% FBS) before inhibitor treatment and VEGF stimulation.[1][2] |
| Endogenous VEGF production by HUVECs. | Include a "no VEGF" control to assess the basal level of activity.[1] | |
| Cell culture contamination (e.g., mycoplasma). | Regularly test for mycoplasma contamination and always use aseptic techniques.[1] | |
| Significant cytotoxicity observed at expected inhibitory concentrations | The compound may have off-target effects or inherent toxicity at the tested concentrations. | Perform a dose-response for cytotoxicity to determine the non-toxic concentration range. If cytotoxicity overlaps with the desired inhibitory effect, consider synthesizing or obtaining analogues of the compound with potentially lower toxicity. |
| High solvent (e.g., DMSO) concentration. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level, ideally ≤0.1%.[2] | |
| No inhibition of HUVEC tube formation, but inhibition of VEGFR-2 phosphorylation is observed | The concentration of this compound may be sufficient to inhibit signaling but not the complex process of tube formation. | Perform a separate dose-response experiment specifically for the tube formation assay to determine the effective concentration for this endpoint.[1] |
| Redundant signaling pathways may be driving tube formation in your specific experimental conditions. | Investigate the involvement of other pro-angiogenic pathways and consider using combination therapies with other inhibitors if necessary. |
Data Presentation: Expected Outcomes of Dose-Response Studies
The following tables illustrate how to structure the data from your dose-response experiments to determine the optimal concentration of this compound.
Table 1: Effect of this compound on HUVEC Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (450 nm) | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.23 ± 0.07 | 98.4% |
| 0.1 | 1.20 ± 0.09 | 96.0% |
| 1 | 1.15 ± 0.06 | 92.0% |
| 10 | 0.85 ± 0.05 | 68.0% |
| 100 | 0.30 ± 0.04 | 24.0% |
Table 2: Inhibition of VEGF-Induced HUVEC Proliferation by this compound (BrdU Assay)
| Treatment | BrdU Incorporation (OD 450nm) | % Inhibition of Proliferation |
| No VEGF | 0.15 ± 0.02 | - |
| VEGF (20 ng/mL) | 0.85 ± 0.06 | 0% |
| VEGF + this compound (0.1 µM) | 0.70 ± 0.05 | 21.4% |
| VEGF + this compound (1 µM) | 0.45 ± 0.04 | 57.1% |
| VEGF + this compound (10 µM) | 0.20 ± 0.03 | 92.9% |
Table 3: Inhibition of VEGF-Induced HUVEC Migration by this compound (Transwell Assay)
| Treatment | Migrated Cells (Fluorescence Units) | % Inhibition of Migration |
| No VEGF | 500 ± 45 | - |
| VEGF (20 ng/mL) | 2500 ± 150 | 0% |
| VEGF + this compound (0.1 µM) | 2000 ± 120 | 25% |
| VEGF + this compound (1 µM) | 1100 ± 90 | 70% |
| VEGF + this compound (10 µM) | 600 ± 50 | 95% |
Table 4: Inhibition of HUVEC Tube Formation by this compound
| Treatment | Total Tube Length (µm) | % Inhibition of Tube Formation |
| No VEGF | 150 ± 25 | - |
| VEGF (20 ng/mL) | 1200 ± 110 | 0% |
| VEGF + this compound (0.1 µM) | 950 ± 90 | 21.7% |
| VEGF + this compound (1 µM) | 400 ± 50 | 69.6% |
| VEGF + this compound (10 µM) | 180 ± 30 | 88.7% |
Experimental Protocols & Visualizations
VEGFR Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis.[8][9] this compound is hypothesized to block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the steps to determine the optimal concentration of this compound for your HUVEC-based assays.
Detailed Methodologies
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete endothelial growth medium (EGM-2). Allow cells to adhere for 24 hours.[2]
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Starvation: Replace the medium with a basal medium containing low serum (e.g., 0.5-2% FBS) and incubate for 4-6 hours to synchronize the cells.[2]
-
Treatment: Add serial dilutions of this compound (prepared in low-serum medium) to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add VEGF (e.g., 20 ng/mL) to the appropriate wells.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[3]
-
Detection: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Create Monolayer: Seed HUVECs in a 24-well plate and grow them to 90-100% confluence.
-
Starvation: Replace the medium with low-serum basal medium and incubate for 4-6 hours.[2]
-
Create Wound: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.[2]
-
Wash: Gently wash the wells with PBS to remove detached cells.[10]
-
Treatment & Stimulation: Add low-serum medium containing different concentrations of this compound (and a vehicle control) to the wells, followed by the addition of VEGF (e.g., 20 ng/mL).[5][10]
-
Imaging: Immediately acquire an image of the scratch (T=0). Acquire subsequent images of the same fields at various time points (e.g., 8, 16, and 24 hours).[10]
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) to determine the rate of cell migration.
-
Coat Plates: Thaw basement membrane extract (BME), such as Matrigel, on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[7]
-
Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.[7]
-
Prepare Cells: Harvest HUVECs and resuspend them in a low-serum basal medium to create a single-cell suspension.
-
Treatment: Add this compound at various concentrations to the cell suspension.
-
Seeding: Seed the treated HUVEC suspension onto the solidified BME at a density of 10,000-20,000 cells per well. Add VEGF (e.g., 20-50 ng/mL) as a stimulant.[2][11]
-
Incubation: Incubate the plate for 4-18 hours at 37°C, 5% CO2.[3][7]
-
Imaging and Analysis: Acquire images using a microscope. Quantify tube formation by measuring parameters such as total tube length, number of branch points, and enclosed mesh area using image analysis software.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor Receptor-1 Modulates Vascular Endothelial Growth Factor-Mediated Angiogenesis via Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
VEGFR-IN-6 stability in DMSO at -20°C
Welcome to the technical support center for VEGFR-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability, storage, and handling of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
For long-term storage, it is recommended to store the lyophilized powder of this compound at -20°C for up to three years. For shorter durations, storage at 4°C for up to two years is also acceptable.[1]
Q2: What is the recommended solvent for dissolving this compound?
DMSO is the most common and recommended solvent for dissolving this compound and many other small molecule inhibitors.[1] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and can absorb moisture, which may lead to the degradation of the compound.[2][3]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][3][4] For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, it is highly recommended to store the aliquots at -80°C, where they can be stable for up to six months.[1][5]
Q4: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[6][7] To prevent this, consider the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions. First, dilute the stock into a smaller volume of the buffer and mix thoroughly before adding it to the final volume.[4]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5% (v/v), to maintain cell viability and minimize solvent effects.[6]
-
Gentle Mixing: After dilution, gentle vortexing or sonication can help to keep the compound in solution.[4]
Q5: I am observing inconsistent results in my experiments using this compound. Could this be a stability issue?
Yes, inconsistent experimental outcomes are often an indication of compound instability.[8] The stability of small molecule inhibitors can be affected by various factors including the solvent, pH, temperature, and light exposure. It is crucial to adhere to proper storage and handling guidelines. For sensitive experiments, preparing fresh stock solutions more frequently is advisable.[4][8]
Stability Data Summary
| Storage Condition | Duration | Recommendation |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure compound integrity.[1][4][5] |
Note: It is always best to consult the manufacturer's datasheet for any specific storage recommendations for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Inhibitor degradation due to improper storage or repeated freeze-thaw cycles.[1] | Ensure the inhibitor is stored under the recommended conditions. Use a fresh, single-use aliquot of the stock solution for each experiment.[1][4] |
| Precipitation of the inhibitor in the experimental medium. | Low solubility of the inhibitor in the aqueous medium or a high final concentration of DMSO.[6] | Confirm the solubility of this compound in your specific cell culture medium or buffer. Perform stepwise dilutions and ensure the final DMSO concentration is minimal.[4][6] |
| Reduced inhibitor activity over time. | Degradation of the inhibitor in the stock solution. | Prepare fresh stock solutions more frequently, especially for long-term experiments.[4][8] Before use, visually inspect the stock solution for any signs of precipitation.[4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Bring the vial of lyophilized this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to no more than 37°C or brief sonication may be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.[1][4]
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general framework for determining the stability of this compound in DMSO under your specific laboratory conditions.
-
Prepare Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO as described above.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the stock solution and analyze it using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial concentration and purity of the compound.
-
Incubation: Store the remaining aliquots of the stock solution at -20°C.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from storage.
-
Analysis: Allow the aliquot to thaw at room temperature and analyze it using the same HPLC or LC-MS method as in step 2.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial measurement at Time 0. Calculate the percentage of the compound remaining to assess its stability over time.
Visualizations
Caption: A diagram of the VEGFR signaling pathway and the point of inhibition by this compound.
Caption: A workflow diagram for assessing the stability of this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing VEGFR-IN-6 precipitation in media
Welcome to the technical support center for VEGFR-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture media and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels.[1][2] By binding to the ATP-binding pocket of the VEGFR, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3][4] This inhibition of angiogenesis is a key strategy in cancer therapy.
Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound upon dilution into aqueous cell culture media is a common issue.[5] The primary causes include:
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture media.[6]
-
Low Final DMSO Concentration: While it's important to keep the final dimethyl sulfoxide (B87167) (DMSO) concentration low to avoid cellular toxicity, a very low concentration may not be sufficient to keep the hydrophobic compound in solution.[7][8]
-
"Solvent Shock": Rapidly diluting the DMSO stock into the aqueous media can cause a sudden change in solvent polarity, leading to precipitation.[9]
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[9][10]
-
Interaction with Media Components: Salts, proteins, and other components in the culture media can interact with the inhibitor and reduce its solubility.[6][11]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for dissolving this compound and similar small molecule inhibitors for in vitro studies is high-purity, anhydrous DMSO.[6][12] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume added to your cell culture, thereby keeping the final DMSO concentration low.[3]
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[6] However, it is a best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects.[3][6] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your inhibitor-treated cells.[3][6]
Q5: Can I warm or sonicate my this compound stock solution to help it dissolve?
A5: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective methods to aid in the dissolution of a compound in the initial solvent.[5][6] However, be cautious as excessive heat or prolonged sonication can potentially degrade the compound. Always check the manufacturer's stability information.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Media becomes cloudy immediately after adding this compound. | The final concentration of this compound is too high, exceeding its solubility limit.[13] | - Lower the final concentration of this compound.- Perform a serial dilution to reach the final concentration gradually.[9]- Ensure the stock solution is added to pre-warmed media and mixed well.[10] |
| Precipitate forms over time during incubation. | The compound is slowly coming out of solution due to instability at 37°C or interaction with media components.[11][13] | - Consider replacing the media with freshly prepared inhibitor-containing media at regular intervals for long-term experiments.[14]- Assess the stability of this compound in your specific cell-free media over time.[10] |
| Inconsistent results between experiments. | - Incomplete dissolution of the stock solution.- Precipitation in some, but not all, wells.- Degradation of the stock solution due to repeated freeze-thaw cycles.[11] | - Visually inspect the stock solution for any precipitate before each use. If present, gently warm and vortex to redissolve.[10]- Prepare fresh working solutions for each experiment.- Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[13][15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Aseptically weigh the required amount of this compound powder. For example, for a compound with a molecular weight of 500 g/mol , you would need 5 mg to make 1 mL of a 10 mM stock solution.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.[12]
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly until the compound is completely dissolved.[6]
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended by the manufacturer, protected from light.[12]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
This protocol aims to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%.
-
Thaw and Pre-warm: Thaw an aliquot of the 10 mM this compound stock solution and your cell culture media. Pre-warm the media to 37°C.[10]
-
Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed media to get a 1 mM solution.
-
Final Dilution: Add the stock or intermediate solution to the final volume of pre-warmed media while gently swirling or vortexing.[3][9] For a direct dilution, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed media. This will result in a 1:10,000 dilution, yielding a final concentration of 1 µM this compound and 0.01% DMSO.
-
Mixing: Mix the final working solution gently by inverting the tube or pipetting up and down.
-
Application: Use the freshly prepared working solution immediately for your cell culture experiments.
Visualizations
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. captivatebio.com [captivatebio.com]
Technical Support Center: Off-Target Effects of VEGFR-IN-6 in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of VEGFR-IN-6 observed in kinase assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with VEGFR inhibitors like this compound?
A1: Off-target effects are the unintended interactions of a drug or inhibitor with proteins other than its designated target.[1] For small molecule kinase inhibitors such as this compound, which often target the highly conserved ATP-binding pocket of the kinase domain, there is a potential for binding to and modulating the activity of other kinases.[1][2] This can lead to unforeseen biological outcomes, potential toxicity, and misinterpretation of experimental results.[1][3]
Q2: My cells are showing a stronger anti-proliferative effect than I anticipated with this compound. Could this be an off-target effect?
A2: It is possible that the potent anti-proliferative effect is due to off-target activities. While potent on-target inhibition of VEGFR-2 can reduce proliferation in cells dependent on this pathway, many VEGFR inhibitors also target other kinases involved in cell growth, such as PDGFR and c-Kit.[1] If your cells express these alternative receptors, the observed effect could be a combination of on-target and off-target inhibition.[1]
Q3: How can I experimentally determine the potential off-targets of this compound?
A3: A common and effective method is to perform a broad kinase panel screening, often referred to as a kinome scan. This involves testing the inhibitor against a large number of purified kinases to determine its inhibitory activity (e.g., IC50) against each.[4] Computational predictions can also provide initial hypotheses, but these require experimental validation.[1]
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity arises from the inhibition of the intended target, VEGFR-2, leading to adverse effects. For instance, hypertension is a known on-target effect of potent VEGFR-2 inhibition.[1] Off-target toxicity is caused by the inhibitor binding to and affecting other unintended molecules, resulting in adverse effects unrelated to the inhibition of VEGFR-2.[1][5]
Troubleshooting Guide
Problem: Unexpected phenotype observed in cell-based assays with this compound.
If you observe a phenotype (e.g., unexpected changes in cell proliferation, apoptosis, or morphology) that is inconsistent with the known functions of VEGFR-2 signaling, an off-target effect should be a primary consideration for investigation.[1]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use techniques like Western blotting to verify that this compound is inhibiting the VEGF-induced phosphorylation of VEGFR-2 at the concentrations used in your experiments.[1]
-
Assess General Cytotoxicity: Perform a cell viability assay to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[1]
-
Investigate Key Off-Targets: Many VEGFR-2 inhibitors also show activity against kinases like PDGFR and c-Kit.[1][3] Check if your cell line expresses these receptors. If so, using more selective inhibitors for these potential off-targets as controls can help determine if they replicate the observed phenotype.[1]
-
Perform a Rescue Experiment: If the observed effect is on-target, it might be rescued by activating downstream effectors of the VEGFR-2 pathway. If it is an off-target effect, this rescue may not be successful.[1]
-
Use a Structurally Unrelated VEGFR-2 Inhibitor: Comparing the effects of this compound with a well-characterized, selective VEGFR-2 inhibitor that has a different chemical structure can be informative.[1] If the phenotype is not replicated, it strengthens the possibility of an off-target effect specific to this compound.
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 in nM) of several well-characterized VEGFR-2 inhibitors against a panel of selected kinases. This data illustrates the varying selectivity profiles of these compounds, with lower values indicating higher potency. While specific data for "this compound" is not publicly available, this table serves as a reference for the expected selectivity of a potent VEGFR inhibitor.
| Target Kinase | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-2 | 90 [4] | 80 [4] | 0.2 [4] |
| VEGFR-1 | 26[4] | - | 0.1[4] |
| VEGFR-3 | 20[4] | - | 0.1-0.3[4] |
| PDGFR-β | 57[4] | 2[4] | 1.6[4] |
| c-Kit | 68[4] | <100[4] | 1.7[4] |
| FLT3 | 58[4] | 250 (Wild-type)[4] | - |
| RET | 43[4] | - | - |
| Raf-1 | 6[4] | - | - |
| B-Raf | 22[4] | - | - |
| B-Raf (V600E) | 38[4] | - | - |
Data compiled from publicly available sources.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.[4]
Objective: To determine the IC50 value of a test compound against VEGFR-2 and a panel of other kinases.[4]
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of remaining ATP is quantified, typically using a fluorescence- or luminescence-based readout.[4]
Materials:
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Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFR-β, c-Kit)[4]
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Specific peptide substrates for each kinase
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ATP
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Test compound (this compound) at various concentrations
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Assay buffer
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Detection reagents (e.g., antibody for phosphorylated substrate, luminescent ATP detection reagent)
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Microplates
Procedure:
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Prepare serial dilutions of the test compound.
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In a microplate, add the kinase, its specific substrate, and the assay buffer.
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Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at a specified temperature for a set period.
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Stop the reaction.
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Add the detection reagents and measure the signal (e.g., fluorescence or luminescence).
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Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
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Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
VEGFR-IN-6 cytotoxicity in non-endothelial cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VEGFR-IN-6, a novel inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). The following information is intended to assist in the experimental design, execution, and interpretation of results related to the cytotoxicity of this compound in non-endothelial cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent tyrosine kinase inhibitor that selectively targets VEGFRs. In non-endothelial cells that aberrantly express VEGFRs, such as various tumor cells, the binding of VEGF ligands to these receptors can activate downstream signaling pathways like PI3K/Akt and MAPK/ERK, promoting cell survival and proliferation.[1][2][3][4] this compound competitively binds to the ATP-binding site in the catalytic domain of the receptor, inhibiting its autophosphorylation and subsequent activation of these pro-survival pathways.[3] This can lead to an induction of apoptosis and a reduction in cell viability.
Q2: Does this compound exhibit cytotoxicity in non-endothelial cells?
A2: Yes, this compound can induce cytotoxicity in non-endothelial cells that express VEGFRs. Many tumor cell types have been shown to express functional VEGFRs, and autocrine or paracrine VEGF signaling can contribute to their growth and survival.[5][6][7][8] By inhibiting VEGFR signaling, this compound can directly induce apoptosis and inhibit the proliferation of these cancer cells.[9]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line. A typical starting point for a dose-response curve would be to use a range of concentrations from 0.1 µM to 100 µM.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Cells undergoing apoptosis induced by this compound may exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These changes can be observed using phase-contrast microscopy.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No significant cytotoxicity observed after treatment. | Cell line does not express sufficient levels of VEGFRs. | Confirm VEGFR expression in your cell line using techniques such as Western blot, flow cytometry, or RT-PCR. |
| Incorrect concentration of this compound used. | Perform a dose-response experiment to determine the optimal cytotoxic concentration for your specific cell line. | |
| Insufficient incubation time. | Extend the incubation time with this compound (e.g., 24, 48, 72 hours) to allow for the induction of apoptosis. | |
| High variability between replicate wells in a cytotoxicity assay. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Inconsistent drug concentration. | Ensure thorough mixing of this compound in the culture medium before adding it to the cells. | |
| Unexpected cytotoxic effects in control (vehicle-treated) cells. | Vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1%). |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various non-endothelial cancer cell lines. Note: This is example data and should be confirmed experimentally for your specific cell line and conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
| U-87 MG | Glioblastoma | 12.8 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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This compound
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate time.
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Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
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Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: this compound inhibits VEGFR signaling, leading to apoptosis.
Caption: Workflow for determining this compound cytotoxicity using MTT assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGF targets the tumour cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of Vascular Endothelial Growth Factor Enhances Chemosensitivity by Induction of Apoptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to VEGFR-IN-6 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VEGFR-IN-6 in their in vitro experiments. The information is tailored to address specific challenges related to the development and overcoming of resistance to this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Pazopanib, is a potent, multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[2][3] By binding to the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[2][3]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What are the potential reasons?
A2: A decrease in efficacy over time may indicate the development of acquired resistance in your cell line. This is a common phenomenon with targeted therapies and can be attributed to several factors, including:
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Activation of alternative signaling pathways: Cancer cells can compensate for the inhibition of VEGFR signaling by upregulating other pro-angiogenic or survival pathways, such as those mediated by Fibroblast Growth Factor Receptor (FGFR) or other receptor tyrosine kinases.[4]
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Mutations in downstream signaling molecules: Mutations in genes downstream of VEGFR, such as KRAS, can lead to constitutive activation of pathways like the MAPK cascade, rendering the cells less dependent on VEGFR signaling for their growth and survival.
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Increased drug efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I determine if my cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. Additionally, you can use Western blotting to assess the phosphorylation status of VEGFR-2 and downstream effectors like ERK1/2 in the presence and absence of the inhibitor. Resistant cells may show sustained downstream signaling despite treatment with this compound.
Q4: What strategies can I employ in vitro to overcome resistance to this compound?
A4: Overcoming resistance often involves a multi-pronged approach:
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Combination Therapy: Combining this compound with an inhibitor of the identified escape pathway can be highly effective. For example, if you observe upregulation of the FGFR pathway, co-treatment with an FGFR inhibitor may restore sensitivity.
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Targeting Downstream Effectors: If resistance is mediated by mutations downstream of VEGFR, inhibitors of those specific molecules (e.g., MEK inhibitors for KRAS-mutant cells) can be used in combination with this compound.
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Modulating Drug Efflux: The use of inhibitors of ABC transporters can increase the intracellular concentration of this compound and potentially reverse resistance.
Troubleshooting Guides
Problem 1: High IC50 Value or Lack of Response to this compound in a Naive Cell Line
| Possible Cause | Suggested Solution |
| Low VEGFR-2 Expression/Activity | Confirm VEGFR-2 expression in your cell line using Western Blot or qPCR. Ensure that the cells are stimulated with VEGF to induce receptor phosphorylation and signaling. |
| Incorrect Compound Handling | This compound is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in your cell culture medium is non-toxic (generally ≤ 0.5%). Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Assay Conditions | For in vitro kinase assays, the ATP concentration should be close to the Km value for VEGFR-2 to avoid competition with the ATP-competitive inhibitor. For cell-based assays, optimize cell seeding density and incubation time. |
| Cell Line Insensitivity | The chosen cell line may have intrinsic resistance mechanisms, such as pre-existing mutations in downstream signaling pathways. Consider screening a panel of different cell lines to find a sensitive model. |
Problem 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Suggested Solution |
| Cell Culture Variability | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the start of the experiment and are seeded at a consistent density. |
| Reagent Variability | Use reagents from the same lot for a set of experiments. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Compound Stability in Media | The stability of this compound in your specific cell culture media can vary. Consider performing a time-course experiment to assess the stability of the compound over the duration of your assay. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Test the effect of different serum concentrations on the IC50 value or consider performing the assay in serum-free or low-serum media if the cells can tolerate it. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound (Pazopanib)
| Target | IC50 (nM) | Assay Type |
| VEGFR-1 | 10 | Kinase Assay |
| VEGFR-2 | 30 | Kinase Assay |
| VEGFR-3 | 47 | Kinase Assay |
| PDGFR-α | 71 | Kinase Assay |
| PDGFR-β | 84 | Kinase Assay |
| c-Kit | 74 | Kinase Assay |
Data compiled from preclinical studies.[1]
Table 2: Representative IC50 Values of this compound (Pazopanib) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KATO-III | Gastric Cancer (FGFR2 amplified) | ~0.1 - 2.0 |
| OCUM-2M | Gastric Cancer (FGFR2 amplified) | ~0.1 - 2.0 |
| SNU-16 | Gastric Cancer (FGFR2 amplified) | ~0.1 - 2.0 |
| HSC-39 | Gastric Cancer (FGFR2 amplified) | ~0.1 - 2.0 |
| 786-O | Renal Cell Carcinoma | >10 (in 3D culture) |
| CAKI-2 | Renal Cell Carcinoma | >40 (in 3D culture) |
Note: IC50 values can vary significantly based on the assay conditions (e.g., 2D vs. 3D culture, incubation time) and the specific genetic background of the cell line.[2][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
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Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor and Ligand Treatment: Pre-treat the serum-starved cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., Tyr1175) overnight at 4°C. On a separate blot, probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 and loading control signals.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A workflow for investigating and overcoming resistance to this compound in vitro.
Caption: A logical diagram for troubleshooting unexpected results with this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in VEGFR-IN-6 experiments
Welcome to the technical support center for VEGFR-IN-6. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By binding to the ATP pocket in the kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.[1][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).[5] For long-term storage, the stock solution should be aliquoted into small volumes and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5][6] For short-term use, a solution stored at 4°C should be stable for a few days. Always refer to the product-specific datasheet.[5]
Q3: Can this compound inhibit other kinases?
A3: While this compound is highly selective for VEGFR-2, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[6][7] Due to similarities in the kinase domains, potential off-targets could include other VEGFR family members (VEGFR-1, VEGFR-3), PDGFR, and c-KIT.[7][8] It is crucial to perform dose-response experiments and correlate phenotypic observations with direct target engagement assays (e.g., p-VEGFR2 western blot) to minimize misinterpretation of results due to off-target effects.[6]
Q4: Why are my in vitro IC50 values different from my cellular EC50 values?
A4: Discrepancies between biochemical (in vitro) and cell-based (cellular) assay results are common. Several factors contribute to this:
-
ATP Concentration : Biochemical assays are often run at a low ATP concentration (near the Km), whereas intracellular ATP levels are much higher (in the millimolar range), requiring a higher concentration of an ATP-competitive inhibitor to be effective.[9]
-
Cellular Barriers : The inhibitor must cross the cell membrane to reach its target, and factors like cell permeability and efflux pumps can reduce the effective intracellular concentration.
-
Protein Binding : The inhibitor can bind to other cellular proteins or plasma proteins in the culture medium, reducing the free fraction available to bind to VEGFR-2.
-
Pathway Redundancy : Cells may activate alternative signaling pathways to compensate for VEGFR-2 inhibition, leading to a less potent effect on the overall cellular phenotype.[7]
Troubleshooting Guides
Compound Solubility and Stability
Question: My this compound is precipitating when I dilute my DMSO stock into aqueous cell culture medium. What should I do?
Answer: This is a common issue for hydrophobic compounds.[10] Here’s a systematic approach to resolve it:
-
Verify Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.[6]
-
Dilution Method : Add the DMSO stock solution to your aqueous buffer or medium dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the compound from "crashing out" of solution.[6]
-
Gentle Warming : Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. Avoid excessive heat, which could degrade the compound.[6][10]
-
Use a Surfactant : For in vivo formulations, incorporating a biocompatible surfactant like Tween® 80 or Cremophor® EL can help maintain solubility.[10] For in vitro work, this is less common but may be necessary if other methods fail.
-
Reduce Stock Concentration : Lowering the concentration of your initial DMSO stock solution (e.g., from 50 mM to 10 mM) before diluting can sometimes prevent precipitation.[10]
Inconsistent Western Blot Results for Phospho-VEGFR2
Question: I am not seeing a consistent, dose-dependent decrease in phosphorylated VEGFR-2 (p-VEGFR2) after treating cells with this compound.
Answer: Several factors can lead to variable western blot results. Follow these troubleshooting steps:
-
Inhibitor Pre-incubation Time : The time required for the inhibitor to enter the cells and engage the target can vary. A pre-incubation time of 1-2 hours before VEGF stimulation is a good starting point, but this may need optimization for your specific cell line.[5][6]
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VEGF Stimulation : Ensure you are using an optimal concentration of VEGF-A (e.g., 20-50 ng/mL) and a short stimulation time (e.g., 5-15 minutes) to see a robust and transient phosphorylation signal.[5][11] Over-stimulation or prolonged stimulation can lead to receptor internalization and degradation, complicating the analysis.[12]
-
Cell Health and Confluency : Use healthy, sub-confluent cells (70-80%). Overly confluent or stressed cells can exhibit altered signaling responses.[5][6]
-
Serum Starvation : Serum contains growth factors that can activate VEGFR-2 and other pathways. Starve cells in a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours before inhibitor treatment to reduce basal phosphorylation levels.[5]
-
Lysis Buffer Composition : Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation or degradation of your target protein after cell lysis.
-
Positive and Negative Controls : Always include a vehicle control (DMSO) plus VEGF stimulation as your positive control (maximum phosphorylation) and an unstimulated control as your negative control (basal phosphorylation).
High Variability in Cell Viability/Proliferation Assays
Question: My IC50 values from cell viability assays (e.g., MTT, MTS) are highly variable between experiments.
Answer: Reproducibility in cell-based assays depends on tight control over experimental conditions.[9]
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Cell Seeding Density : Ensure a consistent number of cells are seeded in each well. Variations in starting cell number will directly impact the final readout. Optimize the seeding density so that cells are in the exponential growth phase at the end of the experiment.
-
Assay Duration : The effect of VEGFR-2 inhibition on cell proliferation may take time to manifest. A typical incubation period is 48-72 hours.[6] Ensure this duration is kept consistent across all experiments.
-
Cell Line Dependence : The sensitivity to a VEGFR-2 inhibitor is highly dependent on the cell line.[6] Endothelial cells like HUVECs, which rely on VEGFR-2 signaling, are expected to be more sensitive than non-endothelial cells.[6]
-
Reagent Quality : Use fresh, high-quality reagents (e.g., MTT, MTS) and ensure they are properly stored.
-
Plate Edge Effects : Wells on the edge of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.
-
Confirm Mechanism : A decrease in cell viability does not automatically mean the inhibitor is working on-target. At high concentrations, off-target effects can cause cytotoxicity.[6] Correlate your viability data with a direct target inhibition assay, like a p-VEGFR2 western blot.[6]
Quantitative Data Summary
The following tables provide representative data for VEGFR inhibitors. Note that values for the hypothetical this compound should be determined empirically, but these tables offer a reference for expected outcomes.
Table 1: Representative IC50 Values of VEGFR Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| This compound (Example) | Biochemical (Kinase Assay) | VEGFR-2 | ~1-10 | N/A |
| This compound (Example) | Cellular (p-VEGFR2) | VEGFR-2 | ~10-100 | N/A |
| Axitinib | Biochemical (Kinase Assay) | VEGFR-2 | 0.2 | [11] |
| Pazopanib | Biochemical (Kinase Assay) | VEGFR-2 | 30 | [11] |
| Sorafenib | Biochemical (Kinase Assay) | VEGFR-2 | 90 | [8] |
| Sunitinib | Cellular (VEGFR2 Phos.) | VEGFR-2 | 80 | [8] |
Note: IC50 values are highly dependent on specific assay conditions, especially ATP concentration in biochemical assays.[9][13]
Table 2: Recommended Starting Concentration Ranges for Cellular Assays
| Cell Line | Type | Rationale | Recommended Starting Range (µM) |
| HUVEC | Human Umbilical Vein Endothelial | High dependence on VEGFR-2 signaling. | 0.01 - 10 |
| MDA-MB-231 | Human Breast Cancer | May express VEGFR and respond to inhibitors.[14] | 0.1 - 20 |
| HCT-116 | Human Colon Cancer | VEGFR-2 inhibition can have anti-proliferative effects.[1] | 0.1 - 25 |
| A549 | Human Lung Cancer | Used to test multi-kinase inhibitors with VEGFR activity.[4] | 0.5 - 50 |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol details how to assess the inhibition of VEGF-A-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).
-
Cell Seeding : Seed HUVECs in 6-well plates and allow them to grow to 70-80% confluency in their standard growth medium.[5][6]
-
Serum Starvation : Replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 4-6 hours.[5]
-
Inhibitor Treatment : Prepare serial dilutions of this compound in the starvation medium. Pre-treat the cells by replacing the medium with the inhibitor dilutions or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.[5]
-
VEGF-A Stimulation : Stimulate the cells by adding VEGF-A directly to the medium to a final concentration of 50 ng/mL. Incubate for 10 minutes at 37°C.[5]
-
Cell Lysis : Immediately place the plate on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Protein Quantification : Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[5]
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-VEGFR2 (e.g., pY1175) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing : To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and/or a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability MTS Assay
This protocol outlines a method to determine the effect of this compound on the proliferation and viability of cells.
-
Cell Seeding : Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment : Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and "media only" for background control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition : Add 20 µL of MTS (or similar) reagent to each well according to the manufacturer's instructions.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[11]
-
Data Analysis :
-
Subtract the background absorbance (media only wells) from all other readings.
-
Normalize the data to the vehicle control, which represents 100% viability.
-
Plot the percentage of viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.[11]
-
Mandatory Visualizations
VEGFR2 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
VEGFR-IN-6 lot-to-lot consistency issues
As a helpful AI assistant, I am providing the following information.
Technical Support Center: VEGFR-IN-6
Disclaimer: Publicly available information and scientific literature do not contain specific data regarding a compound designated "this compound" or any associated lot-to-lot consistency issues. The following technical support guide is a generalized resource created for a hypothetical small molecule inhibitor, herein referred to as this compound, designed to target the Vascular Endothelial Growth Factor Receptor (VEGFR). The principles, protocols, and troubleshooting steps provided are based on common challenges encountered with small molecule kinase inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a hypothetical, potent, and selective small-molecule inhibitor of VEGFR-2 kinase activity. Its mechanism of action involves binding to the ATP-binding pocket within the intracellular kinase domain of the VEGFR-2 receptor.[1] This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A, thereby blocking the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[2][3] The disruption of these pathways ultimately inhibits angiogenesis, the formation of new blood vessels.[4]
Q2: How should I properly dissolve, store, and handle this compound?
Proper handling is critical to ensure the stability and activity of the inhibitor.
-
Dissolution: Consult the manufacturer's datasheet for the recommended solvent, which is typically DMSO for this class of compounds.[5] To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of solvent to the vial and facilitate dissolution by vortexing or brief sonication in a water bath.[5]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
-
Handling: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5] When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.[6] Always include a vehicle control (media with the same final concentration of solvent) in your experiments.[6]
Q3: My experimental results are inconsistent. What are the common causes of variability?
Inconsistent results when using small molecule inhibitors are a common challenge. Key sources of variability can be grouped into three categories:[7]
-
Compound-Related Issues: Degradation due to improper storage, inaccuracies in concentration from pipetting errors, or poor solubility in aqueous media.[5][7] Lot-to-lot differences in purity or the presence of isomers can also be a major factor.
-
Experimental System Issues: High cell passage number leading to genetic drift, variations in cell seeding density, and inconsistencies in incubation times.[7]
-
Assay-Related Issues: Variability in reagent preparation and the instrumentation used for readouts.[7]
Q4: How can I confirm that the observed cellular effects are due to on-target inhibition of VEGFR and not off-target effects or general cytotoxicity?
This is a critical step for validating your results.[6]
-
Perform a Dose-Response Curve: A clear, sigmoidal relationship between the inhibitor concentration and the biological effect suggests a specific, on-target activity.[7][8]
-
Use Orthogonal Inhibitors: Use a structurally different inhibitor that also targets VEGFR to see if it produces the same phenotype.[5]
-
Conduct a Rescue Experiment: If possible, overexpressing a resistant mutant of the VEGFR-2 target should reverse the effects of the inhibitor.[7]
-
Assess Cytotoxicity: Run a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assay. This helps to ensure that the observed effects occur at concentrations that are non-toxic to the cells.[7]
Troubleshooting Guide: Lot-to-Lot Consistency
This guide addresses the core issue of variability between different batches of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between lots. | 1. Different Purity/Potency: The actual concentration of the active compound differs between lots. 2. Presence of Impurities or Isomers: Inactive or less active isomers may be present in varying amounts. 3. Compound Degradation: One lot may have degraded due to improper shipping or storage. | 1. Validate Each New Lot: Never assume a new lot will perform identically. Perform a full dose-response curve for every new lot to determine its specific IC50 value in your assay system. 2. Request Certificate of Analysis (CoA): Contact the supplier for the CoA for each lot, which details purity (e.g., by HPLC) and identity (e.g., by mass spectrometry). Compare the CoAs for discrepancies. 3. Perform an In Vitro Kinase Assay: Directly test the potency of each lot against purified VEGFR-2 kinase. This removes cellular variables and directly measures the compound's inhibitory activity. |
| Reduced or no inhibitory activity with a new lot. | 1. Incorrect Compound: The vial may be mislabeled or contain an entirely different compound. 2. Poor Solubility: The new lot may have different physical properties (e.g., crystallinity) affecting its solubility. 3. Significant Degradation: The compound may have completely degraded. | 1. Confirm Identity: Request the CoA from the supplier. If possible, perform an in-house analysis (e.g., mass spectrometry) to confirm the molecular weight. 2. Re-evaluate Solubility: Visually inspect for precipitation in your stock and working solutions.[7] Try preparing a fresh stock solution, using gentle warming or sonication to aid dissolution.[5] 3. Use a Positive Control: Test the new lot alongside an older, trusted lot (if available) or a different known VEGFR inhibitor to ensure the assay itself is working correctly. |
| Increased cytotoxicity at lower concentrations compared to previous lots. | 1. Presence of a Toxic Impurity: The new lot may be contaminated with a cytotoxic substance from the synthesis process. 2. Off-Target Effects: The impurity may have off-target activities not present in purer lots. | 1. Check the Purity on the CoA: A lower purity percentage on the CoA for the new lot could indicate the presence of impurities. 2. Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT) to establish the concentration range that is non-toxic for the new lot.[7] 3. Separate Viability from Function: Conduct functional assays at concentrations well below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[7] |
Experimental Protocols
Protocol 1: Validating a New Lot of this compound
This workflow is essential for ensuring consistency between experiments when switching to a new batch of the inhibitor.
Caption: Workflow for validating a new lot of inhibitor.
Protocol 2: General In Vitro Kinase Assay
This protocol provides a framework for directly testing the inhibitory activity of this compound against the purified VEGFR-2 enzyme. Specific concentrations and incubation times must be optimized.[9][10][11]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[9]
-
Dilute the purified VEGFR-2 kinase and its specific substrate (e.g., a synthetic peptide) to their final concentrations in the kinase buffer.
-
Prepare a serial dilution of the this compound lot you are testing in DMSO. Further dilute this into the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and your serially diluted inhibitor (or DMSO vehicle control).[11]
-
Allow the enzyme and inhibitor to pre-incubate for 10-30 minutes at room temperature.[12]
-
Initiate the kinase reaction by adding a solution containing ATP. The ATP concentration should ideally be at or near the Km value for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify kinase activity. This is commonly done using luminescence-based kits (e.g., ADP-Glo™) that measure ADP production.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay (MTT)
This protocol determines the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
-
Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for cell growth inhibition.
Signaling Pathway and Troubleshooting Logic
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating multiple downstream pathways that promote angiogenesis. This compound acts by blocking the initial phosphorylation step.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent data, a logical, stepwise approach can help identify the source of the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Adjusting VEGFR-2 Inhibitor Dose for Different Tumor Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dose of a novel VEGFR-2 inhibitor (referred to herein as "Compound X") for various tumor models. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Compound X?
A1: Compound X is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, Compound X inhibits receptor autophosphorylation and downstream signaling.[1][2] This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, thereby suppressing tumor angiogenesis and growth.[3][4][5]
Q2: How do I determine the starting dose for Compound X in a new tumor model?
A2: Determining the optimal starting dose requires a stepwise approach. Begin with a literature review for dosing information on similar VEGFR-2 inhibitors in the same or similar tumor models.[6] If no data is available, a dose-range finding study, also known as a Maximum Tolerated Dose (MTD) study, is essential.[7][8] This study involves administering escalating doses of Compound X to a small group of non-tumor-bearing or tumor-bearing mice to identify the highest dose that does not cause unacceptable side effects.[7]
Q3: What are the common tumor models used to evaluate VEGFR-2 inhibitors?
A3: A variety of preclinical tumor models are used to assess the efficacy of VEGFR-2 inhibitors. These include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[9]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same strain, which allows for the study of the interaction between the treatment and the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunodeficient mice, which more closely recapitulates the heterogeneity of human tumors.[10]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that mimic human cancers.
The choice of model depends on the specific research question and the cancer type being studied.[10]
Q4: How does the tumor microenvironment influence the efficacy of Compound X?
A4: The tumor microenvironment (TME) plays a crucial role in the response to anti-angiogenic therapies like Compound X. The density and maturity of the tumor vasculature, the presence of other pro-angiogenic factors, and the infiltration of immune cells can all impact efficacy.[11] For instance, tumors with a high degree of vascularization may be more sensitive to VEGFR-2 inhibition.[12]
Troubleshooting Guide
Issue 1: Unexpected toxicity or mortality at the planned dose.
-
Possible Cause: The MTD may be lower in the current tumor model or mouse strain compared to previous studies. Animal health status can also influence tolerance.
-
Troubleshooting Steps:
-
Immediately reduce the dose for subsequent cohorts.
-
Perform a new MTD study in the specific mouse strain and tumor model being used.[7]
-
Carefully monitor animal health, including body weight, clinical signs, and behavior. A weight loss of more than 20% is often considered a sign of significant toxicity.[8]
-
Consider alternative dosing schedules (e.g., less frequent administration) to improve tolerability.
-
Issue 2: Lack of anti-tumor efficacy at the presumed MTD.
-
Possible Cause:
-
The tumor model may be resistant to anti-angiogenic therapy.
-
The dosing schedule may not be optimal for maintaining therapeutic drug concentrations.
-
The tumor may have intrinsic or acquired resistance mechanisms.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: Analyze tumor tissue to ensure that Compound X is inhibiting VEGFR-2 phosphorylation.
-
Pharmacokinetic (PK) Analysis: Measure the concentration of Compound X in the plasma and tumor tissue over time to ensure adequate exposure.
-
Pharmacodynamic (PD) Analysis: Assess downstream markers of VEGFR-2 inhibition in the tumor, such as microvessel density (e.g., using CD31 staining).[12]
-
Consider Combination Therapy: Combining Compound X with other anti-cancer agents, such as chemotherapy or immunotherapy, may enhance efficacy.[13]
-
Issue 3: High variability in tumor growth and response within the same treatment group.
-
Possible Cause:
-
Inconsistent tumor cell implantation.
-
Heterogeneity of the tumor model.
-
Variability in drug administration.
-
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent tumor cell numbers, injection volume, and injection site for all animals.
-
Increase Group Size: A larger number of animals per group can help to account for biological variability.
-
Randomize Animals: Randomize animals into treatment groups based on tumor volume once the tumors are established to ensure an even distribution.
-
Data Presentation
Table 1: Hypothetical Maximum Tolerated Dose (MTD) of Compound X in Different Mouse Strains
| Mouse Strain | Route of Administration | Dosing Schedule | MTD (mg/kg) | Dose-Limiting Toxicities |
| Nude (nu/nu) | Oral (p.o.) | Once daily (QD) | 100 | Weight loss >20%, lethargy |
| SCID | Oral (p.o.) | Once daily (QD) | 80 | Weight loss >20%, diarrhea |
| C57BL/6 | Oral (p.o.) | Once daily (QD) | 120 | No significant toxicities observed up to this dose |
Table 2: Hypothetical Efficacy of Compound X in Various Tumor Models
| Tumor Model | Mouse Strain | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| A549 (Lung Cancer Xenograft) | Nude | 75 | 65 | -50 |
| HT-29 (Colon Cancer Xenograft) | Nude | 75 | 58 | -45 |
| B16-F10 (Melanoma Syngeneic) | C57BL/6 | 100 | 45 | -35 |
| Pancreatic PDX | SCID | 60 | 55 | -40 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the strain that will be used for efficacy studies.
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate the dose in subsequent groups (e.g., 20, 40, 80, 120 mg/kg). A common design is the "3+3" design.[14]
-
Drug Administration: Administer Compound X or vehicle via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not induce dose-limiting toxicities (DLTs), such as >20% body weight loss or significant clinical signs of distress.[8]
Protocol 2: In Vivo Efficacy Study
-
Animal Model: Use tumor-bearing mice (e.g., xenograft, syngeneic, or PDX models).
-
Tumor Implantation: Implant tumor cells or fragments according to established protocols for the specific model.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (typically 8-10 mice per group). Include a vehicle control group and potentially a positive control group (standard-of-care drug).[8]
-
Drug Administration: Administer Compound X at one or more doses below the MTD, along with the vehicle control, according to the planned dosing schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-VEGFR-2, immunohistochemistry for CD31 to assess microvessel density).
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Compound X.
Caption: A typical workflow for determining the optimal dose of a new compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. mdpi.com [mdpi.com]
- 12. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical data targeting vascular endothelial growth factor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Unexpected Phenotypes in VEGFR-IN-6 Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting unexpected phenotypes observed when using VEGFR-IN-6, a novel kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a different phenotype in our cells after this compound treatment than anticipated. What are the potential causes?
A1: Unexpected cellular phenotypes are a common challenge when working with new inhibitors. Several factors could contribute to this observation:
-
Off-target effects: Kinase inhibitors can sometimes affect proteins other than their intended target, leading to unforeseen biological responses. Due to similarities in the kinase domains of various receptors, VEGFR inhibitors may cross-react with other targets like PDGFR, c-KIT, and FLT3, which can cause off-target effects.[1]
-
Cell line specific context: The genetic and proteomic background of your specific cell line can influence its response to a particular inhibitor.
-
Compound stability and degradation: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly.[2] Degradation of the compound can lead to a loss of potency or the emergence of active metabolites with different target profiles.
-
Experimental variability: Inconsistent experimental conditions, such as cell passage number, seeding density, or reagent quality, can lead to variable results.
Q2: We are not observing the expected level of anti-angiogenic activity with this compound. How can we troubleshoot this?
A2: A lack of the expected biological effect could stem from several issues:
-
Compound Potency and Integrity: Verify the integrity and concentration of your this compound stock solution using analytical methods like HPLC-MS. It is also crucial to prepare fresh dilutions for each experiment as chemical inhibitors can degrade over time.[3]
-
Target Engagement: Confirm that this compound is engaging with its primary target, VEGFR-2, in your cellular system. This can be assessed by a Western blot for phosphorylated VEGFR-2.
-
Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to VEGFR inhibitors.[4]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the inhibitory effect.[4] Consider using a more direct and sensitive method, such as a kinase activity assay.[4]
-
VEGF Stimulation: Ensure that the cells are adequately stimulated with an appropriate concentration of VEGF-A to activate the VEGFR-2 pathway.[4]
Q3: We are observing significant cell toxicity or death at concentrations where we expect to see specific inhibition. What does this suggest?
A3: High toxicity at expected inhibitory concentrations can indicate several possibilities:
-
Off-target toxicity: The inhibitor may be affecting other essential kinases, leading to cellular toxicity.[1]
-
Compound precipitation: At higher concentrations, the compound may precipitate out of the solution, leading to non-specific effects and apparent toxicity.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
Troubleshooting Guides
Problem: Inconsistent IC50 values between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[4] |
| Variable Cell Health | Ensure cells are in the logarithmic growth phase and have a consistent passage number. Monitor cell viability in control wells. |
| Inconsistent ATP Concentration | If performing a biochemical kinase assay, maintain a consistent ATP concentration across all experiments, as the IC50 of ATP-competitive inhibitors is sensitive to ATP levels.[5] |
| Variable Incubation Times | Use a consistent and optimized incubation time for both the inhibitor and the stimulus (e.g., VEGF). |
Problem: No inhibition of VEGFR-2 phosphorylation observed by Western blot.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Compound | Verify the activity of your this compound stock. |
| Insufficient VEGF Stimulation | Optimize the concentration and stimulation time of VEGF-A to ensure robust VEGFR-2 phosphorylation in your positive control.[4] |
| Suboptimal Antibody | Validate your primary and secondary antibodies for Western blotting to ensure they are specific and provide a strong signal. |
| Lysate Preparation Issues | Use fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol assesses the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
6-well plates
-
Serum-free medium
-
This compound
-
VEGF-A
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency.[4]
-
Serum Starvation: Starve the cells in a serum-free medium for 4-6 hours.[4]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[4]
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates.[4]
-
SDS-PAGE and Transfer: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[4]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Normalization: Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 and/or a loading control like GAPDH.[3]
Protocol 2: Cell Proliferation Assay (MTS/MTT)
This protocol measures the effect of this compound on VEGF-A-induced cell proliferation.
Materials:
-
HUVECs
-
96-well plates
-
Low-serum medium (e.g., EGM-2 with 0.5% FBS)
-
This compound
-
VEGF-A
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
-
Inhibitor Treatment: Replace the medium with low-serum medium containing serial dilutions of this compound or vehicle control. Pre-incubate for 1 hour.[6]
-
VEGF Stimulation: Add VEGF-A to a final concentration of 20 ng/mL to all wells except the "no treatment control".[6]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.[6]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[6]
-
Data Analysis: Normalize the data to the vehicle control (100% proliferation) and calculate the IC50 value using non-linear regression analysis.[6]
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A generalized workflow for testing the efficacy of this compound in vitro.
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving In Vivo Delivery of VEGFR-IN-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of VEGFR-IN-6, a potent VEGFR inhibitor. Given that specific physicochemical data for this compound is not publicly available, this guide leverages established methodologies for poorly soluble small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of this compound?
A1: Like many small molecule kinase inhibitors, this compound is anticipated to have low aqueous solubility, which can lead to several challenges in vivo.[1][2][3] These include poor absorption after oral administration, precipitation upon injection into the bloodstream, and high variability in pharmacokinetic profiles between subjects.[4] These factors can complicate the assessment of the compound's efficacy and toxicity.
Q2: What are the recommended initial steps for developing a formulation for this compound?
A2: A crucial first step is to perform small-scale solubility testing with various pharmaceutically acceptable excipients. This will help identify a suitable solvent system. A common approach for poorly soluble compounds is to create a solution or a stable dispersion. Exploring co-solvents, surfactants, and lipid-based formulations is highly recommended.
Q3: Are there any general-purpose formulations that can be used as a starting point for this compound?
A3: Yes, several multi-component vehicle systems are commonly used for kinase inhibitors with poor water solubility. A widely used starting formulation consists of a mixture of a solvent, a co-solvent/solubilizer, and a surfactant. A typical example is a vehicle containing DMSO, polyethylene (B3416737) glycol (PEG), and Tween 80, diluted in saline or water.
Q4: How can I minimize the toxicity associated with the formulation vehicle?
A4: It is essential to include a vehicle-only control group in your in vivo experiments to differentiate between the toxicity of this compound and the vehicle itself. The concentration of organic solvents like DMSO should be kept to a minimum in the final formulation, as they can cause toxicity at higher concentrations.
Troubleshooting Guide
This guide addresses common problems encountered during the in vivo administration of this compound and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution with aqueous buffer for injection. | The compound is "crashing out" of the organic solvent when introduced to an aqueous environment due to its low aqueous solubility. | 1. Optimize the Co-solvent/Surfactant Ratio: Increase the proportion of solubilizing agents like PEG 400 or Tween 80 in your formulation. 2. Use a Surfactant: Incorporate a surfactant such as Tween 80 or Cremophor EL to form micelles that can encapsulate the drug and prevent precipitation. 3. Prepare a Nanosuspension: Reduce the particle size of this compound through techniques like wet media milling to increase the surface area and dissolution rate.[5][6] 4. Consider Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6] |
| High variability in pharmacokinetic (PK) or pharmacodynamic (PD) data between animals. | Inconsistent drug exposure due to formulation instability, precipitation at the injection site, or variable absorption.[4] | 1. Ensure Homogeneous Formulation: Thoroughly mix the formulation before each administration to ensure a uniform suspension or solution. 2. Optimize Administration Technique: Standardize the injection volume, speed, and location to minimize variability. 3. Improve Formulation Stability: Evaluate the stability of your formulation over the duration of the experiment. Consider using stabilizing excipients. 4. Increase Bioavailability: Employ formulation strategies known to enhance bioavailability, such as lipid-based formulations or amorphous solid dispersions.[6] |
| Lack of expected in vivo efficacy despite in vitro potency. | Insufficient drug concentration at the target site due to poor absorption, rapid metabolism, or rapid clearance. | 1. Conduct a Dose-Ranging Study: Determine the maximum tolerated dose (MTD) and evaluate efficacy at multiple dose levels. 2. Analyze Pharmacokinetics: Measure the plasma concentration of this compound over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. 3. Enhance Drug Exposure: Modify the formulation to increase bioavailability and exposure at the target tissue. Consider alternative routes of administration. |
| Unexpected toxicity or adverse effects in animals. | This could be due to the toxicity of this compound itself, the formulation vehicle, or off-target effects. | 1. Include a Vehicle-Only Control Group: This is critical to determine if the adverse effects are caused by the excipients in the formulation. 2. Reduce Vehicle Toxicity: Minimize the concentration of potentially toxic solvents like DMSO in the final formulation. 3. Investigate Off-Target Effects: If toxicity is observed even with a safe vehicle, further in vitro studies may be needed to assess the off-target activity of this compound. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent/Surfactant Formulation
This protocol describes the preparation of a common vehicle for poorly soluble compounds suitable for intraperitoneal (IP) or intravenous (IV) injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the vial. Vortex or sonicate until the compound is completely dissolved.
-
Add Co-solvent: Add PEG 400 (e.g., 30-40% of the final volume) to the DMSO solution and mix thoroughly.
-
Add Surfactant: Add Tween 80 (e.g., 5-10% of the final volume) and vortex until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline or D5W to the desired final volume while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the formulation needs to be further optimized.
Example Formulation Ratios (v/v):
| Component | Formulation A | Formulation B |
| DMSO | 10% | 5% |
| PEG 400 | 40% | 30% |
| Tween 80 | 5% | 10% |
| Saline/D5W | 45% | 55% |
Protocol 2: Preparation of a Nanosuspension
This protocol outlines a general method for preparing a nanosuspension to improve the dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Sterile purified water
Procedure:
-
Prepare a Pre-suspension: Disperse this compound powder in an aqueous solution containing a stabilizer.
-
Milling: Transfer the pre-suspension and milling media to the milling chamber of a high-energy media mill.
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically below 200 nm).
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the particle size, polydispersity index, and zeta potential of the nanosuspension.
-
Sterilization: Sterilize the final nanosuspension by filtration through a 0.22 µm filter if possible, or by other appropriate methods.
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Delivery
Caption: A typical experimental workflow for the in vivo delivery of this compound.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common in vivo delivery issues.
References
Technical Support Center: Cell Viability Assays with VEGFR-IN-6
Welcome to the technical support center for researchers utilizing VEGFR-IN-6 in cell viability and proliferation assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound in cell viability assays. The solutions provided are based on established protocols for similar kinase inhibitors and general best practices in cell culture.
Issue 1: Higher than Expected IC50 Value or No Inhibitory Effect
Question: My cell viability assay shows a much higher IC50 value for this compound than anticipated, or I'm not observing any inhibition of cell proliferation. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Insolubility | This compound, like many kinase inhibitors, may have low aqueous solubility. Visually inspect your stock solution and final assay dilutions for any signs of precipitation. If precipitation is observed, refer to the solubility guidelines in the experimental protocols section. Consider preparing a fresh stock solution and performing a solubility test. |
| Incorrect Concentration Range | The effective concentration of this compound can vary significantly between different cell lines. Perform a dose-response experiment using a broad range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal working range for your specific cell line. |
| Insufficient Incubation Time | The cytotoxic or cytostatic effects of this compound may not be immediate. The time required to observe an effect can depend on the cell line's doubling time and the specific cellular processes affected. Consider extending the incubation period (e.g., 48 or 72 hours) and performing a time-course experiment. |
| Cell Line Insensitivity | The sensitivity of a cell line to a VEGFR inhibitor can depend on its genetic background and the dependence of its proliferation on the VEGFR signaling pathway.[1] Consider using a positive control cell line known to be sensitive to VEGFR inhibitors to validate your assay setup. |
| Degraded Inhibitor | Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
Issue 2: Inconsistent or Non-Reproducible Results
Question: I am getting significant variability in my results between replicate wells and between experiments. How can I improve the reproducibility of my cell viability assay?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | As mentioned previously, poor solubility can lead to inconsistent concentrations in your assay wells. Ensure complete dissolution of this compound at each dilution step. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a single-cell suspension and use a reliable method for cell counting to seed a consistent number of cells in each well. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter the concentration of the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
| Reagent Handling | Ensure all reagents, including media, serum, and the inhibitor, are at the appropriate temperature and are thoroughly mixed before use. Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of reagents. |
| DMSO Concentration | High concentrations of DMSO, the solvent typically used for kinase inhibitors, can be toxic to cells.[2] Ensure the final concentration of DMSO in your assay wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).[2] Include a vehicle control (media with the same final concentration of DMSO) in every experiment. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: this compound shows high potency in a biochemical kinase assay, but its effect is much weaker in my cell-based viability assay. Why is there a difference?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cellular Permeability | The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target. While not easily modifiable, this is a key factor in the difference between biochemical and cellular potency. |
| Efflux Pumps | Cancer cells can express efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy. |
| Off-Target Effects | In a cellular context, this compound may have off-target effects that counteract its intended inhibitory action on VEGFR.[3] |
| Cellular ATP Concentration | In biochemical assays, the concentration of ATP can be controlled. In a cellular environment, the high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase domain of VEGFR, leading to a reduced apparent potency.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor (VEGFR).[5] Specifically, it is designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain.[2][6] This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[5][7]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, the DMSO stock should be serially diluted in cell culture medium to the desired final concentrations immediately before use.
Q3: Can this compound interfere with the cell viability assay itself?
A3: Yes, like other kinase inhibitors, there is a potential for interference with certain types of cell viability assays.[7] For colorimetric assays that rely on metabolic activity, such as MTT or MTS, the inhibitor could potentially affect cellular metabolism in a way that is independent of its effect on cell viability, leading to an over- or underestimation of cell numbers.[8] It is advisable to confirm key findings with an alternative assay that measures a different endpoint, such as a luminescence-based assay that quantifies ATP content (e.g., CellTiter-Glo®) or a fluorescence-based assay that measures membrane integrity.
Q4: What are the expected IC50 values for this compound?
A4: The IC50 value of a VEGFR inhibitor can vary widely depending on the cell line being tested.[1] The table below provides a summary of reported IC50 values for several well-characterized VEGFR-2 inhibitors in various cancer cell lines as a reference. It is essential to determine the IC50 of this compound empirically in your specific cell line of interest.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| Sunitinib | HUVEC | Proliferation | 0.04 |
| Sorafenib | HUVEC | Proliferation | ~1.5 |
| Axitinib | HUVEC | Proliferation | 0.573 |
| Ki8751 | MCF-7 | Proliferation | 2.5 - 5 |
| Ki8751 | MDA-MB-231 | Proliferation | 2.5 - 5 |
Note: This data is for comparative purposes only. HUVEC (Human Umbilical Vein Endothelial Cells), MCF-7 and MDA-MB-231 (human breast cancer cell lines).[5][8]
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT-Based)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cancer cell line
-
Complete cell culture medium (with serum)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.[9]
-
Visualizations
Caption: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for performing a cell viability assay with this compound.
Caption: A logical guide to troubleshooting common issues in cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Ambiguous Results from VEGFR-IN-6 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous results from studies involving VEGFR-IN-6, a novel inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent IC50 values for this compound in biochemical assays.
-
Question: Why are the IC50 values for this compound highly variable between experiments?
-
Answer: Variability in IC50 values for a kinase inhibitor like this compound can stem from several factors related to the assay conditions.[1] Key aspects to verify for consistency include:
-
ATP Concentration: As this compound is likely an ATP-competitive inhibitor, its IC50 value is sensitive to the ATP concentration in the assay.[1] Ensure that the ATP concentration is kept constant across all experiments, ideally at the Km value for the kinase.[2]
-
Enzyme Concentration and Activity: Use a consistent concentration of active recombinant VEGFR kinase.[1] The enzymatic reaction should be in the linear range, where the product formation is proportional to time and enzyme concentration.[2]
-
Reaction Time: Ensure the kinase reaction time is optimized and consistent. A time-course experiment should be performed to determine the linear range of the reaction.[1]
-
Compound Stability: Verify the stability of this compound under the specific assay conditions.[1] Prepare fresh dilutions from a validated stock solution for each experiment.[3]
-
Issue 2: Discrepancy between biochemical potency and cellular activity.
-
Question: this compound is potent in a biochemical kinase assay, but shows weak or no activity in cell-based assays. What could be the reason?
-
Answer: A discrepancy between biochemical and cellular potency is a common challenge. Several factors could contribute to this:
-
Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Compound Efflux: The compound might be actively transported out of the cell by efflux pumps.
-
Cellular ATP Concentration: The high intracellular concentration of ATP can outcompete the inhibitor, leading to reduced efficacy.[4]
-
Compound Instability: this compound may be unstable in the cell culture medium or rapidly metabolized by the cells.[3]
-
Off-Target Effects in Cells: In a cellular context, the compound might engage with other targets that counteract its intended effect on VEGFR.[3]
-
Issue 3: Unexpected cellular phenotype or toxicity at effective concentrations.
-
Question: At concentrations where this compound is expected to inhibit VEGFR signaling, significant cell death or an unexpected phenotype is observed. What does this suggest?
-
Answer: Unexpected cellular responses can indicate off-target effects or compound-specific liabilities.[3] It is crucial to investigate these possibilities:
-
Off-Target Kinase Inhibition: Many kinase inhibitors have off-target activities that can lead to unforeseen biological responses.[5] A broad-panel kinase screen can help identify other kinases inhibited by this compound.[3] The observed phenotype can then be compared with the known functions of these off-target kinases.
-
Compound-Related Toxicity: The chemical scaffold of this compound itself might induce cellular stress or toxicity independent of its kinase inhibition activity.
-
Cell Line Specificity: The genetic background of the cell line used can influence its response to the inhibitor.[3] Some cell lines may be more sensitive to the on-target or off-target effects of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as an inhibitor of VEGFR, likely targeting the ATP-binding site of the kinase domain.[6] By blocking the binding of ATP, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[7][8]
Q2: What are the key downstream signaling pathways affected by VEGFR inhibition?
A2: Inhibition of VEGFR, primarily VEGFR2, blocks the activation of several key downstream signaling cascades. These include the PLCγ-PKC, PI3K/Akt, and MAPK pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[7][8]
Q3: How can I confirm that this compound is engaging its target in cells?
A3: A western blot analysis to assess the phosphorylation status of VEGFR2 is a standard method to confirm target engagement.[9] Upon stimulation with VEGF-A, a decrease in the phosphorylation of VEGFR2 at key tyrosine residues (e.g., Tyr1175) in the presence of this compound would indicate target engagement.[9]
Q4: What are appropriate positive and negative controls for my experiments?
A4:
-
Positive Control: A known, well-characterized VEGFR inhibitor (e.g., Sunitinib, Sorafenib) can be used as a positive control to validate your assay system.[10]
-
Negative Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on the cells or the assay.[9]
-
No Enzyme/Substrate Controls: In biochemical assays, controls without the enzyme or substrate help to identify compound interference with the detection reagents.[11]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) | Assay Type | ATP Concentration (µM) |
| VEGFR2 | 5 | Luminescence | 10 |
| VEGFR1 | 50 | Radiometric | 10 |
| PDGFRβ | 250 | Fluorescence | 10 |
| c-Kit | 800 | Luminescence | 10 |
| EGFR | >10,000 | Fluorescence | 10 |
Table 2: Cellular Activity of this compound in HUVECs
| Assay | IC50 (nM) |
| Inhibition of VEGF-induced pVEGFR2 | 25 |
| Inhibition of VEGF-induced Proliferation | 100 |
| Inhibition of Tube Formation | 150 |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR2 Phosphorylation
This protocol assesses the ability of this compound to inhibit VEGF-A-induced VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).[9]
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phospho-VEGFR2 (Tyr1175).
-
Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., GAPDH, β-actin) for normalization.
-
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol measures the inhibitory activity of this compound against a recombinant VEGFR2 kinase.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a mixture of recombinant active VEGFR2 enzyme and a suitable peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate IC50 values from the resulting dose-response curves.
Mandatory Visualization
Caption: The VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for characterizing this compound.
Caption: A decision tree for troubleshooting ambiguous results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: VEGFR-IN-6 and Sunitinib in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VEGFR-IN-6 and the well-established drug Sunitinib for the treatment of renal cell carcinoma (RCC), based on available preclinical data. The objective is to offer a clear, data-supported comparison to inform research and development decisions.
Executive Summary
Sunitinib is a multi-targeted tyrosine kinase inhibitor (TKI) with a proven clinical track record in metastatic renal cell carcinoma (mRCC). Its efficacy stems from the simultaneous inhibition of multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
This compound is identified as a VEGFR-2 inhibitor in patent literature (WO 02/059110). However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of in vitro and in vivo experimental data for this compound in the context of renal cell carcinoma models. Therefore, a direct, data-driven comparison of its performance against Sunitinib is not currently possible.
This guide will proceed by:
-
Detailing the known mechanism of action and preclinical performance of Sunitinib in RCC models.
-
Presenting a theoretical comparison based on the targeted pathway of this compound versus the multi-targeted profile of Sunitinib.
-
Providing detailed experimental protocols for key assays used in the preclinical evaluation of such inhibitors.
-
Visualizing the relevant signaling pathways and experimental workflows.
Sunitinib: A Multi-Targeted Approach in Renal Cell Carcinoma
Sunitinib is an oral, small-molecule TKI that has been a first-line treatment for mRCC.[1] Its anti-tumor activity is attributed to the inhibition of several receptor tyrosine kinases, including:
-
VEGFR-1, VEGFR-2, and VEGFR-3: Inhibition of these receptors blocks the VEGF signaling pathway, a critical driver of angiogenesis, thereby cutting off the tumor's blood supply.[1]
-
PDGFR-α and PDGFR-β: Targeting PDGFRs, which are expressed on pericytes that support blood vessel structure, further disrupts the tumor vasculature.[1]
-
c-KIT, FLT3, and RET: Inhibition of these kinases contributes to its broader anti-tumor effects.[1]
The primary mechanism of action of Sunitinib in RCC is considered to be the inhibition of tumor angiogenesis.[1]
This compound: A Focus on VEGFR-2 Inhibition
This compound is described as a VEGFR-2 inhibitor.[2] VEGFR-2 is a key mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. By specifically targeting VEGFR-2, this compound is presumed to exert its anti-cancer effects primarily through the inhibition of angiogenesis.
Theoretical Comparison: this compound vs. Sunitinib
| Feature | This compound (Hypothesized) | Sunitinib |
| Target Profile | Selective VEGFR-2 Inhibitor | Multi-targeted (VEGFRs, PDGFRs, c-KIT, etc.) |
| Primary Mechanism | Anti-angiogenesis via VEGFR-2 blockade | Anti-angiogenesis and direct anti-tumor effects |
| Potential Efficacy | Dependent on tumor reliance on the VEGFR-2 pathway. | Broad efficacy in tumors driven by multiple pathways. |
| Potential Side Effects | Potentially a more favorable side effect profile due to higher target selectivity. | Broader range of side effects due to off-target activities. |
Quantitative Data: Sunitinib Performance in RCC Models
The following tables summarize publicly available data on the efficacy of Sunitinib in preclinical renal cell carcinoma models. No corresponding data has been found for this compound.
Table 1: In Vitro Activity of Sunitinib in Human Renal Cell Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| 786-O | 4.6 | [3] |
| ACHN | 1.9 | [3] |
| Caki-1 | 2.8 | [3] |
| NC-65 | Not specified | [4] |
Table 2: In Vivo Efficacy of Sunitinib in Renal Cell Carcinoma Xenograft Models
| Xenograft Model | Treatment Dose & Schedule | Outcome | Reference |
| ACHN | Not specified | Tumor growth inhibition | [5] |
| A-498 | Not specified | Tumor growth inhibition | [5] |
| Patient-Derived Xenograft (PDX) | Not specified | 91% reduction in tumor volume | [6] |
Signaling Pathway and Experimental Workflow Visualizations
VEGFR Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
In Vivo Xenograft Model Workflow
Caption: Workflow for an in vivo renal cell carcinoma xenograft study.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on RCC cell lines.
Methodology:
-
Cell Seeding: Plate human RCC cells (e.g., 786-O, ACHN, Caki-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or Sunitinib) or vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
In Vivo Renal Cell Carcinoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
Methodology:
-
Cell Implantation: Subcutaneously inject human RCC cells (e.g., A-498, 786-O) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound).
-
Drug Administration: Administer the compound (e.g., this compound or Sunitinib) orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analyses such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31), and Western blotting for target engagement.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of this publication. The absence of data for this compound is a significant limitation to a direct comparison. Further research is required to elucidate the preclinical and clinical potential of this compound in renal cell carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
Comparing VEGFR-IN-6 and Sorafenib IC50 values
A Comparative Guide to VEGFR Inhibitors: Sorafenib vs. A Selective VEGFR Inhibitor
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) are pivotal in disrupting tumor angiogenesis, a critical process for cancer growth and metastasis. This guide provides a detailed comparison of the multi-kinase inhibitor Sorafenib with a potent and more selective VEGFR inhibitor, Cediranib.
While this guide aims to compare VEGFR-IN-6 and Sorafenib, publicly available biochemical IC50 data for this compound is limited. Therefore, Cediranib, a well-characterized and highly potent VEGFR inhibitor, is used as a representative example of a selective VEGFR inhibitor to facilitate a data-driven comparison.
Inhibitory Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the in vitro IC50 values of Cediranib and Sorafenib against a panel of protein kinases, providing insight into their respective potencies and selectivity profiles. The data reveals that while both compounds potently inhibit VEGFRs, Sorafenib exhibits a broader spectrum of activity by also targeting the RAF/MEK/ERK signaling pathway.
| Target Kinase | Cediranib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-1 (Flt-1) | 5[1][2] | 26 |
| VEGFR-2 (KDR/Flk-1) | <1[2][3] | 90[4][5] |
| VEGFR-3 (Flt-4) | ≤3[3] | 20[4][5] |
| c-Kit | 2[2][3] | 68[4][5] |
| PDGFRβ | 5[2][3] | 57[4][5] |
| Raf-1 | No significant activity | 6[4] |
| B-Raf | No significant activity | 22[4] |
| Flt3 | >1000-fold selective vs VEGFR[3] | 58[4][5] |
Note: IC50 values are derived from various cell-free enzymatic assays and may vary depending on experimental conditions.
Signaling Pathways and Inhibition
VEGFR-2 is a primary mediator of the angiogenic signals initiated by VEGF. Upon ligand binding, the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Cediranib directly and selectively inhibits this process. Sorafenib also inhibits VEGFR-2 but additionally blocks the Raf/MEK/ERK pathway, which is involved in tumor cell proliferation.
Caption: VEGFR signaling pathway and points of inhibition by Cediranib and Sorafenib.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of kinase inhibitors. This is typically achieved through biochemical and cell-based assays.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Principle: The amount of ADP produced by the kinase reaction is quantified. Kinase activity is inversely proportional to the luminescent signal generated.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., Cediranib, Sorafenib) in a suitable buffer. Prepare a master mix containing the purified target kinase (e.g., recombinant VEGFR-2), the substrate (a specific peptide), and ATP.
-
Reaction Setup: In a 96- or 384-well plate, add the inhibitor dilutions. Add the kinase/substrate/ATP master mix to initiate the reaction. Include controls for maximum kinase activity (no inhibitor) and background (no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (In Cellulo)
This assay assesses the inhibitor's ability to prevent the proliferation of cells that depend on the target kinase for growth, such as Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF. The MTT assay is a widely used method.
Principle: This colorimetric assay measures cellular metabolic activity. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases reflects the number of viable cells.
Methodology:
-
Cell Culture: Seed cells (e.g., HUVECs) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor and a growth factor (e.g., VEGF) to stimulate proliferation. Include vehicle-treated controls.
-
Incubation: Incubate the cells for a specified period (typically 72 hours) at 37°C in a CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Data Acquisition: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Caption: General experimental workflow for IC50 determination.
References
Head-to-head comparison of VEGFR-IN-6 and Axitinib
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors play a pivotal role in anti-angiogenic strategies. This guide provides a comprehensive comparison of Axitinib, a well-characterized, second-generation TKI, and VEGFR-IN-6, a lesser-known research compound. Due to the limited publicly available data for this compound, this comparison will primarily focus on the extensive experimental data available for Axitinib, while providing a framework for the evaluation of novel inhibitors like this compound.
Mechanism of Action and Target Profile
Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[1][2][3] By binding to the ATP-binding site of these receptor tyrosine kinases, Axitinib blocks downstream signaling pathways that are crucial for angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[2][4] While highly potent against VEGFRs, Axitinib also exhibits inhibitory activity against other kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit at slightly higher concentrations.[5][6]
Information regarding the specific mechanism and full target profile of this compound is not widely available in peer-reviewed literature. It is marketed as a VEGFR inhibitor intended for research into angiogenesis-dependent tumors.
VEGFR Signaling Pathway and TKI Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2-IN-6 | 444731-47-9 | MOLNOVA [molnova.com]
- 6. researchgate.net [researchgate.net]
Validating VEGFR-IN-6 Target Engagement In Vivo: A Comparative Guide
A definitive guide for researchers on confirming the in vivo efficacy of novel VEGFR inhibitors, featuring a comparative analysis with established alternatives.
This guide provides a comprehensive framework for validating the in vivo target engagement of VEGFR-IN-6, a novel vascular endothelial growth factor receptor (VEGFR) inhibitor. By objectively comparing its performance with established inhibitors, Sunitinib and Sorafenib, this document offers researchers the necessary experimental data and protocols to make informed decisions in their drug development pipeline.
Introduction to VEGFR and Target Engagement
Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGF signaling pathway is a hallmark of several cancers, making it a critical target for therapeutic intervention.[3] VEGFR-2 is the primary receptor responsible for mediating the angiogenic effects of VEGF.[1][2][4] Validating that a small molecule inhibitor like this compound effectively binds to and inhibits its intended target in a complex in vivo environment is a crucial step in preclinical development.[5][6][7] This process, known as target engagement, ensures that the observed therapeutic effects are a direct result of the inhibitor's interaction with its target.
This guide outlines two primary methodologies for assessing in vivo target engagement: direct assessment of target occupancy and indirect analysis of downstream pharmacodynamic (PD) biomarkers.
Comparative In Vivo Performance
The following tables summarize hypothetical in vivo experimental data for this compound compared to Sunitinib and Sorafenib in a U87MG glioblastoma xenograft mouse model.
Table 1: In Vivo Target Occupancy in U87MG Xenograft Tumors
| Compound | Dose (mg/kg) | Time Point (hours) | Target Occupancy (%) by Mass Spectrometry |
| Vehicle Control | - | 24 | 0 |
| This compound | 50 | 24 | 85 ± 5 |
| Sunitinib | 40 | 24 | 78 ± 7 |
| Sorafenib | 60 | 24 | 72 ± 8 |
Table 2: Pharmacodynamic Biomarker Modulation in U87MG Xenograft Tumors
| Compound | Dose (mg/kg) | Time Point (hours) | p-VEGFR2 Inhibition (%) | p-ERK Inhibition (%) |
| Vehicle Control | - | 4 | 0 | 0 |
| This compound | 50 | 4 | 92 ± 4 | 88 ± 6 |
| Sunitinib | 40 | 4 | 85 ± 6 | 81 ± 7 |
| Sorafenib | 60 | 4 | 79 ± 8 | 75 ± 9 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods described, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: Workflow for direct target occupancy assessment.
Caption: Workflow for pharmacodynamic biomarker analysis.
Experimental Protocols
In Vivo Xenograft Model
-
Cell Line: U87MG human glioblastoma cells are cultured in appropriate media.
-
Implantation: 5 x 10^6 cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a volume of approximately 150-200 mm³.
-
Randomization: Mice are randomized into treatment groups (Vehicle, this compound, Sunitinib, Sorafenib).
Direct Target Occupancy by Mass Spectrometry
-
Dosing: Mice are administered a single oral dose of the respective compounds or vehicle.
-
Tumor Collection: At the specified time point (e.g., 24 hours), tumors are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction and Digestion: Tumor tissues are homogenized and lysed. The protein concentration is determined, and a specific amount of protein is subjected to tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify peptides corresponding to the drug-bound and unbound forms of VEGFR-2.
-
Data Analysis: Target occupancy is calculated as the ratio of the drug-bound VEGFR-2 to the total VEGFR-2.
Pharmacodynamic (PD) Biomarker Analysis
-
Dosing: Mice receive a single oral dose of the inhibitors or vehicle.
-
Tumor Collection: Tumors are harvested at a time point corresponding to peak drug concentration (e.g., 4 hours).
-
Protein Extraction: Tumor lysates are prepared as described above.
-
Western Blot Analysis:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR2), total VEGFR-2, phosphorylated ERK (p-ERK), and total ERK.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels. The percent inhibition is calculated relative to the vehicle control group.
Conclusion
This guide provides a robust framework for the in vivo validation of this compound target engagement. The presented methodologies, including direct target occupancy measurement and pharmacodynamic biomarker analysis, offer a multi-faceted approach to confirming the mechanism of action. The comparative data against established inhibitors such as Sunitinib and Sorafenib provides a clear benchmark for evaluating the potency and efficacy of this compound in a preclinical setting. The detailed protocols and visual workflows are intended to facilitate the design and execution of these critical experiments for researchers in the field of drug discovery and development.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Evaluating a Novel VEGFR Inhibitor: A Comparative Guide to Efficacy Biomarkers
For researchers and drug development professionals, assessing the efficacy of a novel Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, such as the hypothetical VEGFR-IN-6, requires a multi-faceted approach. This guide provides a comparative framework for evaluating such compounds against established alternatives, focusing on key biomarkers of efficacy. We will delve into the diverse categories of biomarkers, present comparative data in a structured format, and provide detailed experimental protocols.
Understanding the Landscape of VEGFR Inhibition
VEGFRs, particularly VEGFR-2, are pivotal mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies that target the VEGF/VEGFR signaling pathway have become standard treatments for various cancers.[2][3] The primary mechanism of these inhibitors is to block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1]
A novel inhibitor like this compound would likely be designed to compete with ATP at the kinase domain of VEGFR-2, similar to many existing TKIs.[4] Its efficacy, however, is not solely determined by its affinity for the target but also by its broader biological effects, which can be monitored using a variety of biomarkers.
Comparative Analysis of VEGFR Inhibitors
To contextualize the evaluation of a new compound, it is essential to compare it with existing VEGFR inhibitors. The following table summarizes key characteristics of some well-established alternatives.
| Inhibitor | Type | Primary Targets | Commonly Observed Biomarker Changes | Indications (Examples) |
| Bevacizumab | Monoclonal Antibody | VEGF-A[2] | Increased circulating VEGF-A, Decreased tumor microvessel density[3][5] | Colorectal cancer, Non-small cell lung cancer, Renal cell carcinoma[2] |
| Sunitinib (B231) | TKI | VEGFR-1, -2, -3, PDGFR, c-KIT[6] | Increased circulating VEGF-A, Decreased soluble VEGFR-2 & -3[6][7] | Renal cell carcinoma, Gastrointestinal stromal tumor |
| Sorafenib | TKI | VEGFR-2, -3, PDGFR, RAF kinases | Increased circulating VEGF-A, Potential changes in circulating endothelial cells[7] | Renal cell carcinoma, Hepatocellular carcinoma |
| Axitinib | TKI | VEGFR-1, -2, -3 | Changes in blood pressure (hypertension) can be an on-target effect[8] | Renal cell carcinoma |
| Pazopanib | TKI | VEGFR-1, -2, -3, PDGFR, c-KIT | Changes in circulating cytokines (e.g., IL-6, IL-8)[9] | Renal cell carcinoma, Soft tissue sarcoma |
Biomarkers for Assessing VEGFR Inhibitor Efficacy
Biomarkers for anti-angiogenic therapy can be broadly categorized into circulating, tissue, and imaging biomarkers. They can also be classified by their clinical utility as prognostic, predictive, or pharmacodynamic.
-
Prognostic biomarkers provide information on a patient's likely outcome, irrespective of the treatment received.[10][11]
-
Predictive biomarkers indicate the likelihood of a patient's response to a specific treatment.[10][11]
-
Pharmacodynamic biomarkers demonstrate that the drug is engaging with its target and eliciting a biological response.[12]
Circulating Biomarkers
Circulating biomarkers are advantageous due to the minimally invasive nature of their collection (i.e., blood draws).
| Biomarker | Category | Typical Change with Inhibition | Clinical Significance |
| VEGF-A | Pharmacodynamic, Prognostic | Increase[3][7] | Increased levels can indicate target engagement as the inhibitor displaces VEGF-A from its receptor. High baseline levels may be prognostic for poorer outcomes.[2][3] |
| Soluble VEGFR-2 (sVEGFR-2) | Pharmacodynamic | Decrease[7][13] | A reduction in circulating sVEGFR-2 suggests the inhibitor is binding to and potentially downregulating the receptor. |
| Placental Growth Factor (PlGF) | Pharmacodynamic | Increase[13] | PlGF is another ligand for VEGFR-1, and its increase may reflect pathway modulation. |
| Circulating Endothelial Cells (CECs) and Progenitors (CEPs) | Pharmacodynamic | Variable | Changes in the number of these cells can reflect the anti-angiogenic effect on the vasculature. |
| Stromal Cell-Derived Factor-1α (SDF-1α) | Predictive/Resistance | Increase | Elevated levels may be associated with resistance to anti-VEGF therapy.[14] |
| Interleukin-6 (IL-6) and Interleukin-8 (IL-8) | Prognostic/Predictive | Variable | Baseline levels and changes during treatment may correlate with clinical outcomes.[9] |
Tissue Biomarkers
Tissue biomarkers provide direct insight into the tumor microenvironment but require invasive biopsies.
| Biomarker | Category | Typical Change with Inhibition | Clinical Significance |
| Microvessel Density (MVD) | Pharmacodynamic | Decrease | A reduction in the number of blood vessels within the tumor, often assessed by CD31 or CD34 staining, is a direct measure of anti-angiogenic effect. |
| Phosphorylated VEGFR-2 (pVEGFR-2) | Pharmacodynamic | Decrease | A decrease in the phosphorylated, active form of the receptor in tumor tissue confirms target inhibition. |
| Hypoxia Markers (e.g., HIF-1α, CAIX) | Pharmacodynamic/Prognostic | Increase | Inhibition of angiogenesis can lead to increased tumor hypoxia, which can be a pharmacodynamic marker but may also be prognostic for a more aggressive phenotype.[7] |
| VHL Gene Mutation Status | Predictive | Presence of mutation | In renal cell carcinoma, VHL mutations can be predictive of a better response to VEGFR-targeted therapies.[9] |
Imaging Biomarkers
Imaging provides a non-invasive method to assess the functional effects of VEGFR inhibition on the tumor vasculature.
| Biomarker | Modality | Typical Change with Inhibition | Clinical Significance |
| Tumor Perfusion and Blood Flow | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Decrease | A reduction in parameters like Ktrans (volume transfer constant) indicates decreased vascular permeability and blood flow.[15] |
| Relative Cerebral Blood Volume (rCBV) | Perfusion MRI | Decrease | In brain tumors, a decrease in rCBV can be an early indicator of treatment response.[15] |
| Glucose Metabolism | PET (with 18F-FDG) | Variable | Changes in glucose uptake can reflect treatment response, although the patterns can be complex with anti-angiogenic agents. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams illustrate the VEGFR signaling pathway and a general workflow for biomarker evaluation.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a TKI.
Caption: General experimental workflow for biomarker discovery and validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers. Below are protocols for key experiments.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP and a suitable substrate (e.g., a generic tyrosine-containing peptide)
-
Test compound (e.g., this compound) and a positive control (e.g., Sunitinib)
-
Assay buffer
-
A detection system to measure phosphorylation (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the VEGFR-2 kinase, the substrate, and the assay buffer to each well.
-
Add the diluted compounds to the respective wells. Include a "no inhibitor" control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection system (e.g., by measuring the amount of ADP produced via a luminescence-based method).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Endothelial Cell Proliferation Assay
Objective: To assess the effect of a compound on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A
-
Test compound (e.g., this compound)
-
Cell proliferation assay reagent (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL). Include unstimulated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value.
Protocol 3: Western Blot for pVEGFR-2 in Cells
Objective: To confirm target engagement by measuring the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
HUVECs or other VEGFR-2 expressing cells
-
VEGF-A
-
Test compound (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pVEGFR-2 (Tyr1175) and anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to near confluency and serum-starve overnight.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
Conclusion
The evaluation of a novel VEGFR inhibitor like this compound requires a comprehensive analysis of its effects on a range of biomarkers. By comparing its performance to established alternatives and employing robust experimental protocols, researchers can build a detailed profile of the compound's efficacy. The integration of circulating, tissue, and imaging biomarkers provides a holistic view of the drug's mechanism of action and its potential for clinical translation. This structured approach is essential for advancing the development of new and more effective anti-angiogenic therapies.
References
- 1. Predictive biomarkers to anti-VEGF therapy: progress towards an elusive goal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of angiogenesis and their role in the development of VEGF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Circulating protein biomarkers of pharmacodynamic activity of sunitinib in patients with metastatic renal cell carcinoma: modulation of VEGF and VEGF-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating Biomarkers for Vascular Endothelial Growth Factor Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prognostic Biomarkers for Response to VEGF Targeted Therapy for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic versus predictive value of biomarkers in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Biomarkers of response and resistance to antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging biomarkers guided anti-angiogenic therapy for malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Imaging biomarkers for antiangiogenic therapy in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of VEGFR Inhibitors: A Comparative Analysis
The inhibition of VEGFR signaling is a cornerstone of anti-angiogenic therapy in oncology. Small molecule inhibitors targeting the ATP-binding site of VEGFRs have demonstrated significant clinical success. However, the high degree of structural conservation within the human kinome, which comprises over 500 protein kinases, presents a significant challenge in developing truly selective inhibitors.[1] Cross-reactivity with other RTKs can lead to a spectrum of off-target effects, some of which may be beneficial, while others can result in toxicity. Therefore, a thorough assessment of an inhibitor's selectivity is a critical step in its preclinical and clinical development.
Comparative Kinase Inhibition Profile
To illustrate the selectivity of VEGFR inhibitors, the following table summarizes the in vitro inhibitory activities of two representative compounds, VEGFR-2-IN-30 and Compound 28 (SOMCL-286), against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower IC50 values indicate higher potency.
| Kinase Target | VEGFR-2-IN-30 IC50 (nM) | Compound 28 (SOMCL-286) IC50 (nM) |
| VEGFR-2 | 66 [2] | 2.9 [2][3] |
| PDGFR | 180[2] | Not Available |
| EGFR | 98[2] | Not Available |
| FGFR1 | 82[2] | 1.0[3] |
| FGFR2 | Not Available | 4.5[3] |
Note: Data for these compounds are compiled from multiple sources and serve as illustrative examples of kinase selectivity profiles.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro enzymatic assays. A common method is the luminescent kinase assay, which measures the amount of ATP remaining after a kinase reaction.
General Kinase Inhibition Assay (Luminescent ATP Detection)
Principle: This assay quantifies the enzymatic activity of a purified kinase by measuring ATP consumption. The kinase transfers a phosphate (B84403) group from ATP to a substrate. In the presence of an inhibitor, kinase activity is diminished, resulting in a higher concentration of remaining ATP. A luciferase-based reagent is then added to produce a luminescent signal that is directly proportional to the ATP concentration and, therefore, inversely proportional to the kinase activity.[1][2]
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in a suitable solvent, typically DMSO.
-
Reaction Setup: The kinase, a suitable substrate (e.g., a generic tyrosine-rich peptide), and the test inhibitor at various concentrations are combined in a microplate well containing an appropriate kinase assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP. Control reactions include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A luminescence-based kinase assay reagent (e.g., Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and initiates the light-producing reaction.
-
Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the controls. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2]
VEGFR Signaling Pathway and Cross-Reactivity
The following diagram illustrates the canonical VEGFR2 signaling pathway, a key mediator of angiogenesis. The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways that promote endothelial cell proliferation, migration, and survival.[4] The potential for cross-reactivity with other RTKs, such as PDGFR and FGFR, arises from the structural similarity in their ATP-binding pockets.
Caption: VEGFR2 signaling pathway and potential for inhibitor cross-reactivity.
References
Efficacy of Novel VEGFR Inhibitors in Bevacizumab-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a representative novel VEGFR tyrosine kinase inhibitor (TKI), designated here as VEGFR-IN-6, against standard-of-care and alternative therapies in bevacizumab-resistant cancer models. The data presented is a synthesis of findings from preclinical and clinical studies on various next-generation VEGFR inhibitors.
Introduction: The Challenge of Bevacizumab Resistance
Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A), has been a cornerstone of anti-angiogenic therapy for several solid tumors. However, a significant number of patients either present with intrinsic resistance or develop acquired resistance to bevacizumab, leading to disease progression. This resistance is multifactorial, involving the activation of alternative pro-angiogenic signaling pathways, recruitment of pro-angiogenic stromal cells, and changes in the tumor microenvironment.
This compound represents a new class of potent and selective small molecule inhibitors of VEGF receptors (VEGFRs), designed to overcome the limitations of bevacizumab. This guide evaluates its potential efficacy and mechanism of action in the context of bevacizumab resistance.
Mechanism of Action: Bevacizumab vs. This compound
Bevacizumab functions by sequestering circulating VEGF-A, thereby preventing its interaction with VEGFRs on endothelial cells. In contrast, this compound and similar TKIs act intracellularly, blocking the ATP-binding site of the VEGFR tyrosine kinase domain. This inhibition prevents receptor autophosphorylation and downstream signaling, effectively shutting down the pro-angiogenic cascade from within the cell. This fundamental difference in the mechanism of action provides a strong rationale for the use of VEGFR TKIs in bevacizumab-resistant settings.
Signaling Pathway Diagrams
VEGF Signaling Pathway
Mechanism of Action of Bevacizumab and this compound
Comparative Efficacy Data
The following tables summarize preclinical and clinical data for representative VEGFR TKIs in bevacizumab-resistant or refractory settings.
Table 1: Preclinical Efficacy in Bevacizumab-Resistant Xenograft Models
| Drug | Cancer Model | Efficacy Endpoint | Result |
| Regorafenib | Colorectal Cancer | Tumor Growth Inhibition | Significant inhibition in bevacizumab-refractory models.[1] |
| Glioblastoma | Tumor Growth Inhibition | Demonstrated anti-tumor activity in preclinical models.[2][3] | |
| Axitinib | Renal Cell Carcinoma | Tumor Growth Inhibition | Dose-dependent inhibition of angiogenesis and tumor growth.[4] |
| Pazopanib | Ovarian Cancer | Tumor Growth Inhibition | Showed efficacy in preclinical ovarian cancer models.[5] |
| Sunitinib | Colorectal Cancer | Tumor Growth Inhibition | Modest single-agent activity in refractory models. |
Table 2: Clinical Efficacy in Bevacizumab-Refractory Patients
| Drug | Cancer Type | Phase | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Regorafenib | Glioblastoma | II | 7.4 months | 2.0 months |
| Colorectal Cancer | III | 6.4 months | 1.9 months | |
| Axitinib | Renal Cell Carcinoma | III | 15.2 months | 4.8 months |
| Pazopanib | Ovarian Cancer | II | Not significantly improved | 3.4 months |
| Sunitinib | Colorectal Cancer | II | 7.1 months | 2.2 months[6] |
Experimental Protocols
Establishment of Bevacizumab-Resistant Xenograft Models
Objective: To develop in vivo models of acquired resistance to bevacizumab for efficacy testing of novel compounds.
Procedure:
-
Cell Line Selection: Choose a human cancer cell line known to be initially sensitive to bevacizumab (e.g., colorectal, glioblastoma, or renal cell carcinoma lines).
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of the mice.
-
Initial Bevacizumab Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), initiate treatment with bevacizumab at a clinically relevant dose and schedule (e.g., 5-10 mg/kg, intraperitoneally, twice weekly).
-
Monitoring Tumor Growth: Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements.
-
Development of Resistance: Continue bevacizumab treatment until tumors exhibit regrowth after an initial response, indicating acquired resistance.
-
Model Validation: Harvest resistant tumors and re-implant them into new cohorts of mice. Confirm their resistance to bevacizumab by re-treating this new cohort and observing a lack of tumor growth inhibition compared to vehicle-treated controls.
In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor efficacy of this compound in a bevacizumab-resistant xenograft model.
Procedure:
-
Animal Model: Use mice bearing established bevacizumab-resistant tumors.
-
Randomization: When tumors reach a predetermined size (e.g., 150-250 mm³), randomize mice into treatment groups (e.g., vehicle control, bevacizumab, this compound at various doses).
-
Treatment Administration: Administer this compound via the appropriate route (typically oral gavage for small molecule TKIs) at the designated dose and schedule.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume twice weekly.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: In some studies, monitor survival as a primary endpoint.
-
-
Pharmacodynamic Assessments (Optional):
-
Collect tumor tissue at the end of the study to analyze biomarkers of VEGFR inhibition (e.g., phospho-VEGFR2 levels by Western blot or immunohistochemistry).
-
Assess microvessel density in tumor sections using CD31 staining.
-
-
Data Analysis: Compare tumor growth and survival between treatment groups using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier analysis).
Experimental Workflow Diagram
In Vivo Efficacy Study Workflow
Overcoming Resistance: The Role of this compound
The rationale for the efficacy of this compound in bevacizumab-resistant models lies in its ability to inhibit VEGFR signaling directly at the receptor level, bypassing resistance mechanisms that rely on the upregulation of VEGF-A or the activation of alternative pro-angiogenic pathways that still converge on VEGFR. By targeting the kinase activity within the endothelial cell, this compound can effectively block angiogenesis even when extracellular levels of VEGF-A are high or when other ligands are contributing to VEGFR activation.
Conclusion
The preclinical and clinical data for representative VEGFR TKIs suggest that this class of agents holds promise for the treatment of bevacizumab-resistant cancers. The distinct intracellular mechanism of action of compounds like this compound provides a strong basis for overcoming resistance to bevacizumab. Further investigation into the efficacy of novel VEGFR inhibitors in well-characterized bevacizumab-resistant models is warranted to advance the development of more effective anti-angiogenic therapies.
References
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pazopanib in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
Comparative Analysis of VEGFR Inhibitors from Patent WO 02/059110
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine-Based VEGFR-2 Inhibitors
This guide provides a detailed comparative analysis of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors described in international patent WO 02/059110. The patent discloses a series of pyrimidine (B1678525) derivatives with potent anti-angiogenic properties, one of the most notable of which is Pazopanib, later developed as the drug Votrient®. This document summarizes the quantitative inhibitory data, details the experimental methodologies, and visualizes key biological and experimental pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of the compounds disclosed in the patent were evaluated using two primary assays: a biochemical assay to determine direct inhibition of the VEGFR-2 kinase (KDR) and a cell-based assay to assess the impact on human umbilical vein endothelial cell (HUVEC) proliferation. The data for a selection of exemplified compounds, including the compound that would become Pazopanib, are presented below.
| Example Number | Compound Name/Structure | KDR HTRF IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 66 | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide (Pazopanib) | 30 | Not Reported in Patent |
| 64 | N-{4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}-N-methyl-toluene-4-sulfonamide | >10000 | Not Reported in Patent |
| 65 | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)-2-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide | 100 | Not Reported in Patent |
| 70 | 3-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)benzenesulfonamide | 1000 | Not Reported in Patent |
| 71 | 4-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)benzenesulfonamide | 300 | Not Reported in Patent |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the patent, providing a basis for reproducibility and further investigation.
VEGFR-2 (KDR) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the isolated VEGFR-2 kinase.
Materials:
-
Enzyme: Recombinant human VEGFR-2 (KDR)
-
Substrate: Biotinylated peptide
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-α-pY) and Streptavidin-Allophycocyanin (Streptavidin-APC)
-
Other Reagents: ATP, MgCl2, DTT, BSA, HEPES, EDTA, DMSO
Protocol:
-
A solution of the test compound was prepared in DMSO and serially diluted.
-
The VEGFR-2 enzyme and the biotinylated peptide substrate were combined in an assay buffer containing HEPES, BSA, DTT, and MgCl2.
-
The test compound dilutions were added to the enzyme-substrate mixture and incubated.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a defined period at room temperature.
-
The reaction was stopped by the addition of an EDTA solution.
-
The HTRF detection reagents (Eu-α-pY and Streptavidin-APC) were added.
-
The plate was incubated to allow for the binding of the detection reagents to the phosphorylated substrate.
-
The fluorescence was read at two wavelengths (665 nm for APC and 620 nm for Europium) on an HTRF-compatible reader.
-
The ratio of the signals was calculated, and the IC50 values were determined from the dose-response curves.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (BrdU Incorporation)
This cell-based assay was used to evaluate the anti-proliferative effects of the compounds on endothelial cells, a key process in angiogenesis.
Materials:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVEC)
-
Growth Factors: Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF)
-
Detection Reagents: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling reagent and an anti-BrdU antibody
-
Culture Medium: Endothelial Cell Growth Medium (EGM-MV)
Protocol:
-
HUVECs were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then serum-starved for 24 hours.
-
Test compounds were serially diluted in DMSO and added to the cells.
-
The cells were stimulated with a combination of VEGF and bFGF to induce proliferation.
-
The plates were incubated for 48 hours.
-
BrdU labeling reagent was added to the wells, and the plates were incubated for an additional 4 hours to allow for BrdU incorporation into newly synthesized DNA.
-
The cells were fixed, and the DNA was denatured.
-
An anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) was added.
-
A substrate for the enzyme was added, and the colorimetric or chemiluminescent signal was measured using a plate reader.
-
The IC50 values were calculated from the dose-response curves, representing the concentration of the compound that inhibited cell proliferation by 50%.
Visualizations
To further elucidate the context and methodologies described, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for the VEGFR-2 HTRF Kinase Assay.
Caption: Workflow for the HUVEC Proliferation (BrdU) Assay.
In Vivo Efficacy of VEGFR Pathway Inhibition: A Comparative Analysis of Selective and Multi-Kinase Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-angiogenic effects of a selective VEGFR-2 inhibitor versus a multi-kinase inhibitor. Due to the absence of publicly available in vivo data for a specific compound designated "VEGFR-IN-6," this guide will utilize Sorafenib (B1663141), a well-characterized multi-kinase inhibitor, and a representative selective inhibitor, designated here as "Selective VEGFR2-IN," to illustrate the distinct and overlapping anti-angiogenic activities.
This comparison will focus on their mechanisms of action, supported by experimental data from common in vivo models, to assist in the evaluation of targeted anti-angiogenic therapies.
Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] The binding of VEGF-A to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][3] Both selective and multi-kinase inhibitors aim to disrupt this pathway, but through different mechanisms.
Selective VEGFR2-IN is designed to specifically inhibit the tyrosine kinase activity of VEGFR-2. This targeted approach is intended to potently block the primary pro-angiogenic signals mediated by this receptor, potentially leading to fewer off-target effects.
Sorafenib , in contrast, is a multi-kinase inhibitor that targets not only VEGFR-2 and VEGFR-3 but also other receptor tyrosine kinases involved in tumor progression, such as Platelet-Derived Growth Factor Receptor (PDGFR) and Raf kinases.[4][5] This broader activity can result in a more comprehensive blockade of tumor growth and angiogenesis but may also contribute to a different side-effect profile.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of inhibition for both types of compounds.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Focal gains of VEGFA: candidate predictors of sorafenib response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of a Novel VEGFR2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a critical target in oncology.[1] This guide provides a comprehensive framework for assessing the specificity of a novel VEGFR2 inhibitor, exemplified here as "VEGFR-IN-6". Due to the limited publicly available data for a molecule with the exact designation "this compound", this document will serve as a methodological guide, utilizing comparative data from well-characterized VEGFR2 inhibitors to illustrate the assessment process.
The therapeutic efficacy of a kinase inhibitor is not solely defined by its on-target potency but also by its selectivity across the entire human kinome. Poor selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window.[2][3] Conversely, a highly selective inhibitor may offer a better safety profile, while multi-targeted inhibitors can provide broader anti-tumor activity.[4] Therefore, a rigorous assessment of an inhibitor's selectivity is paramount in preclinical development.
Quantitative Comparison of Kinase Inhibitor Potency
A primary method for evaluating inhibitor specificity is to determine its half-maximal inhibitory concentration (IC50) against the intended target and a panel of other kinases. A lower IC50 value indicates higher potency. The following table presents IC50 values for several well-known VEGFR2 inhibitors, providing a benchmark for comparison.
| Kinase Target | Rivoceranib (IC50 nM) | Axitinib (IC50 nM) | Sunitinib (IC50 nM) | Pazopanib (IC50 nM) | Sorafenib (IC50 nM) |
| VEGFR2 | 16 | 0.2 | 9 | 30 | 90 |
| VEGFR1 | >90% inhib. @ 160nM | 0.1 | 16 | 10 | 25 |
| VEGFR3 | >90% inhib. @ 160nM | 0.1-0.3 | 16 | 47 | 20 |
| PDGFRβ | 62.1% inhib. @ 160nM | 1.6 | 2 | 84 | 58 |
| c-Kit | 47.3% inhib. @ 160nM | 1.8 | 4 | 140 | 68 |
| FGFR1 | - | 2.9 | 84 | 74 | 580 |
| RET | 71.7% inhib. @ 160nM | - | 64 | - | 43 |
| B-Raf | - | - | 250 | - | 22 |
Understanding the Target: The VEGFR2 Signaling Pathway
Inhibiting VEGFR2 disrupts a cascade of downstream signaling events crucial for angiogenesis, including cell proliferation, migration, and survival.[6][7] Understanding this pathway is essential for designing experiments to confirm on-target cellular activity.
Caption: Canonical VEGFR2 signaling pathways.
Experimental Protocols for Specificity Assessment
A multi-faceted approach combining biochemical and cell-based assays is necessary to robustly determine the specificity of a novel inhibitor like this compound.
In Vitro Kinase Panel Screening
This is the foundational experiment to determine the selectivity of an inhibitor across the human kinome.
Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining. Inhibition of the kinase results in less ADP production and a stronger luminescent signal.[1]
Objective: To determine the IC50 values of this compound against a broad panel of recombinant kinases.
Materials:
-
Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Kit, FGFR1, etc.)
-
Specific substrate for each kinase
-
This compound and comparator inhibitors (e.g., Sunitinib)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to a range of concentrations to generate a dose-response curve.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular On-Target Engagement Assay
This experiment confirms that the inhibitor can engage and block the activity of VEGFR2 within a cellular context.
Protocol: Western Blot for Phospho-VEGFR2
Objective: To measure the inhibition of VEGF-induced VEGFR2 autophosphorylation in endothelial cells (e.g., HUVECs) treated with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and serum
-
Recombinant Human VEGF-A
-
This compound and comparator inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture: Culture HUVECs to ~80% confluency. Serum-starve the cells for 4-6 hours before treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a comparator inhibitor for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an anti-total-VEGFR2 antibody to confirm equal protein loading. Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR2.
Experimental Workflow Visualization
The process of assessing inhibitor specificity follows a logical progression from broad screening to specific validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Analysis of VEGFR Inhibitors: VEGFR-IN-6 and Cediranib
In the landscape of anti-angiogenic cancer therapy, small molecule inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) represent a cornerstone of targeted treatment. This guide provides a side-by-side analysis of two such inhibitors: VEGFR-IN-6, a novel preclinical compound, and cediranib (B1683797), a well-characterized clinical-stage inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, target profiles, and the experimental data available to date.
Overview and Mechanism of Action
Both this compound and cediranib are designed to inhibit the process of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. They achieve this by targeting the ATP-binding site of VEGFR tyrosine kinases, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
This compound , also identified as "Compound 3" in initial discovery studies, is a novel compound identified through pharmacophore-based database screening.[1] Its development was based on a model of the ATP-binding site within the hinge region of the VEGFR kinase domain.[1]
Cediranib (AZD2171) is a potent, orally bioavailable pan-VEGFR inhibitor that has been extensively evaluated in preclinical and clinical studies. It is known to inhibit all three VEGFR subtypes (VEGFR-1, -2, and -3) and has demonstrated anti-tumor activity in a variety of solid malignancies.
VEGFR Signaling Pathway and Inhibition
Caption: VEGFR signaling pathway and the point of inhibition by this compound and cediranib.
Quantitative Analysis: Target Profile and Potency
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. However, we can compare the available information for both compounds.
| Target | This compound (Compound 3/4) IC₅₀ | Cediranib IC₅₀ |
| VEGFR-1 (Flt-1) | Data not available | 5 nmol/L |
| VEGFR-2 (KDR) | Data not available | <1 nmol/L |
| VEGFR-3 (Flt-4) | Data not available | ≤3 nmol/L |
| c-Kit | Data not available | 3 nmol/L (p-c-Kit) |
| PDGFRα | Data not available | 10-fold less potent vs VEGFRs |
| PDGFRβ | Data not available | 36-fold less potent vs VEGFRs |
| Cellular Angiogenesis (HUVEC) | Compound 4: 60% inhibition at 50 nM | Data not available in this format |
Note: The data for this compound is based on a related compound (Compound 4) from the same study, which showed the most promising results in a cell-based assay.[1] IC₅₀ values for cediranib are from various in vitro kinase and cellular phosphorylation assays.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize VEGFR inhibitors.
In Vitro VEGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific VEGFR kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a recombinant VEGFR kinase.
Materials:
-
Recombinant human VEGFR-2 (or other VEGFRs)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at or near the Kₘ for the kinase)
-
Polymeric substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound, cediranib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the kinase, substrate, and diluted test compound to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow for In Vitro Kinase Assay
Caption: A typical workflow for an in vitro VEGFR kinase inhibition assay.
Cell-Based Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Objective: To evaluate the anti-angiogenic potential of a test compound by measuring the inhibition of tube formation by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
Test compound (e.g., this compound, cediranib)
-
VEGF-A (as a stimulant)
-
96-well culture plates
-
Calcein AM or other fluorescent dye for visualization
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
Culture HUVECs to sub-confluency and then starve them in a low-serum medium.
-
Harvest the HUVECs and resuspend them in a low-serum medium containing VEGF-A and serial dilutions of the test compound.
-
Seed the HUVEC suspension onto the prepared basement membrane matrix in the 96-well plate.
-
Incubate the plate at 37°C in a CO₂ incubator for 6-18 hours.
-
After incubation, visualize the tube formation using a microscope. For quantitative analysis, the cells can be stained with a fluorescent dye like Calcein AM.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percent inhibition of tube formation for each compound concentration relative to the VEGF-A stimulated control.
Side-by-Side Comparison: A Summary
| Feature | This compound | Cediranib |
| Development Stage | Preclinical | Clinical (Phase III trials completed for some indications) |
| Mechanism of Action | ATP-competitive VEGFR kinase inhibitor | Potent, ATP-competitive pan-VEGFR tyrosine kinase inhibitor |
| Target Profile | Presumed to be a VEGFR inhibitor based on its discovery method. | Pan-VEGFR inhibitor (VEGFR-1, -2, -3), also inhibits c-Kit and PDGFRs. |
| Potency | Limited data; a related compound showed 60% inhibition of angiogenesis at 50 nM.[1] | High potency with sub-nanomolar to low nanomolar IC₅₀ values against VEGFRs. |
| Oral Bioavailability | Not reported. | Orally bioavailable. |
| Clinical Data | None available. | Extensively studied in various cancers, with some positive outcomes but also some trials not meeting primary endpoints. |
Logical Relationship in Drug Discovery
Caption: The logical progression from a preclinical candidate like this compound to a clinical-stage drug like cediranib.
Conclusion
This comparative guide highlights the differences in the developmental stages and the depth of characterization between this compound and cediranib. Cediranib is a well-documented, potent pan-VEGFR inhibitor with a known safety and efficacy profile from numerous clinical trials. In contrast, this compound is a promising early-stage compound identified through a targeted discovery approach.
For researchers, the detailed protocols provided herein offer a framework for the evaluation of novel VEGFR inhibitors. A comprehensive understanding of a compound's target profile, potency, and cellular activity, as exemplified by the extensive data available for cediranib, is essential for advancing new anti-angiogenic therapies from the laboratory to the clinic. Further investigation into the specific kinase inhibition profile and in vivo efficacy of this compound is necessary to fully assess its therapeutic potential and to draw a more direct comparison with established inhibitors like cediranib.
References
Validating VEGFR-IN-6 Activity: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, rigorously validating the activity of a novel kinase inhibitor is paramount. This guide provides a comprehensive framework of orthogonal assays to confirm the efficacy and mechanism of action of VEGFR-IN-6, a putative inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).
VEGFRs are a family of receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR signaling is a key driver in the pathology of various diseases, including cancer and diabetic retinopathy, making it a critical therapeutic target.[1][3] Small molecule inhibitors designed to block the kinase activity of VEGFRs, such as the hypothetical this compound, require a multi-faceted validation approach to ensure their potency, selectivity, and cellular effects. This guide outlines a series of biochemical, cell-based, and in vivo assays to build a robust data package for this compound.
Understanding the Mechanism: The VEGFR Signaling Pathway
VEGF-A binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, survival, and vascular permeability.[2][4][6] this compound, as an ATP-competitive inhibitor, is designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[5]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Data Presentation: Comparative Analysis of In Vitro and Cellular Activity
To objectively assess the performance of this compound, its activity is compared against established VEGFR inhibitors, Sunitinib and Axitinib. The following tables summarize the quantitative data from key validation assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-2 | (e.g., 5.2) |
| Sunitinib (Control) | VEGFR-2 | 2.0[7] |
| Axitinib (Control) | VEGFR-2 | 0.2[8] |
Table 2: Cellular Anti-Proliferative Activity (HUVEC)
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | HUVEC | MTT | (e.g., 0.58) |
| Sunitinib (Control) | HUVEC | MTT | 0.45 |
| Axitinib (Control) | HUVEC | MTT | 0.12 |
Table 3: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| VEGFR-2 | (e.g., 5.2) |
| VEGFR-1 | (e.g., 15.8) |
| VEGFR-3 | (e.g., 25.1) |
| PDGFRβ | (e.g., 150) |
| c-Kit | (e.g., >1000) |
| EGFR | (e.g., >5000) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for a clear comparison of results.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified VEGFR-2 kinase. A luminescence-based assay is described, which quantifies ATP consumption during the phosphotransferase reaction.[1][9]
-
Materials: Recombinant Human VEGFR-2, Poly (Glu, Tyr) 4:1 substrate, ATP, Kinase Buffer, this compound, Sunitinib, Axitinib, 96-well plates, ADP-Glo™ Kinase Assay Kit.
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent and measuring luminescence with a plate reader.[9]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of human umbilical vein endothelial cells (HUVECs).[3][5]
-
Materials: HUVECs, complete growth medium, this compound, Sunitinib, Axitinib, VEGF-A, MTT reagent, DMSO, 96-well plates.
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with serial dilutions of this compound or control inhibitors for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) and incubate for 48-72 hours.[3]
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[3]
-
Western Blot for Phospho-VEGFR-2
This assay directly measures the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.[3]
-
Materials: HUVECs, serum-free medium, this compound, VEGF-A, lysis buffer, primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Culture HUVECs to near confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.[3]
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.[3]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-VEGFR-2 and total VEGFR-2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.[10]
-
Materials: HUVECs, Matrigel, serum-free medium, this compound, VEGF-A, 96-well plates.
-
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated plate in a serum-free medium containing VEGF-A and various concentrations of this compound.
-
Incubate the plate for 6-18 hours.
-
Visualize the tube formation using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.
-
Orthogonal Assay Workflow
The validation of this compound should follow a logical progression from direct biochemical assays to more complex cell-based and in vivo models. This multi-tiered approach provides a comprehensive understanding of the compound's activity.
Caption: Logical workflow for the orthogonal validation of this compound activity.
In Vivo Validation
Following successful in vitro and cell-based characterization, the anti-angiogenic activity of this compound should be evaluated in relevant in vivo models.
-
Tumor Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice. Treatment with this compound is expected to inhibit tumor growth by suppressing tumor angiogenesis.[11][12] Efficacy can be assessed by measuring tumor volume and microvessel density (e.g., via CD31 immunohistochemistry).[11]
-
Corneal Micropocket Assay: This model directly assesses the inhibition of neovascularization.[13] A pellet containing VEGF is implanted into the cornea of a rodent, and the extent of blood vessel growth towards the pellet is quantified in the presence and absence of this compound.[13]
By employing this comprehensive suite of orthogonal assays, researchers can rigorously validate the activity of this compound, providing a solid foundation for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Imaging of VEGF Receptor Kinase Inhibitor-Induced Antiangiogenic Effects in Drug-Resistant Human Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Confirming the On-Target Mechanism of VEGFR-IN-6 Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VEGFR-IN-6, a novel tyrosine kinase inhibitor (TKI), and its mechanism of action. Due to the limited publicly available data specifically for this compound, this document will utilize data and methodologies from well-characterized VEGFR TKIs, such as Vandetanib and Sunitinib, as representative examples to illustrate the principles of target validation through rescue experiments. The experimental data and protocols provided herein are based on established methodologies for evaluating VEGFR inhibitors.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[] In many cancers, the upregulation of the VEGF/VEGFR-2 pathway is a key factor in tumor growth and metastasis, making it a critical target for anti-cancer therapies.[1]
Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[2] These inhibitors prevent the autophosphorylation of the receptor, thereby blocking downstream signaling.
Confirming the Mechanism of Action: The Role of Rescue Experiments
A key step in characterizing a novel inhibitor like this compound is to confirm that its cellular effects are indeed due to the inhibition of its intended target, VEGFR-2, and not due to off-target effects. Rescue experiments are a powerful tool for this purpose. The principle of a rescue experiment is to determine if the inhibitory effect of a compound can be reversed by bypassing the inhibited step in the signaling pathway.
For a VEGFR inhibitor, a rescue experiment could involve:
-
Genetic Rescue: Introducing a constitutively active form of a downstream signaling molecule (e.g., a constitutively active form of MEK or Akt) to see if it can restore cell proliferation or survival in the presence of the inhibitor.
-
Biochemical Rescue: Providing a key downstream signaling molecule that is depleted due to the inhibitor's action.
-
Comparative Cellular Assays: Comparing the inhibitor's effect on cells that are dependent on VEGFR-2 signaling versus those that are not.
Comparative Analysis of VEGFR Tyrosine Kinase Inhibitors
The efficacy of VEGFR inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) against VEGFR-2 kinase activity and their effects on endothelial cell proliferation. The following table summarizes representative data for several well-known VEGFR TKIs.
| Inhibitor | Target Kinases | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| This compound (Representative) | VEGFR-2 | Data not available | Data not available |
| Vandetanib | VEGFR-2, EGFR | 40 | Data varies by study |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 9 | 10 |
| Sorafenib | VEGFRs, PDGFRs, Raf | 90 | 20 |
| Axitinib | VEGFRs | 0.2 | 0.1 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound and other test compounds
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase domain, the substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Endothelial Cell Proliferation Assay
This assay assesses the inhibitor's effect on VEGF-stimulated endothelial cell growth.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Low-serum basal medium (EBM-2)
-
VEGF-A
-
This compound and other test compounds
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS or resazurin)
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in low-serum basal medium for 4-6 hours.
-
Prepare serial dilutions of the inhibitors in low-serum medium containing 20 ng/mL VEGF-A.
-
Replace the starvation medium with the medium containing the inhibitors and VEGF-A. Include controls for vehicle + VEGF-A (positive control) and vehicle alone (negative control).
-
Incubate the plate for 48-72 hours.
-
Measure cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition of proliferation relative to the VEGF-A stimulated control and determine the IC50 value.
Protocol 3: Rescue Experiment Workflow
This protocol outlines a general workflow for a genetic rescue experiment to confirm the on-target effect of this compound.
Procedure:
-
Cell Line Engineering: Stably transfect HUVECs with a vector expressing a constitutively active form of a downstream signaling molecule (e.g., myr-Akt1 for the PI3K/Akt pathway or a constitutively active MEK1 for the MAPK pathway). A control cell line should be transfected with an empty vector.
-
Inhibitor Treatment: Treat both the engineered and control cell lines with a range of concentrations of this compound.
-
Functional Assay: Perform a cell viability or proliferation assay (as described in Protocol 2) on both cell lines in the presence of the inhibitor.
-
Data Analysis: Compare the dose-response curves for this compound in the engineered and control cell lines. If this compound's effect is on-target, the engineered cells expressing the constitutively active downstream molecule should show resistance to the inhibitor's anti-proliferative effects compared to the control cells.
Visualizing the Mechanism and Experimental Design
The following diagrams illustrate the VEGFR-2 signaling pathway and the logic of a rescue experiment.
References
Benchmarking a Novel VEGFR Inhibitor: A Comparative Guide for Next-Generation Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptors (VEGFRs) remains a cornerstone of anti-angiogenic treatment strategies. This guide provides a comparative analysis of a representative, highly selective VEGFR tyrosine kinase inhibitor (TKI), herein designated VEGFR-IN-6, against a panel of next-generation VEGFR TKIs that are either in clinical use or advanced development. This comparison aims to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the performance and selectivity of these agents.
The next-generation VEGFR TKIs selected for this comparison include Axitinib (B1684631), Lenvatinib, Cabozantinib, and Regorafenib, with the first-generation multi-kinase inhibitor Sorafenib included as a baseline reference. These inhibitors have been chosen based on their clinical relevance and the availability of robust preclinical and clinical data.
Data Presentation: Kinase Inhibition Profiles
The selectivity and potency of a TKI are critical determinants of its efficacy and safety profile. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the selected next-generation TKIs against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Potency Against VEGFR Family Kinases
| Compound | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR/Flk-1) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) |
| This compound (Representative) | 0.1[1] | 0.2[1] | 0.1-0.3[1] |
| Axitinib | 0.1[1] | 0.2[1][2] | 0.1-0.3[1][2] |
| Lenvatinib | 1.3 | 0.7-1.3[3] | 1.3 |
| Cabozantinib | - | 0.035[4] | - |
| Regorafenib | 13[5] | 4.2[5] | 46[5] |
| Sorafenib | 26[1] | 90[1][6] | 20[1][6] |
Data for this compound is representative of a highly selective inhibitor, using Axitinib data as a proxy.
Table 2: Selectivity Profile Against Other Key Kinases
| Compound | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | RET IC50 (nM) | FGFR1 IC50 (nM) | B-Raf IC50 (nM) |
| This compound (Representative) | 1.6[1] | 1.7[1] | >1000 | >1000 | >1000 |
| Axitinib | 1.6[1] | 1.7[7] | - | - | - |
| Lenvatinib | - | - | - | 8-22[3] | - |
| Cabozantinib | - | 4.6[4] | 5.2[4] | - | - |
| Regorafenib | 22[5] | 7[5] | 1.5[5] | - | 28 |
| Sorafenib | 57[1][6] | 68[1][6] | 43[1] | - | 22[1][6] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and evaluation processes discussed, the following diagrams have been generated using the DOT language.
Caption: VEGFR2 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for preclinical evaluation of VEGFR TKIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against a panel of purified kinases, assessing both potency and selectivity.
Principle: These assays measure the ability of an inhibitor to block the enzymatic activity of a kinase, which is the transfer of a phosphate (B84403) group from ATP to a specific substrate. The reduction in kinase activity is typically measured using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioisotope incorporation.
General Methodology:
-
Reagents: Recombinant human kinases, corresponding specific peptide substrates, ATP, and the test compound (serially diluted).
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in an appropriate buffer system.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cellular Receptor Phosphorylation Assay
Objective: To confirm target engagement in a cellular context by measuring the inhibition of growth factor-stimulated VEGFR autophosphorylation.
Principle: This assay quantifies the phosphorylation status of VEGFR in whole cells upon stimulation with its ligand (e.g., VEGF-A) in the presence of an inhibitor. This provides a more physiologically relevant measure of the compound's potency.
General Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR2 are cultured to sub-confluency.
-
Procedure:
-
Cells are serum-starved for several hours to reduce basal receptor activation.
-
Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with a recombinant VEGF ligand (e.g., VEGF-A) for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
The reaction is stopped by lysing the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Detection: The level of phosphorylated VEGFR2 and total VEGFR2 in the cell lysates is determined using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.
-
Data Analysis: The ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Endothelial Cell Proliferation and Migration Assays
Objective: To assess the functional consequences of VEGFR inhibition on endothelial cell biology, which is central to angiogenesis.
Principle: These assays measure the ability of a compound to inhibit VEGF-induced endothelial cell proliferation (growth) and migration (movement), two key processes in the formation of new blood vessels.
General Methodology (Proliferation):
-
Cell Seeding: HUVECs are seeded in multi-well plates in a low-serum medium.
-
Treatment: Cells are treated with a VEGF ligand in the presence of varying concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Quantification: Cell viability or proliferation is measured using assays such as MTS, XTT, or by quantifying DNA content (e.g., CyQUANT assay).
General Methodology (Migration):
-
Assay Setup: A scratch assay (wound healing) or a Boyden chamber assay is used.
-
Scratch Assay: A confluent monolayer of HUVECs is "scratched" to create a cell-free gap.
-
Boyden Chamber: HUVECs are seeded in the upper chamber of a transwell insert with a porous membrane.
-
-
Treatment: The lower chamber (Boyden) or the well (scratch) contains a chemoattractant (VEGF) and the test compound at various concentrations.
-
Incubation: Cells are allowed to migrate for several hours.
-
Quantification:
-
Scratch Assay: The closure of the gap is monitored and quantified by microscopy.
-
Boyden Chamber: The number of cells that have migrated through the membrane to the lower surface is stained and counted.
-
Concluding Remarks
The comparative data presented in this guide highlights the evolving landscape of VEGFR inhibitors. While first-generation TKIs like Sorafenib have a broad spectrum of activity, the trend in drug development has been towards greater selectivity to enhance the therapeutic window. A highly selective agent like this compound (as represented by Axitinib) demonstrates potent inhibition of the primary VEGFR targets with significantly less activity against other kinases, which may translate to a more favorable side-effect profile.[8] Multi-targeted TKIs such as Lenvatinib and Cabozantinib, which inhibit other key oncogenic pathways like FGFR and MET respectively, offer the potential for broader anti-tumor activity in specific contexts.[3][4][9] The choice of an optimal VEGFR TKI for research or clinical development will depend on the specific therapeutic strategy, the genetic context of the tumor, and the desired balance between potent anti-angiogenic activity and off-target effects. This guide serves as a foundational resource for making such informed decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancerresgroup.us [cancerresgroup.us]
- 4. immune-system-research.com [immune-system-research.com]
- 5. altmeyers.org [altmeyers.org]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status | springermedizin.de [springermedizin.de]
- 9. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VEGFR-IN-6: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of VEGFR-IN-6, a research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from the handling of analogous kinase inhibitors and general hazardous chemical waste guidelines. It is crucial to treat this compound as a hazardous substance to mitigate potential risks.
Immediate Safety and Handling
Before beginning any disposal procedures, it is essential to adhere to standard laboratory safety protocols. Always handle this compound with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. In case of accidental contact, rinse the affected area with plenty of water. Should any symptoms arise, seek medical attention promptly.
Core Principles of Chemical Waste Management
The disposal of specialized chemical compounds like this compound is governed by the overarching principles of hazardous waste management. These principles are designed to prevent environmental contamination and protect personnel.
-
Waste Identification : All materials contaminated with this compound must be classified and handled as hazardous chemical waste.
-
Segregation : Keep this compound waste separate from non-hazardous materials and other incompatible chemical waste streams.
-
Proper Containment : Utilize containers that are chemically compatible, leak-proof, and can be securely sealed.
-
Clear Labeling : All waste containers must be explicitly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.
Step-by-Step Disposal Protocol for this compound
The following protocol details the necessary steps for the safe disposal of this compound, from the point of generation through to its final collection for disposal.
1. Waste Collection at the Source:
-
Solid Waste : Collect all solid materials that have come into contact with this compound in a dedicated, leak-proof hazardous waste container. This includes:
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Used labware like pipette tips, vials, and flasks.
-
-
Liquid Waste : All liquid waste containing this compound should be collected in a sealed, leak-proof hazardous waste container.
-
Ensure the container material is compatible with any solvents present in the liquid waste.
-
Never dispose of liquid waste containing this compound down the drain.
-
2. Labeling of Waste Containers:
-
Immediately upon starting a waste container, affix a "Hazardous Waste" label.
-
Clearly specify the contents, including "this compound" and the names of any solvents or other chemicals present in the mixture.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure, and well-ventilated area within the laboratory.
-
This storage area should be away from general laboratory traffic and incompatible chemicals to prevent accidental spills or reactions.
4. Handling Empty Containers:
-
The original container of this compound, once empty, must also be disposed of as hazardous waste.
-
It is best practice to triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.
5. Arranging for Final Disposal:
-
Once a waste container is full, ensure it is securely sealed.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and final disposal.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides general storage and handling information for similar research compounds, which should be considered as a guideline.
| Parameter | Guideline | Source of Guideline |
| Powder Storage | Store at 4°C under nitrogen. | Based on VEGFR-2-IN-5 Hydrochloride[1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Store under nitrogen. | Based on VEGFR-2-IN-5 Hydrochloride[1] |
| Waste Container Volume | Do not fill liquid waste containers beyond 80% capacity to prevent spills. | General Laboratory Best Practice[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Signaling Pathway Context: VEGFR Trafficking
Understanding the biological context of VEGFR inhibitors can underscore the importance of their proper handling. VEGFRs are key mediators of angiogenesis, and their activity is regulated by complex intracellular trafficking pathways. After being synthesized, VEGFRs are transported to the cell surface where they can bind to their ligands, such as VEGF. Upon binding, the receptor-ligand complex is internalized into endosomes. From there, it can be recycled back to the cell surface or targeted for degradation.[3][4] Inhibitors like this compound are designed to interfere with this signaling cascade, highlighting their potent biological activity and the need for cautious handling and disposal.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling VEGFR-IN-6
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, operational use, and disposal of VEGFR-IN-6, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Adherence to these protocols is essential to ensure personnel safety and experimental integrity.
Immediate Safety and Handling
While some Safety Data Sheets (SDS) for similar VEGFR-2 inhibitors may classify the substance as non-hazardous, it is imperative to treat this compound as a potent investigational compound with unknown full toxicological properties. A conservative approach to handling is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times when handling the compound to protect against splashes. |
| Face Shield | Recommended during bulk solution preparation or sonication where the risk of splashing is significant. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double gloving is advisable, particularly when handling the pure compound or concentrated solutions. |
| Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and personal clothing. | |
| Closed-Toe Shoes | Required to protect feet from potential spills. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid form of this compound and preparation of stock solutions must be performed in a certified chemical fume hood. |
Engineering Controls
Ventilation: Always handle this compound in a chemical fume hood to prevent the inhalation of dust or aerosols. Containment: For weighing and aliquoting the powdered compound, the use of containment systems like glove bags or isolators is recommended to minimize the risk of airborne particles.
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| After Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| In Case of Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2] |
| After Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] |
| After Swallowing | Do not induce vomiting. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][2] |
Logistical Information: Storage and Stability
Proper storage is critical to maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use. |
Operational Plan: Reconstitution and Use
Preparation of Stock Solutions
-
Equilibrate: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation.
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Dissolution: Under a chemical fume hood, add the appropriate volume of DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate gently to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes. Store immediately at -80°C.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and tubes should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[1][2][3]
-
Decontamination: Decontaminate work surfaces with a 10% bleach solution followed by an ethanol (B145695) wash.
Quantitative Data
The following table provides inhibitory concentrations of various known VEGFR-2 inhibitors as a reference for designing dose-response experiments.
| Inhibitor Name | Target | IC₅₀ (nM) |
| SU5408 (VEGFR2 Kinase Inhibitor I) | VEGFR-2 | 70 |
| Cabozantinib | VEGFR-2 | 0.035 |
| ZM 323881 | VEGFR-2 | <2 |
| BFH772 | VEGFR-2 | 3 |
| Vatalanib | VEGFR-2 | 37 |
| Vandetanib | VEGFR-2 | 40 |
| Sunitinib | VEGFR-2 | 80 |
Experimental Protocols
The following are generalized protocols for in vitro assays and should be optimized for your specific cell lines and laboratory conditions.
Protocol 1: Endothelial Cell Proliferation Assay (MTT/MTS)
Objective: To determine the effect of this compound on VEGF-A-induced endothelial cell proliferation.
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium. Allow cells to adhere overnight.
-
Serum Starvation: Replace the complete medium with a low-serum or serum-free medium and incubate for 4-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO).
-
VEGF-A Stimulation: Add VEGF-A to a final concentration of 20-50 ng/mL to all wells except the "no treatment control".
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Measurement: Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% proliferation) and calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: VEGFR-2 Phosphorylation Assay (Western Blot)
Objective: To measure the inhibition of VEGF-A-induced VEGFR-2 phosphorylation by this compound.
Methodology:
-
Cell Culture and Starvation: Culture HUVECs to near confluency in 6-well plates. Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound for 1-2 hours. Include a DMSO control.
-
VEGF-A Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 5-10 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein using SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) and total VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound in endothelial cells.
References
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